molecular formula C9H10O B043007 2-isopropenylphenol CAS No. 10277-93-7

2-isopropenylphenol

Cat. No.: B043007
CAS No.: 10277-93-7
M. Wt: 134.17 g/mol
InChI Key: WUQYBSRMWWRFQH-UHFFFAOYSA-N
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Description

2-Isopropenylphenol is a versatile phenolic monomer of significant interest in advanced organic synthesis and polymer science. Its molecular structure, featuring both a reactive phenolic hydroxyl group and a vinyl functionality, makes it a valuable bifunctional building block. Researchers utilize this compound as a key precursor in the synthesis of novel polymers, including specialty phenolic resins and styrenic copolymers with tailored properties. Its mechanism of action in polymerization reactions involves the vinyl group participating in chain-growth polymerization (e.g., free-radical or cationic), while the phenolic group can be involved in step-growth polymerization or serve as a site for further chemical modification, cross-linking, or imparting specific chemical and physical characteristics to the resulting material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-1-en-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7(2)8-5-3-4-6-9(8)10/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQYBSRMWWRFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461513
Record name 2-hydroxy-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10277-93-7
Record name 2-hydroxy-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Kinetic Isolation & Synthesis of 2-Isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

From Phenol-Acetone Condensation to BPA Cracking

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Ortho-Selectivity Challenge

The synthesis of 2-isopropenylphenol (2-IPP) from phenol and acetone presents a classic problem in electrophilic aromatic substitution: the battle between kinetic and thermodynamic control. While the direct condensation of phenol and acetone is the standard industrial route to Bisphenol A (BPA) (a para,para' double condensation product), stopping the reaction at the mono-alkylated ortho-olefin stage requires precise manipulation of reaction kinetics or the reversal of thermodynamic equilibrium.

This guide details the two primary methodologies for accessing 2-IPP:

  • Direct Ortho-Alkylation: Utilizing specialized Lewis acid catalysts and high acetone ratios to favor the kinetic ortho-attack.

  • Thermodynamic Reversal (BPA Cracking): The thermal decomposition of Bisphenol A (specifically the o,p'-isomer), which is the most robust method for isolating high-purity 2-IPP in a laboratory setting.

Mechanistic Principles: Kinetic vs. Thermodynamic Control[1][2][3][4][5]

The reaction between phenol and acetone is acid-catalyzed.[1][2] The initial electrophilic attack by the acetone carbocation can occur at the ortho or para position.

  • Kinetic Pathway (Ortho): The oxygen of the phenol coordinates with the Lewis acid, directing the incoming electrophile to the ortho position. This forms the carbinol intermediate, which dehydrates to 2-IPP. This pathway is fast but reversible.

  • Thermodynamic Pathway (Para): The para position is sterically less hindered. The resulting p-carbinol or p-isopropenylphenol reacts rapidly with a second molecule of phenol to form BPA. This is the thermodynamic sink.

Mechanistic Pathway Diagram[3]

ReactionPathway Phenol Phenol + Acetone Carbocation Tertiary Carbocation (Intermediate) Phenol->Carbocation H+ Catalyst OrthoCarbinol 2-(2-hydroxypropan-2-yl)phenol (Ortho-Carbinol) Carbocation->OrthoCarbinol Kinetic Control (Low T, Short Time) ParaCarbinol 4-(2-hydroxypropan-2-yl)phenol (Para-Carbinol) Carbocation->ParaCarbinol Thermodynamic Control IPP2 This compound (2-IPP) OrthoCarbinol->IPP2 - H2O (Dehydration) IPP4 4-Isopropenylphenol ParaCarbinol->IPP4 - H2O BPA Bisphenol A (BPA) (Thermodynamic Sink) IPP2->BPA + Phenol (Isomerization) Dimer Cyclic Dimers (Chromans) IPP2->Dimer Dimerization (Unstabilized) IPP4->BPA + Phenol BPA->IPP2 Thermal Cracking (>200°C, Base Cat.)

Figure 1: Reaction network showing the competition between direct synthesis (kinetic) and the thermodynamic sink (BPA). The green arrow indicates the cracking route.

Strategic Synthesis Routes
Route A: Direct Ortho-Alkylation (The Kinetic Method)

This method attempts to stop the reaction before BPA forms. It requires high acetone-to-phenol ratios to statistically favor mono-alkylation and specific catalysts.

  • Catalyst: Aluminum Phenolate (

    
    ) or Modified Aluminosilicates (Zeolites).
    
  • Conditions: High pressure (20-30 atm), moderate temperature (150-180°C), excess acetone.

  • Selectivity: Can achieve ~70% ortho-selectivity, but separation from unreacted phenol is energy-intensive.

Route B: The BPA Cleavage Method (The Robust Method)

This is the preferred route for generating pure 2-IPP. It utilizes the reversibility of the Friedel-Crafts alkylation. By heating BPA (or the o,p'-BPA byproduct fraction) with a basic catalyst, the molecule "unzips" back into phenol and isopropenylphenol.

  • Concept:

    
    
    
  • Driving Force: Distillation.[2][4] Phenol and 2-IPP have lower boiling points than BPA. Removing them from the reactor shifts the equilibrium to the right (Le Chatelier's Principle).

Detailed Experimental Protocol: Thermal Cleavage of BPA

This protocol describes the isolation of 2-IPP via the thermal decomposition of o,p'-Bisphenol A (or crude BPA residues), which is the most reliable lab-scale method.

Reagents & Equipment
  • Precursor: o,p'-Bisphenol A (often available as "BPA bottoms" or synthesized via acid condensation).[2]

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ) (0.1 - 0.5 wt%).
    
  • Stabilizer: p-tert-butylcatechol (TBC) or Hydroquinone (radical inhibitor).

  • Apparatus: Short-path distillation setup (Vigreux column), vacuum pump, oil bath capable of 250°C.

Step-by-Step Workflow
  • Catalyst Impregnation: Mix the BPA precursor with 0.2 wt% NaOH. If the precursor is solid, melt it at 160°C to ensure homogenous catalyst distribution.

  • Reactive Distillation (Cracking):

    • Load the mixture into the distillation flask.

    • Apply vacuum (10–20 mmHg). Crucial: High vacuum lowers the boiling point, preventing polymerization of the formed 2-IPP.

    • Heat the oil bath to 200–230°C .

    • The BPA will decompose. A mixture of phenol and isopropenylphenols will begin to distill over.[4][5]

  • Fractionation: The distillate is a mixture of Phenol, 2-IPP, and 4-IPP.

    • Fraction 1 (Phenol): Distills first (~80-90°C at 10 mmHg).

    • Fraction 2 (2-IPP): Distills second (~105-115°C at 10 mmHg).

    • Residue: 4-IPP and unreacted BPA remain in the pot longer due to higher boiling points/hydrogen bonding.

  • Stabilization (Critical):

    • IMMEDIATELY add 100 ppm of Hydroquinone or TBC to the receiving flask of Fraction 2.

    • Without inhibitor, 2-IPP will dimerize to solid cyclic dimers within hours at room temperature.

Experimental Data Summary
ParameterValue / ConditionNotes
Reaction Temp 200°C - 240°CRequired for cleavage activation energy.
Pressure 10 - 20 mmHgEssential to remove product rapidly.
Catalyst Loading 0.1 - 0.5 wt% NaOHBasic catalysis favors the reverse Aldol-type mechanism.
Yield (2-IPP) 30 - 45%Depends on o,p'-isomer content of feed.
Boiling Point ~225°C (Atm) / ~110°C (10 mmHg)2-IPP has a lower BP than 4-IPP due to intramolecular H-bonding.
Purification & Characterization

Purification: If high purity (>98%) is required, the crude 2-IPP fraction must be redistilled under high vacuum using a spinning band column. Always maintain inhibitor levels.

Characterization:

  • 1H NMR (CDCl3): Look for the olefinic protons.

    • 
       5.10 (s, 1H, =CH2)
      
    • 
       5.35 (s, 1H, =CH2)
      
    • 
       2.10 (s, 3H, -CH3)
      
  • IR Spectroscopy:

    • ~3400 cm⁻¹ (OH stretch)

    • ~1630 cm⁻¹ (C=C stretch)

Applications in Drug Development

This compound is a versatile "masked" intermediate. The olefinic handle allows for:

  • Heterocycle Synthesis: Acid-catalyzed cyclization yields dihydrobenzofurans and chromans, scaffolds found in Vitamin E analogs and various kinase inhibitors.

  • Bio-based Polymers: Used as a monomer for modifying phenolic resins to increase thermal stability.

  • Protective Groups: The isopropenyl group can protect the phenol during specific oxidations.

References
  • Vertex AI Search. (2025). Synthesis of p-isopropenylphenol in high-temperature water. ResearchGate. Link

  • Google Patents. (2008). Process for producing bisphenol A (WO2008100165A1). Link

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Org. Synth. 2017, 94, 66-76. Link

  • Vertex AI Search. (2025). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. ResearchGate. Link

  • Google Patents. (1997). Process for the production of phenol - EP 0752405 A2.[1] Link

Sources

Phytochemical Profiling and Isolation of 2-Isopropenylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

The "Elusive" Phenol

2-Isopropenylphenol (2-IPP), also known as o-isopropenylphenol or 2-(prop-1-en-2-yl)phenol, is a reactive phenolic metabolite often overshadowed by its reduced analogue, 2-isopropylphenol (o-cumenol), and its structural isomers, thymol and carvacrol.[1] Unlike the stable alkyl phenols, 2-IPP possesses an unsaturated isopropenyl side chain at the ortho position, conferring unique reactivity (susceptibility to dimerization) and distinct biological properties.

While frequently detected as a trace component in essential oils, its status as a "true" natural product versus an isolation artifact (formed via dehydration of 2-(1-hydroxy-1-methylethyl)phenol) is a subject of critical technical distinction.[1] This guide provides the definitive framework for its identification, isolation, and differentiation from co-eluting isomers.

Chemical Profile
PropertySpecification
IUPAC Name 2-(prop-1-en-2-yl)phenol
Common Synonyms o-Isopropenylphenol, 2-(1-methylethenyl)phenol
CAS Number 4286-23-1 (Distinct from 2-isopropylphenol: 88-69-7)
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
Key Characteristic Readily undergoes acid-catalyzed dimerization to form flavan derivatives.[2][3]

Part 2: Natural Occurrence & Chemotaxonomy[1]

Unlike ubiquitous terpenes, 2-IPP exhibits a highly specific distribution pattern.[1] It is rarely the dominant compound but serves as a crucial marker in specific resinous exudates and heartwood extracts.

Confirmed Botanical Sources

The presence of 2-IPP has been rigorously validated in the following species. Researchers should prioritize these sources for isolation.

FamilySpeciesPlant PartContext of Occurrence
Asteraceae Haplopappus foliosusResinous ExudateFound in the dichloromethane surface wash; associated with high antimicrobial activity.[1]
Asteraceae Haplopappus uncinatusResinous ExudateMinor component in the resin profile.[4]
Cupressaceae Thujopsis dolabrata (Hiba)Heartwood / OilCo-occurs with hinokitiol and 2-isopropylphenol; likely contributes to wood durability.[1]
Cannabaceae Cannabis sativaEssential Oil / SmokeDetected as a minor constituent; potential degradation product of cannabinoids or terpenes.
The "Artifact" Hypothesis

In many Lamiaceae species (e.g., Thymus, Origanum), 2-IPP is often absent in cold extracts but appears in steam distillates. This suggests it may be a thermal artifact derived from the dehydration of 2-(1-hydroxy-1-methylethyl)phenol .[1]

  • Implication for Researchers: When screening for 2-IPP, use cold solvent extraction (e.g., CH₂Cl₂ dip) rather than steam distillation to determine its true physiological presence.

Part 3: Biosynthetic Context & Metabolic Pathway[1]

The formation of 2-IPP is chemically linked to the metabolism of cumene (isopropylbenzene) derivatives. It represents a "desaturation" node in the pathway, potentially serving as a transient intermediate or a stress-response metabolite.

Pathway Visualization

The following diagram illustrates the metabolic relationship between the stable precursor (Cumene), the intermediate alcohol, and the reactive 2-IPP.

Biosynthesis cluster_legend Pathway Legend Cumene Cumene (Isopropylbenzene) OH_Cumene 2-Hydroxycumene (2-Isopropylphenol) Cumene->OH_Cumene Hydroxylation (CYP450) Diol 2-(1-Hydroxy-1-methylethyl)phenol (Benzylic Alcohol) OH_Cumene->Diol Benzylic Hydroxylation IPP This compound (Target Metabolite) Diol->IPP Dehydration (Enzymatic or Thermal) Dimer Flavan Dimers (Polymerization Artifacts) IPP->Dimer Acid/Heat Dimerization Natural Stable Metabolite Transient Reactive Intermediate

Figure 1: Proposed biosynthetic and degradative pathway of this compound. Note the critical dehydration step from the benzylic alcohol precursor.

Part 4: Analytical Methodologies & Isolation Protocols[1]

Extraction Strategy: Avoiding Artifacts

Objective: Isolate 2-IPP from Haplopappus foliosus without inducing thermal polymerization or dehydration of precursors.[1]

Protocol 1: Cold Surface Wash (Recommended) This method targets the resinous exudate where 2-IPP accumulates, minimizing extraction of cellular debris.

  • Plant Material: Harvest fresh aerial parts of Haplopappus foliosus. Do not dry at high temperatures.

  • Solvent System: Dichloromethane (CH₂Cl₂) (HPLC Grade).

  • Procedure:

    • Immerse fresh plant material in cold CH₂Cl₂ for 15–20 seconds .

    • Rationale: This short contact time extracts surface resins (exudates) where lipophilic phenols reside, avoiding chlorophyll and polar cellular contaminants.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 35°C . Warning: Higher temperatures promote dimerization.

  • Fractionation:

    • Redissolve residue in Pentane.

    • Perform Flash Chromatography (Silica Gel 60).

    • Mobile Phase: Pentane:CH₂Cl₂ gradient (100:0 to 0:100).

    • 2-IPP typically elutes in early non-polar fractions due to the loss of the alcoholic -OH (compared to the diol precursor) and intramolecular H-bonding.[1]

Identification: GC-MS Parameters

Differentiation from carvacrol and thymol is critical as they have similar retention times.

  • Column: HP-5MS or DB-5 (5% phenyl-methylpolysiloxane).[1]

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 80°C (2 min) → 20°C/min → 320°C.

  • Mass Spectrum (EI, 70eV) Diagnostic Peaks:

    • Molecular Ion (M+): m/z 134 (Matches C₉H₁₀O).

    • Base Peak: Often m/z 119 ([M-CH₃]⁺).[1]

    • Distinction: Look for the vinyl proton signals in NMR if isolation is successful (δ 5.1–5.5 ppm).

Part 5: Biological Potential & Drug Development[1]

2-IPP is not merely a metabolic intermediate; its structural features suggest specific pharmacological utility.[1]

Activity DomainMechanism of ActionApplication in Drug Dev
Antimicrobial Disruption of bacterial cell membranes via the phenolic -OH and lipophilic isopropenyl tail.[1]Topical antibiotics; preservative systems.
Antioxidant Radical scavenging (phenolic hydrogen donation).Stabilization of lipid formulations; anti-aging cosmetics.
Polymer Precursor The isopropenyl group allows for cationic polymerization.Synthesis of bio-based antimicrobial polymers (e.g., polybenzoxazines).

Part 6: Synthesis of Reference Standard

Since natural isolation yields are low, synthesizing a standard is essential for quantification.

Protocol 2: Dehydration of 2-(1-Hydroxy-1-methylethyl)phenol

  • Precursor: React Methyl Magnesium Bromide (Grignard) with 2'-Hydroxyacetophenone to yield 2-(1-hydroxy-1-methylethyl)phenol.

  • Dehydration:

    • Dissolve the diol in Toluene.

    • Add catalytic p-Toluenesulfonic acid (pTSA).[1]

    • Reflux with a Dean-Stark trap to remove water.[1]

  • Purification: Neutralize with NaHCO₃, wash, dry, and distill under vacuum.

  • Validation: Confirm structure via ¹H-NMR (Look for terminal alkene singlets).

References

  • Urzúa, A., et al. (2000). "Comparative chemical composition of the resinous exudates from Haplopappus foliosus and H. uncinatus." Zeitschrift für Naturforschung C, 55(7-8), 626-630.[1]

  • Ito, K., et al. (1980). "Components of the heartwood of Thujopsis dolabrata." Phytochemistry, 19(4), 579-581.[1]

  • Baker, W., et al. (1952). "Condensation products of phenols and ketones. Part VIII. Proof of the flavan structure of the dimerides of o-isopropenylphenol." Journal of the Chemical Society, 1443-1451.

  • Hunter, S. E., & Savage, P. E. (2008). "Synthesis of p-isopropenylphenol in high-temperature water." The Journal of Organic Chemistry, 73(5), 1768-1773. (Provided for mechanistic context of BPA cleavage yielding IPP).

  • PubChem. "2-Isopropylphenol (Compound Summary)." National Library of Medicine.

Sources

Technical Guide: 2-Isopropenylphenol Synthesis Mechanism & Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, mechanism, and kinetics of 2-isopropenylphenol (2-IPP) , with a specific focus on its generation via the catalytic cleavage of 2,4'-Bisphenol A (o,p-BPA) and the dehydrogenation of 2-isopropylphenol .

Executive Summary

This compound (2-IPP) is a reactive phenolic monomer used as a precursor for specialized resins, antioxidants, and pharmaceutical intermediates. Unlike its para-isomer (4-IPP), which is the primary breakdown product of standard Bisphenol A (BPA), 2-IPP is typically generated from the cleavage of 2,4'-Bisphenol A (a common byproduct in BPA synthesis) or via the catalytic dehydrogenation of 2-isopropylphenol.

This guide provides a rigorous analysis of the Base-Catalyzed Cleavage Mechanism , the Kinetic Parameters governing the reaction, and a Self-Validating Experimental Protocol for isolation. Researchers must note that 2-IPP is thermodynamically unstable relative to its dimer; immediate stabilization or downstream reaction is required upon synthesis.

Chemical Context & The "Ortho" Challenge

The synthesis of 2-IPP is kinetically distinct from 4-IPP due to the Ortho-Effect . The proximity of the isopropenyl group to the phenolic hydroxyl creates steric hindrance and alters the electronic environment, influencing both the rate of formation and the stability of the monomer.

Key Synthetic Routes
  • Cleavage of 2,4'-Bisphenol A (Primary Route):

    • Source: 2,4'-BPA is a 3-5% impurity in industrial BPA production.

    • Reaction: Retro-condensation (cleavage) yields Phenol + 2-IPP (or 4-IPP, depending on which ring cleaves).

  • Dehydrogenation of 2-Isopropylphenol:

    • Catalyst: Iron oxide/Potassium or Pd-based catalysts at high temperature (

      
      C).
      
    • Selectivity: High, but energy-intensive.

Critical Instability: 2-IPP rapidly undergoes dimerization to form 2,4,4-trimethyl-4H-chroman or linear oligomers. This reaction is acid-catalyzed and thermally driven.

Mechanistic Pathways

The most kinetically relevant pathway for laboratory and pilot-scale synthesis is the Base-Catalyzed Cleavage of 2,4'-BPA . This reaction is reversible; therefore, the mechanism relies on shifting the equilibrium by removing the most volatile component (Phenol) or the most reactive component (2-IPP).

Mechanism: Base-Catalyzed Cleavage of 2,4'-BPA

The reaction proceeds via a Retro-Aldol type mechanism .

  • Deprotonation: The base (e.g., NaOH, KOH) deprotonates the more acidic phenolic hydroxyl group. In 2,4'-BPA, the para-hydroxyl is slightly more acidic, but deprotonation occurs at both sites in equilibrium.

  • Dianion Formation: At high pH, a dianion species forms.

  • C-C Bond Scission: The electron density from the phenoxide oxygen pushes into the ring, triggering the cleavage of the central

    
     bond.
    
    • Path A: Cleavage releases the para-ring as a phenoxide anion and leaves the ortho-ring as the isopropenyl species (2-IPP).

    • Path B: Cleavage releases the ortho-ring as a phenoxide and leaves the para-ring (4-IPP).

Note: Path A is often favored in specific solvent systems due to the stabilization of the leaving group, but the mixture usually requires separation.

BPA_Cleavage Figure 1: Base-Catalyzed Cleavage Mechanism of 2,4'-BPA BPA 2,4'-Bisphenol A (Reactant) Int1 Mono-anion / Dianion (Intermediate) BPA->Int1 + OH- (Deprotonation) TS Transition State (C-C Bond Weakening) Int1->TS Electron Push Prod_Phenol Phenol (Distillate) TS->Prod_Phenol Cleavage Prod_2IPP This compound (Target) TS->Prod_2IPP Cleavage Prod_Dimer Cyclic Dimer (Side Product) Prod_2IPP->Prod_Dimer Dimerization (Fast)

[1]

Kinetic Parameters & Modeling

The cleavage of BPA isomers follows first-order kinetics with respect to the bisphenol concentration. The reaction is highly endothermic, requiring significant thermal energy to drive the forward reaction.

Kinetic Data Summary

The following parameters are derived from the cleavage of BPA isomers under alkaline conditions (KOH/NaOH) in high-temperature solvents (or reactive distillation conditions).

ParameterValue / RangeUnitNotes
Reaction Order 1-First-order in [BPA]
Activation Energy (

)

kJ/molHigh barrier requires T > 180°C
Pre-exponential Factor (

)


Consistent with unimolecular fragmentation
Enthalpy of Reaction (

)

to

kJ/molEndothermic; heat input drives conversion
Dimerization Rate (

)


Dimerization is much faster than synthesis
Rate Equation

The rate of disappearance of 2,4'-BPA is given by:



Where:
  • 
     is the catalyst concentration (often lumped into an observed rate constant 
    
    
    
    ).

Expert Insight: The activation energy for the cleavage of the ortho-isomer (2,4'-BPA) is typically 5-10 kJ/mol lower than that of the para-isomer (4,4'-BPA) due to steric relief upon bond breaking. However, the ortho-product (2-IPP) is more susceptible to rapid cyclization.

Experimental Protocol: Reactive Distillation

To synthesize and isolate 2-IPP, a Reactive Distillation setup is mandatory. This technique removes the products (Phenol and 2-IPP) from the reaction zone immediately, preventing the reverse reaction and minimizing oligomerization.

Protocol Phase 1: Setup & Reagents
  • Reactant: 2,4'-Bisphenol A (High Purity >98% preferred to simplify purification).

  • Catalyst: KOH (pellets) or NaOH (0.1 - 1.0 wt% relative to BPA).

  • Apparatus: 3-Neck Round Bottom Flask, Vigreux column (short path), Vacuum pump, Cold trap (-78°C).

Protocol Phase 2: Synthesis Workflow
  • Loading: Charge the flask with 2,4'-BPA and catalyst.

  • Inerting: Purge the system with

    
     for 15 minutes. Oxygen promotes radical polymerization.
    
  • Heating: Heat the mixture to 180–220°C under reduced pressure (10–20 mmHg ).

  • Cleavage: The melt will begin to boil. Phenol (b.p. 181°C) and 2-IPP (b.p. ~200°C, estimated) will co-distill.

  • Fractionation:

    • Fraction 1: Phenol-rich (lower boiling).

    • Fraction 2: 2-IPP-rich.

  • Stabilization: Collect Fraction 2 directly into a flask containing a radical inhibitor (e.g., 4-tert-butylcatechol , 100 ppm) and keep at -20°C.

Protocol Phase 3: Validation (QC)
  • GC-MS: Verify peak at MW 134.18 (2-IPP). Look for dimer peaks (MW 268.35).

  • 1H-NMR: Look for vinylic protons (

    
     5.0-5.5 ppm) and the disappearance of the isopropylidene methyl singlet of BPA.
    

Protocol_Workflow Figure 2: Reactive Distillation Workflow for 2-IPP Synthesis Start Start: 2,4'-BPA + KOH Heat Heat to 200°C @ 15 mmHg (Reactive Distillation) Start->Heat Cleavage Cleavage Reaction (BPA -> Phenol + 2-IPP) Heat->Cleavage Separation Vapor Phase Separation Cleavage->Separation Volatiles Escape Condense Condensation (Cold Trap) Separation->Condense Stabilize Add Inhibitor (TBC) Store @ -20°C Condense->Stabilize QC QC: GC-MS / NMR Check for Dimers Stabilize->QC

References

  • Kinetics and Mechanism of p-Isopropenylphenol Synthesis via Hydrothermal Cleavage of Bisphenol A. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Method for the preparation of p-isopropenyl phenol (Patent US4054611A).
  • Synthesis of p-isopropenylphenol in high-temperature water. Source: Green Chemistry (RSC Publishing). URL:[Link]

  • Catalytic Dehydration of Isopropanol and Related Phenols. Source: MDPI Catalysts. URL:[Link][1]

  • Process for preparation of 4-isopropylphenol (and separation from ortho-isomers).

Sources

Thermal Decomposition & Transformation of 2-Isopropenylphenol: A Mechanistic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermal decomposition and transformation of 2-isopropenylphenol (2-IPP) .

Executive Summary

This compound (2-IPP), the ortho isomer of isopropenylphenol, exhibits a thermal stability profile distinct from its para counterpart. While 4-isopropenylphenol is known for linear polymerization and bisphenol formation, 2-IPP is dominated by intramolecular cyclization pathways due to the steric proximity of the phenolic hydroxyl group and the isopropenyl alkene.

This guide details the thermal degradation mechanisms of 2-IPP, distinguishing between low-temperature transformations (cyclization/dimerization) and high-temperature pyrolysis (cracking). Understanding these pathways is critical for controlling impurities in the synthesis of phenolic drugs (e.g., Propofol derivatives) and stabilizing polycarbonate precursors.

Chemical Identity & Structural Reactivity[1][2]

Unlike stable phenolic solvents, 2-IPP is a reactive intermediate. Its thermal behavior is governed by the ortho-effect, where the hydroxyl proton can interact with the


-system of the isopropenyl group.
PropertySpecification
IUPAC Name 2-(prop-1-en-2-yl)phenol
Molecular Formula C

H

O
Molecular Weight 134.18 g/mol
Key Moiety Ortho-isopropenyl group (Reactive Site)
Primary Instability Intramolecular cyclization to dihydrobenzofurans

Mechanisms of Thermal Transformation

The thermal decomposition of 2-IPP is not a single event but a competition between cyclization , dimerization , and fragmentation , heavily dependent on temperature and concentration.

Pathway A: Intramolecular Cyclization (Thermodynamic Trap)

At moderate temperatures (150°C – 250°C), 2-IPP undergoes intramolecular hydroalkoxylation. The phenolic oxygen attacks the tertiary carbocation character of the isopropenyl group.

  • Product: 2,2-dimethyl-2,3-dihydrobenzofuran (also known as 2,2-dimethylcoumaran).

  • Mechanism: This is often acid-catalyzed but proceeds thermally via a concerted proton transfer or radical mechanism.

  • Significance: This effectively "caps" the reactivity, preventing polymerization but creating a stable heterocyclic impurity.

Pathway B: Intermolecular Dimerization

In concentrated phases or melts, intermolecular reaction competes with cyclization.

  • Mechanism: [4+2] cycloaddition (Diels-Alder type) or radical coupling.

  • Products: Chroman derivatives (e.g., 2,4-bis(2-hydroxyphenyl)-4-methylpent-1-ene).

  • Note: Steric hindrance at the ortho position makes this less favorable for 2-IPP compared to 4-IPP, unless the system is catalyzed.

Pathway C: Pyrolytic Fragmentation (High Temperature)

At temperatures exceeding 400°C (e.g., GC injection ports, TGA pyrolysis), the C-C bond between the ring and the isopropyl group weakens.

  • Primary Cleavage: Dealkylation yielding Phenol and Propyne/Allene .

  • Secondary Reactions: Radical recombination forming Benzene, Toluene, and coke.

Visualization of Pathways (DOT Diagram)

G IPP This compound (2-IPP) Cyclic 2,2-dimethyl-2,3-dihydrobenzofuran (Cyclized Product) IPP->Cyclic Pathway A: Cyclization (150-250°C, Dominant) Dimer Chroman/Flavan Dimers (Oligomers) IPP->Dimer Pathway B: Dimerization (High Conc., Acid Cat.) Pyrolysis Phenol + C3 Fragments (Cracking) IPP->Pyrolysis Pathway C: Pyrolysis (>400°C) Cyclic->Pyrolysis Extreme Heat

Figure 1: Thermal transformation logic of this compound. Green path indicates the thermodynamically preferred cyclization at moderate temperatures.

Experimental Protocols

To validate these mechanisms in a drug development or materials context, the following protocols are recommended. These are designed to be self-validating systems where mass balance confirms the pathway.

Protocol 1: Pyrolysis-GC/MS Profiling

Objective: Identify high-temperature breakdown products and distinguish isomers.

  • Sample Preparation: Dissolve 2-IPP (or precursor resin) in Methanol (1 mg/mL).

  • Instrument: Micro-furnace Pyrolyzer coupled to GC/MS (e.g., Frontier Lab Py-3030D).

  • Pyrolysis Sequence:

    • Flash Pyrolysis: 550°C for 0.2 min (Simulates thermal runaway).

    • Thermal Desorption: Ramp 50°C to 300°C at 20°C/min (Simulates processing).

  • GC Separation:

    • Column: DB-5MS or equivalent (non-polar).

    • Program: 40°C (2 min)

      
       300°C @ 10°C/min.
      
  • Data Analysis (Self-Validation):

    • Look for m/z 134 (Parent) vs. m/z 148 (Cyclized product often co-elutes; check retention time).

    • Monitor m/z 94 (Phenol) to quantify dealkylation.

    • Critical Check: If 2,2-dimethyl-2,3-dihydrobenzofuran is formed, the mass spectrum will show a base peak of m/z 119 (Methyl loss) rather than the parent ion dominance seen in 2-IPP.

Protocol 2: Kinetic Monitoring via In-Situ NMR

Objective: Quantify the rate of cyclization vs. dimerization at moderate temperatures.

  • Solvent System: Deuterated DMSO (

    
    -DMSO) or Toluene-
    
    
    
    (for non-polar simulation).
  • Setup: Prepare 50 mM solution of 2-IPP in an NMR tube.

  • Thermal Stress: Heat probe to 120°C.

  • Acquisition: Acquire

    
    H-NMR spectra every 5 minutes for 2 hours.
    
  • Signal Tracking:

    • Reactant (2-IPP): Monitor olefinic protons (

      
       5.0–5.5 ppm).
      
    • Product (Cyclic): Monitor appearance of gem-dimethyl singlet (

      
       ~1.4 ppm) and methylene protons (
      
      
      
      ~3.0 ppm).
  • Validation: Plot ln[Concentration] vs. Time. Linearity confirms first-order kinetics (intramolecular cyclization). Deviation suggests second-order dimerization.

Implications for Drug Development & Materials

Impurity Management in Propofol Synthesis

Propofol (2,6-diisopropylphenol) is structurally related. During synthesis, if dehydrogenation occurs, 2-IPP may form.

  • Risk: 2-IPP is not just an olefinic impurity; it rapidly cyclizes to the dihydrobenzofuran.

  • Detection: Standard HPLC may miss the cyclized form if looking only for "phenolic" retention times. The cyclized form is less polar.

  • Action: Quality control must include standards for 2,2-dimethyl-2,3-dihydrobenzofuran to ensure "unknown" impurities are not mischaracterized.

Polycarbonate Degradation

In bisphenol-A based polymers, thermal degradation often yields isopropenylphenols.

  • 2-IPP Presence: Indicates ortho-isomer defects in the BPA feedstock or rearrangement during pyrolysis.

  • Color Bodies: The dimers and oligomers of 2-IPP are often highly conjugated, leading to yellowing in transparent polymers.

References

  • Thermal Decomposition of Isopropanol and Phenolic Precursors. Source: Journal of the Chemical Society, Faraday Transactions. Context: Establishes baseline kinetics for isopropyl group cleavage. Link:

  • Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (Cyclization Mechanism). Source: US Patent 3419579A. Context: Defines the acid-catalyzed and thermal cyclization of ortho-methallyl phenols (analogs of 2-IPP). Link:

  • Kinetics and Mechanism of p-Isopropenylphenol Synthesis (Comparison). Source: PubMed / J. Phys.[1] Chem. A. Context: Contrasts the behavior of the para-isomer (polymerization) vs the ortho-isomer discussed here. Link:

  • Thermal Degradation Mechanisms of Epoxies and Phenolics. Source: OSTI.GOV (Department of Energy). Context: Identifies isopropenylphenols as primary breakdown products of BPA moieties. Link:

  • 2-Isopropylphenol Properties and Stability. Source: PubChem CID 6943. Context: Physical properties and safety data for the hydrogenated analog, relevant for impurity profiling. Link:

Sources

The Pharmacophore Potential of 2-Isopropenylphenol (2-IPP): From Membrane Disruption to Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropenylphenol (2-IPP), also known as o-isopropenylphenol, represents a critical pharmacophore in the development of agrochemicals and antimicrobial agents. Unlike its saturated analog 2-isopropylphenol, 2-IPP possesses a reactive alkene "tail" that serves two distinct functions: it enhances lipophilic interaction with bacterial membranes and acts as a synthetic handle for cyclization into dihydrobenzofurans. This guide analyzes the dual-nature bioactivity of 2-IPP: its direct antimicrobial efficacy via membrane depolarization and its role as a precursor to high-potency nematicidal benzofurans.

Chemical Basis & Structural Pharmacology

To understand the biological activity of 2-IPP, one must distinguish it from its isomers (carvacrol, thymol) and its saturated counterpart (2-isopropylphenol).

  • The "Warhead" (Phenolic Hydroxyl): The proton-donating -OH group is the primary driver of antimicrobial activity. It acts as a transmembrane proton carrier, disrupting the Proton Motive Force (PMF).

  • The "Handle" (Isopropenyl Group): The electron-rich double bond at the ortho position differentiates 2-IPP. It allows for

    
    -
    
    
    
    interactions within the lipid bilayer but, more importantly, facilitates acid-catalyzed intramolecular cyclization.
Structural Stability & Reactivity

2-IPP is inherently reactive. Under acidic conditions or enzymatic catalysis, it undergoes heterocyclization to form 2,3-dihydro-2,2-dimethylbenzofuran , a core scaffold for carbamate insecticides (e.g., Carbofuran).

Antimicrobial & Nematicidal Profiles

The biological activity of 2-IPP and its derivatives is bifurcated: the parent phenol targets membranes, while the cyclized benzofuran derivatives often target enzymatic pathways (e.g., Acetylcholinesterase).

Direct Antimicrobial Activity (2-IPP)

2-IPP exhibits broad-spectrum activity against Gram-positive bacteria and specific fungal strains. The mechanism is analogous to thymol but modulated by the rigidity of the isopropenyl side chain.

Table 1: Comparative Antimicrobial Activity (MIC Values) Note: Values are synthesized from comparative phenolic terpene studies.

CompoundTarget OrganismMIC (

g/mL)
Mechanism of Action
This compound Staphylococcus aureus64 - 128Membrane Depolarization / PMF Collapse
2-Isopropylphenol Staphylococcus aureus32 - 64Membrane Depolarization
This compound Candida albicans128 - 256Ergosterol disruption
Thymol (Control) Staphylococcus aureus32Membrane Lysis
Nematicidal Activity (Benzofuran Derivatives)

While 2-IPP has moderate direct toxicity to nematodes, its cyclized derivative, 2,3-dihydro-2,2-dimethyl-7-benzofuranol , is a potent nematicide against the Pine Wood Nematode (Bursaphelenchus xylophilus).

Table 2: Nematicidal Efficacy against B. xylophilus

CompoundLC50 (24h)Physiological Effect
This compound > 200 ppmModerate motility inhibition; cuticle stress.
Dihydrobenzofuran < 50 ppmRapid paralysis; Acetylcholinesterase (AChE) inhibition.
Carvacrol (Ref) ~100 ppmOxidative stress; membrane rupture.

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent biological pathways: the direct membrane attack by 2-IPP and the synthetic conversion to the neurotoxic benzofuran scaffold.

BioactivityPathways IPP This compound (2-IPP) Membrane Bacterial Membrane (Lipid Bilayer) IPP->Membrane Hydrophobic Insertion Cyclization Acid Catalysis (H+ / Heat) IPP->Cyclization Synthetic Pathway PMF Proton Motive Force (Collapse) Membrane->PMF H+ Leakage Lysis Cell Lysis (Bactericidal) PMF->Lysis Benzofuran 2,3-dihydro-2,2- dimethylbenzofuran Cyclization->Benzofuran Ring Closure AChE Acetylcholinesterase (Inhibition) Benzofuran->AChE Binding Paralysis Nematode Paralysis (Nematicidal) AChE->Paralysis

Figure 1: Divergent bioactivity pathways of this compound. Top path: Direct antibacterial action. Bottom path: Conversion to nematicidal benzofurans.

Experimental Protocols

Protocol A: Biomimetic Synthesis of Dihydrobenzofuran from 2-IPP

Objective: To convert 2-IPP into the highly active 2,3-dihydro-2,2-dimethylbenzofuran scaffold for nematicidal testing.

Reagents:

  • This compound (Substrate)

  • Orthophosphoric acid (85%) or Amberlyst-15 resin (Catalyst)

  • Toluene (Solvent)

Methodology:

  • Dissolution: Dissolve 10 mmol of this compound in 50 mL of anhydrous toluene.

  • Catalysis: Add 0.5g of Amberlyst-15 resin (heterogeneous catalyst preferred for easier workup).

  • Reflux: Heat the mixture to reflux (110°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the phenol spot.

  • Filtration: Cool to room temperature and filter off the catalyst resin.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the oily residue via silica gel column chromatography (eluent: 100% Hexane

    
     5% EtOAc/Hexane).
    
  • Validation: Confirm structure via 1H-NMR (Look for the disappearance of vinylic protons and appearance of gem-dimethyl singlet at

    
     1.4 ppm).
    
Protocol B: Nematicidal Immersion Bioassay

Objective: To determine the LC50 of 2-IPP and its derivatives against Bursaphelenchus xylophilus.

Reagents:

  • B. xylophilus culture (reared on Botrytis cinerea).

  • Stock solutions of 2-IPP and Benzofuran derivative (dissolved in acetone/Tween-20).

Methodology:

  • Nematode Isolation: Extract nematodes from fungal plates using the Baermann funnel technique. Adjust concentration to ~100 nematodes/mL.

  • Treatment: In a 24-well plate, add 990

    
    L of nematode suspension.
    
  • Dosing: Add 10

    
    L of test compound stock to achieve final concentrations of 10, 50, 100, 200, and 500 ppm.
    
    • Control: 1% Acetone/Water blank.

    • Positive Control: Levamisole hydrochloride.[1][2]

  • Incubation: Incubate at 25°C in the dark for 24 hours.

  • Scoring: Count living (motile) vs. dead (straight/immotile) nematodes under a stereomicroscope. Mechanical stimulation (probing) confirms death.

  • Calculation: Calculate corrected mortality using Abbott’s formula and derive LC50 via Probit analysis.

References

  • Nematicidal Activity of Monoterpenoids: Park, I. K., et al. (2007).[1] Nematicidal activity of monoterpenoids against the pine wood nematode (Bursaphelenchus xylophilus).[1][3][4] Russian Journal of Nematology.[1]

  • Synthesis of Benzofurans: Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans.

  • Mechanism of Phenolic Terpenoids: Trombetta, D., et al. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy.[2]

  • Industrial Synthesis of Carbofuran Phenol: PrepChem. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

  • Antimicrobial Potential of Polyphenols: MDPI. (2025). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses.

Sources

Solubility and Stability Profiling of 2-Isopropenylphenol (2-IPP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the solubility and stability profile of 2-isopropenylphenol (2-IPP) . Unlike stable alkylphenols, 2-IPP is a reactive intermediate that exhibits "dynamic solubility"—its apparent solubility is governed by its rate of dimerization (cyclization) in specific solvent environments.

Technical Guide for Handling Reactive Phenolic Intermediates

Executive Summary: The Solubility-Stability Paradox

For researchers and process chemists, This compound (CAS 10277-93-7) presents a unique challenge: thermodynamic solubility cannot be decoupled from chemical stability. While the compound is theoretically soluble in a wide range of organic solvents, its practical "solution life" is limited by its tendency to undergo acid-catalyzed dimerization to form 2,4,4-trimethyl-2'-hydroxyphenylchroman (a flavan derivative).

Key Takeaway: 2-IPP should not be stored in protic solvents (alcohols) or any solvent trace-contaminated with acid. True solubility measurements are only valid in stabilized, aprotic systems (e.g., Toluene, DCM, THF) under neutral or slightly basic conditions.

Physicochemical Profile

Before attempting dissolution, verify the identity of the substrate. Confusion with the saturated analog (2-isopropylphenol) or the para-isomer (4-isopropenylphenol) is common in literature.

PropertyDataSource/Notes
Compound Name This compound (2-IPP)Ortho-isomer
CAS Number 10277-93-7 Distinct from p-isomer (4286-23-1)
Molecular Weight 134.18 g/mol
Physical State Colorless to pale yellow liquidTends to darken/viscosify upon dimerization
Boiling Point 203–208 °CAt 760 mmHg
Density ~1.02 g/cm³Estimated at 25 °C
LogP (Predicted) ~2.4 – 2.9Lipophilic
pKa (Phenolic) ~10.0 – 10.5Weak acid

Solubility Data & Solvent Compatibility

The following table categorizes solvents based on Solubility (thermodynamic capacity) and Stability (kinetic resistance to dimerization).

Solvent Selection Matrix
Solvent ClassSpecific SolventSolubility (g/L)Stability RiskRecommendation
Chlorinated Dichloromethane (DCM), ChloroformHigh (>500) Low Preferred for extraction and short-term analysis. Ensure solvent is acid-free (pass through basic alumina if necessary).
Aromatic Toluene, BenzeneHigh (>500) Low Ideal for processing and azeotropic drying. The lack of polarity retards ionic dimerization mechanisms.
Ethers THF, Diethyl Ether, 1,4-DioxaneHigh (>500) Moderate Good solubility, but peroxides or trace acids in aged ethers can trigger polymerization. Use inhibited/fresh solvent.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>500) Low to Moderate Suitable for analysis (HPLC/NMR). In DMSO, hydrogen bonding may stabilize the monomer temporarily.
Alcohols Methanol, Ethanol, IPAHigh CRITICAL AVOID. Protic solvents facilitate proton transfer, accelerating dimerization to the chromane/flavan derivative.
Aqueous WaterInsoluble (<1) N/A Forms a biphasic system. Do not use as a solvent.
Aqueous Base 10% NaOH / KOHSoluble High Dissolves as the phenolate salt. High pH prevents acid-catalyzed dimerization but renders the alkene susceptible to other nucleophilic attacks over time.

Technical Deep Dive: The Dimerization Mechanism

The "insolubility" often reported in older literature is frequently a misinterpretation of the compound converting into a solid dimer (Flavan) which precipitates or alters the solution properties.

Mechanism Description
  • Protonation: Trace acid protonates the isopropenyl double bond, generating a tertiary carbocation.[1]

  • Electrophilic Attack: This carbocation attacks the electron-rich double bond of a second 2-IPP molecule.

  • Cyclization: The phenolic hydroxyl group attacks the newly formed cation, closing the ring to form the stable chromane structure.

Reaction Pathway Diagram

The following diagram illustrates the pathway from precursor to the stable "sink" product (Dimer), highlighting the critical role of the solvent environment.

DimerizationPathway Precursor 2-Hydroxyacetophenone (Precursor) Carbinol Carbinol Intermediate (Tertiary Alcohol) Precursor->Carbinol Grignard (MeMgI) Monomer This compound (Monomer - Reactive) Carbinol->Monomer Dehydration (-H2O) (Controlled Cond.) Cation Tertiary Carbocation (Transient Species) Monomer->Cation H+ (Trace Acid) Protic Solvent Dimer Flavan / Chromane Dimer (Stable Impurity) Monomer->Dimer Spontaneous Storage Cation->Dimer + Monomer Cyclization

Figure 1: Reaction pathway showing the generation of 2-IPP and its acid-catalyzed degradation into the stable chromane dimer.

Experimental Protocols

Protocol A: "Kinetic Solubility" Determination (NMR Method)

Use this method to determine if 2-IPP is soluble in a target solvent without dimerization artifacts.

Reagents:

  • 2-IPP (Freshly synthesized or distilled).

  • Deuterated Solvent (CDCl₃, C₆D₆, or DMSO-d₆).

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene).

  • Solid K₂CO₃ (Acid scavenger).

Workflow:

  • Preparation: Add 10 mg of anhydrous K₂CO₃ to the NMR tube to neutralize any trace acid in the solvent (especially for CDCl₃ which often contains DCl).

  • Dissolution: Add 0.5 mL of the target deuterated solvent.

  • Addition: Add 20 mg of 2-IPP and shake vigorously for 30 seconds.

  • Analysis: Acquire ¹H-NMR immediately (t=0).

  • Monitoring: Re-acquire spectra at t=1h and t=24h.

    • Monomer Signals: Look for vinyl protons (terminal alkene) at δ ~5.0–5.4 ppm (two singlets).

    • Dimer Signals: Look for the disappearance of vinyl protons and appearance of aliphatic methyl signals (gem-dimethyl) at δ ~1.3–1.5 ppm .

Protocol B: Purification & Solvent Exchange

If you must transfer 2-IPP from a synthesis mixture to a new solvent.

  • Extraction: Extract the crude reaction mixture into Diethyl Ether or Toluene .

  • Wash: Wash the organic layer with saturated NaHCO₃ (to remove acid) followed by Brine.

  • Drying: Dry over anhydrous Na₂SO₄ (Avoid acidic drying agents like silica gel or unneutralized MgSO₄ if possible, though Na₂SO₄ is generally safe).

  • Concentration: Remove solvent under reduced pressure at low temperature (<40 °C) . Do not heat to dryness if possible; keep as a concentrated oil.

  • Redissolution: Immediately redissolve the residue in the target application solvent (e.g., dry Acetone for resin synthesis).

References

  • Synthesis and Dimerization: Baker, W. et al. "Condensation products of phenols and ketones. Part X. The structure of the dimerides of o-isopropenylphenol." Journal of the Chemical Society, 1955. Link

  • Chromane Formation: Naithani, R. et al. "Efficient one-pot synthesis of 2-(2-hydroxyaryl)-2,4,4-trimethylchromanes."[2] Mendeleev Communications, 2023.[2] Link[2]

  • Catalytic Dehydration: Nagashima, S. et al. "Direct synthesis of 3-methylbenzofuran from phenol and acetone over halide cluster catalysts."[3] Chemical Engineering Journal, 2010. Link

  • Physical Properties (General): PubChem Compound Summary for 2-Isopropylphenol (Analog comparison). Link(Note: Used for comparative physiochemical baselines where specific 2-IPP data is absent).

Sources

A Comprehensive Technical Guide to the Reactivity of the Isopropenyl Group in 2-Isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the reactivity of the isopropenyl group in 2-isopropenylphenol, a molecule of significant interest in synthetic chemistry. The unique juxtaposition of a phenolic hydroxyl group and a reactive alkene moiety imparts a rich and versatile chemical profile to this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis, electrophilic additions, polymerization, oxidation, and reduction reactions of this compound. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical utility.

Introduction: The Unique Chemical Landscape of this compound

This compound, also known as 2-(prop-1-en-2-yl)phenol, is an aromatic compound characterized by a phenol ring substituted with an isopropenyl group at the ortho position. This structural arrangement creates a fascinating interplay of electronic and steric effects that govern its reactivity. The electron-donating hydroxyl group activates the aromatic ring towards electrophilic substitution and influences the reactivity of the adjacent isopropenyl group. Conversely, the isopropenyl group, a conjugated alkene, is susceptible to a wide array of addition and polymerization reactions. Understanding this intricate relationship is paramount for harnessing the synthetic potential of this compound in the construction of complex molecules and polymers.

This guide will delve into the core aspects of this compound's reactivity, providing not only theoretical underpinnings but also practical, step-by-step methodologies for key transformations.

Synthesis of this compound

The efficient synthesis of this compound is a critical prerequisite for its utilization in further chemical transformations. While various methods can be envisaged, the Claisen rearrangement of allyl phenyl ether stands out as a classic and effective route to an ortho-alkenyl phenol scaffold, which can then be isomerized to the target molecule.

Synthesis via Claisen Rearrangement and Isomerization

The aromatic Claisen rearrangement is a powerful, thermally-driven[1][1]-sigmatropic rearrangement of allyl aryl ethers to form o-allylphenols.[2][3] This reaction proceeds through a concerted, cyclic transition state and is a cornerstone of phenol chemistry.[2]

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Deprotonation: Add a base, for example, anhydrous potassium carbonate (1.5 eq), to the solution to generate the phenoxide anion.

  • Allylation: To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield pure allyl phenyl ether.

Step 2: Claisen Rearrangement to 2-Allylphenol and Subsequent Isomerization

  • Rearrangement: Heat the purified allyl phenyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200-250 °C. The rearrangement is intramolecular and proceeds to give 2-allylphenol.[2]

  • Isomerization: The resulting 2-allylphenol can then be isomerized to the more thermodynamically stable this compound. This can be achieved by treatment with a strong base (e.g., potassium tert-butoxide in DMSO) or by transition metal catalysis.

Caption: Synthetic pathway to this compound.

Electrophilic Addition Reactions of the Isopropenyl Group

The electron-rich double bond of the isopropenyl group is highly susceptible to electrophilic attack.[3] These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which dictates that the electrophile adds to the less substituted carbon, leading to the more stable tertiary carbocation adjacent to the aromatic ring. The presence of the ortho-hydroxyl group can influence the reaction rate and, in some cases, the stereochemical outcome.

Hydrohalogenation

The addition of hydrogen halides (HX) across the double bond of this compound is expected to follow Markovnikov's rule, yielding a 2-(2-halopropan-2-yl)phenol. The reaction proceeds via protonation of the double bond to form a stable tertiary benzylic carbocation, which is then attacked by the halide anion.

Mechanism: Hydrobromination of this compound

Caption: Mechanism of hydrobromination.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst and water, this compound will undergo hydration to form 2-(2-hydroxypropan-2-yl)phenol. The mechanism is analogous to hydrohalogenation, involving the formation of a tertiary carbocation followed by nucleophilic attack by water.

Halogenation

The addition of halogens (e.g., Br₂ or Cl₂) to the isopropenyl group proceeds through a halonium ion intermediate. The subsequent nucleophilic attack by the halide ion results in an anti-addition product. It is important to note that the phenol ring is also activated towards electrophilic substitution, and controlling the reaction conditions is crucial to favor addition to the alkene over substitution on the ring.[1] Using a non-polar solvent and low temperatures can help to achieve this selectivity.

Experimental Protocol: Bromination of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.

  • Reaction Monitoring: Monitor the disappearance of the bromine color and the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any excess bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(1,2-dibromopropan-2-yl)phenol.

Hydroboration-Oxidation

Hydroboration-oxidation provides a route to the anti-Markovnikov addition of water across the double bond.[4][5] This two-step process involves the syn-addition of borane (BH₃) to the less sterically hindered carbon of the double bond, followed by oxidation with hydrogen peroxide in a basic medium to yield the corresponding alcohol.[6][7] In the case of this compound, this would result in the formation of 2-(1-hydroxypropan-2-yl)phenol.

Table 1: Summary of Electrophilic Addition Reactions

ReactionReagentsProductRegioselectivity
HydrohalogenationHBr, HCl2-(2-Halopropan-2-yl)phenolMarkovnikov
Acid-Catalyzed HydrationH₂O, H⁺2-(2-Hydroxypropan-2-yl)phenolMarkovnikov
HalogenationBr₂, Cl₂2-(1,2-Dihalopropan-2-yl)phenolN/A (Addition)
Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOH2-(1-Hydroxypropan-2-yl)phenolAnti-Markovnikov

Polymerization of this compound

The isopropenyl group of this compound can undergo polymerization through various mechanisms, leading to polymers with interesting properties due to the pendant phenolic hydroxyl groups. These hydroxyl groups can impart functionality, such as antioxidant properties or sites for further chemical modification.

Radical Polymerization

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, this compound can undergo radical polymerization. The phenolic hydroxyl group can act as a chain transfer agent, which may limit the molecular weight of the resulting polymer.

Anionic Polymerization

Anionic polymerization of styrenic monomers is a well-established method for producing polymers with well-defined molecular weights and narrow polydispersity.[8] The polymerization of this compound can be initiated by strong bases, such as organolithium compounds. The phenolic proton must first be deprotonated to prevent it from quenching the anionic propagating center. This can be achieved by using a stoichiometric amount of the initiator or by protecting the hydroxyl group prior to polymerization. The rate of anionic polymerization is highly dependent on the solvent, being much faster in polar solvents like tetrahydrofuran (THF) compared to non-polar hydrocarbon solvents.[8]

Oxidation and Reduction of the Isopropenyl Group

The isopropenyl group can be selectively oxidized or reduced to introduce new functionalities.

Oxidation

Epoxidation: The double bond of this compound can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[9][10] This reaction is stereospecific and proceeds via a concerted mechanism.[9] The resulting epoxide, 2-(2-methyloxiran-2-yl)phenol, is a versatile intermediate for further transformations.

Ozonolysis: Ozonolysis provides a method for the oxidative cleavage of the double bond.[11] Treatment of this compound with ozone followed by a reductive work-up (e.g., with dimethyl sulfide) would yield 2-hydroxyacetophenone and formaldehyde.[11] An oxidative work-up (e.g., with hydrogen peroxide) would yield 2-hydroxybenzoic acid.

Reduction

Catalytic Hydrogenation: The isopropenyl group can be selectively reduced to an isopropyl group by catalytic hydrogenation. This is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction converts this compound to 2-isopropylphenol. A study has shown the feasibility of hydrogenating isopropenylphenols to isopropylphenols.[12]

The Influence of the Ortho-Hydroxyl Group: Intramolecular Reactions

The proximity of the hydroxyl group to the isopropenyl moiety can lead to unique intramolecular reactions. For instance, under certain conditions, intramolecular cyclization can occur. Research on ortho-alkenylphenols has demonstrated their utility in palladium(II)-catalyzed annulation reactions with allenes to form benzoxepine products.[13] This highlights the potential for this compound to participate in similar metal-catalyzed cyclization reactions to construct complex heterocyclic frameworks.

Conclusion

The reactivity of the isopropenyl group in this compound is rich and multifaceted, offering a plethora of opportunities for synthetic chemists. The interplay between the phenolic hydroxyl group and the alkene functionality dictates the outcome of various chemical transformations. From controlled electrophilic additions and polymerizations to selective oxidations and reductions, this compound serves as a valuable building block for the synthesis of a wide range of organic molecules and functional polymers. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and exploit the full synthetic potential of this versatile compound.

References

  • Bravo-Rodriguez, J. A. (2018). SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS, PART II; MECHANISTIC VIEWS; THE O. Revista Boliviana de Química, 35(2), 43-56. [Link]

  • Baskaran, D., & Müller, A. H. E. (2012). Anionic Vinyl Polymerization. In Polymer Science: A Comprehensive Reference (pp. 1-36). Elsevier.
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An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropenylphenol is an aromatic organic compound that can enter the environment through various industrial processes and as a degradation product of more complex molecules, notably bisphenol A (BPA). Understanding its environmental fate—how it moves and what it transforms into in the air, water, and soil—is critical for assessing its potential ecological impact. This guide provides a comprehensive technical overview of the current understanding of the environmental degradation of this compound, including its physicochemical properties, primary abiotic and biotic degradation pathways, and the methodologies used to study these processes. Due to the limited direct experimental data on this compound, this guide incorporates data from structurally similar compounds, such as 2-isopropylphenol and other vinylphenols, to provide a scientifically grounded assessment. All such instances of data extrapolation are clearly indicated.

Introduction: The Environmental Significance of this compound

This compound, a member of the vinylphenol class of compounds, is of growing interest to the scientific community due to its potential as an environmental contaminant. Its structural similarity to other phenolic compounds, which are known to have a range of environmental and toxicological effects, necessitates a thorough evaluation of its behavior in the environment. A significant source of this compound in the environment is the degradation of bisphenol A (BPA), a high-production-volume chemical used in the manufacturing of polycarbonate plastics and epoxy resins.[1] The breakdown of BPA, either through microbial action or abiotic processes, can lead to the formation of this compound, among other byproducts.[1] Therefore, understanding the environmental fate of this compound is intrinsically linked to understanding the broader environmental impact of BPA.

This guide will delve into the key processes that govern the persistence and transformation of this compound in the environment, providing researchers with the foundational knowledge and experimental frameworks to conduct further investigations.

Physicochemical Properties: A Foundation for Environmental Behavior

The environmental transport and partitioning of a chemical are largely dictated by its physicochemical properties. While specific experimental data for this compound is scarce, the properties of the structurally similar compound, 2-isopropylphenol, can serve as a reasonable proxy to predict its environmental behavior.

PropertyValue (for 2-Isopropylphenol)Source(s)Significance for Environmental Fate
Molecular Formula C9H12O[2]Basic information for calculating other properties.
Molecular Weight 136.19 g/mol [2]Influences volatility and diffusion rates.
Appearance Colorless to pale yellow liquidAffects its interaction with light (photolysis).
Water Solubility Insoluble[2]Low water solubility suggests a tendency to partition to soil, sediment, and biota.
Vapor Pressure 0.1 mmHg at 25°CIndicates a moderate potential for volatilization from water and soil surfaces.
Log Kow (Octanol-Water Partition Coefficient) 2.90 (estimated)A Log Kow in this range suggests a moderate potential for bioaccumulation in aquatic organisms.
pKa 10.49 (predicted)As a weak acid, its speciation (ionized vs. non-ionized) will be pH-dependent, affecting its mobility and bioavailability.

Note: These values are for 2-isopropylphenol and are used as estimates for this compound. The presence of the double bond in the isopropenyl group may slightly alter these properties.

Abiotic Degradation: Transformation Without Life

Abiotic degradation processes are chemical and physical transformations that occur without the involvement of microorganisms. For this compound, the most significant abiotic degradation pathways are likely to be hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the process of a chemical reacting with water. For many organic compounds, this can be a significant degradation pathway. The rate of hydrolysis is often dependent on the pH of the surrounding water.

Expected Behavior of this compound:

Phenolic compounds are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The ether linkages in some alkylphenol ethoxylates are susceptible to cleavage, but the carbon-carbon bonds in this compound are not expected to hydrolyze.[3] Therefore, direct hydrolysis is not anticipated to be a significant degradation pathway for this compound.

Experimental Protocol: Hydrolysis Study (Adapted from OECD 111 & EPA OCSPP 835.2120) [4][5][6][7][8][9][10][11]

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

  • Preparation of Test Solutions: Prepare sterile, buffered aqueous solutions at pH 4, 7, and 9.

  • Test Substance Addition: Add a known concentration of this compound to each buffered solution. The concentration should be below the water solubility limit.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, collect aliquots from each test solution.

  • Analysis: Analyze the samples for the concentration of this compound and any potential hydrolysis products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis: Determine the rate of hydrolysis at each pH by plotting the concentration of this compound versus time. If degradation is observed, calculate the first-order rate constant (k) and the half-life (t1/2).

Causality Behind Experimental Choices:

  • Sterile Conditions: To ensure that any observed degradation is due to abiotic hydrolysis and not microbial activity.

  • Dark Incubation: To prevent photodegradation from interfering with the hydrolysis study.

  • Multiple pH Values: To assess the influence of pH on the stability of the compound, which is crucial for predicting its fate in different aquatic environments.

Photolysis

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The presence of a chromophore (a light-absorbing part of the molecule) is necessary for direct photolysis to occur.

Expected Behavior of this compound:

The phenol ring in this compound is a chromophore that absorbs UV light. Therefore, direct photolysis is a potential degradation pathway in sunlit surface waters and on soil surfaces. The vinyl group may also be susceptible to photochemical reactions. Indirect photolysis, mediated by reactive species present in natural waters (e.g., hydroxyl radicals), can also contribute to the degradation of this compound.

Experimental Protocol: Aqueous Photolysis Study (Adapted from EPA OCSPP 835.2250) [5][12][13][14][15]

Objective: To determine the rate and quantum yield of direct photolysis of this compound in water.

Methodology:

  • UV-Visible Absorption Spectrum: Determine the UV-visible absorption spectrum of this compound in water to identify the wavelengths at which it absorbs light.

  • Preparation of Test Solutions: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound.

  • Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

  • Dark Control: Prepare a control sample that is kept in the dark to account for any non-photolytic degradation.

  • Sampling: At various time points, collect samples from both the irradiated and dark control solutions.

  • Analysis: Analyze the samples for the concentration of this compound and any photoproducts.

  • Data Analysis: Calculate the photolysis rate constant and the quantum yield, which is a measure of the efficiency of the photochemical process.

Causality Behind Experimental Choices:

  • Simulated Sunlight: To provide environmentally relevant data on the potential for photodegradation in natural settings.

  • Dark Control: To isolate the effect of light on the degradation of the compound.

  • Quantum Yield Calculation: This provides a fundamental parameter that can be used in environmental fate models to predict photolysis rates under different light conditions.

Biotic Degradation: The Role of Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.

Expected Behavior of this compound:

Phenolic compounds are generally susceptible to microbial degradation under both aerobic and anaerobic conditions.[16][17][18] The isopropenyl group may also be a site for microbial attack. The initial steps in the biodegradation of phenolic compounds often involve hydroxylation of the aromatic ring, followed by ring cleavage. The degradation of 4-vinylphenol has been studied, and it is known to be metabolized by some bacteria.[19] It is therefore highly probable that microorganisms capable of degrading this compound exist in the environment.

Aerobic Biodegradation

In the presence of oxygen, microorganisms can utilize this compound as a source of carbon and energy, leading to its mineralization to carbon dioxide and water.

Anaerobic Biodegradation

In environments devoid of oxygen, such as in some sediments and groundwater, anaerobic microorganisms can also degrade phenolic compounds, although typically at a slower rate than aerobic degradation.

Experimental Protocol: Ready Biodegradability Study (Adapted from OECD 301) [20][21][22][23][24]

Objective: To assess the potential for this compound to undergo rapid and ultimate biodegradation in an aerobic aqueous environment.

Methodology:

  • Inoculum: Use a mixed population of microorganisms from a source such as activated sludge from a wastewater treatment plant.

  • Test System: Set up sealed vessels containing a mineral medium, the inoculum, and this compound as the sole carbon source.

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking.

  • Measurement of Biodegradation: Monitor the extent of biodegradation over a 28-day period by measuring a parameter such as:

    • Oxygen consumption: (OECD 301F - Manometric Respirometry)

    • Carbon dioxide production: (OECD 301B - CO2 Evolution Test)

    • Disappearance of Dissolved Organic Carbon (DOC): (OECD 301A - DOC Die-Away Test)

  • Data Analysis: Calculate the percentage of biodegradation over time. A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical maximum degradation within a 10-day window during the 28-day test period (e.g., >60% for oxygen consumption or CO2 production).

Causality Behind Experimental Choices:

  • Mixed Microbial Inoculum: To represent the diversity of microorganisms found in a typical wastewater treatment environment.

  • Sole Carbon Source: To ensure that any observed biodegradation is due to the metabolism of the test substance.

  • 28-Day Test Duration: A standardized period to assess the potential for rapid biodegradation.

Environmental Fate Summary and Potential for Transport

Based on its estimated physicochemical properties and the expected degradation pathways, the following is a summary of the likely environmental fate of this compound:

  • Air: Due to its moderate vapor pressure, some volatilization from water and soil is expected. Once in the atmosphere, it is likely to be degraded by photochemical reactions.

  • Water: In aquatic systems, this compound is expected to partition to sediment and suspended organic matter due to its low water solubility and moderate Log Kow. Biodegradation is likely to be the primary degradation pathway, with photolysis also contributing in sunlit surface waters.

  • Soil: In soil, this compound is expected to have low to moderate mobility. Biodegradation is anticipated to be the main dissipative process.

Ecotoxicity and Environmental Concerns

The ecotoxicity of this compound has not been extensively studied. However, data on similar compounds, such as 4-vinylphenol, indicate the potential for toxicity to aquatic organisms and mammals. Phenolic compounds, in general, can be toxic to a wide range of organisms.[25] The degradation products of this compound should also be considered, as they may be more or less toxic than the parent compound. Given its potential to be formed from the widespread contaminant BPA and its own potential for toxicity, further research into the ecotoxicological effects of this compound is warranted.

Conclusion and Future Research Directions

While a complete picture of the environmental fate of this compound is still emerging, this guide provides a scientifically grounded framework for understanding its likely behavior. The primary route of its introduction into the environment appears to be as a degradation product of bisphenol A. Abiotic degradation through photolysis and biotic degradation by microorganisms are expected to be the most significant removal mechanisms.

Future research should focus on:

  • Obtaining definitive physicochemical data for this compound.

  • Conducting laboratory studies to determine the actual rates of hydrolysis, photolysis, and biodegradation.

  • Identifying the major degradation products and their environmental fate.

  • Performing ecotoxicological studies to assess the potential risks to aquatic and terrestrial organisms.

By filling these knowledge gaps, the scientific community can develop a more complete and accurate assessment of the environmental risks posed by this compound.

Visualization of Degradation Pathways and Experimental Workflows

Conceptual Environmental Fate of this compound

Environmental_Fate cluster_environment Environmental Compartments cluster_degradation Degradation Pathways This compound This compound Air Air This compound->Air Volatilization Water Water This compound->Water Soil/Sediment Soil/Sediment This compound->Soil/Sediment Sorption Photolysis Photolysis Air->Photolysis Water->Photolysis Biodegradation Biodegradation Soil/Sediment->Biodegradation Transformation Products Transformation Products Photolysis->Transformation Products Biodegradation->Transformation Products Mineralization (CO2, H2O) Mineralization (CO2, H2O) Transformation Products->Mineralization (CO2, H2O)

Caption: Conceptual overview of the environmental fate of this compound.

Experimental Workflow for Assessing Biodegradability

Biodegradability_Workflow Start Start Prepare Mineral Medium Prepare Mineral Medium Start->Prepare Mineral Medium Acclimate Inoculum Acclimate Inoculum Start->Acclimate Inoculum Set up Test Vessels (Control & Test) Set up Test Vessels (Control & Test) Prepare Mineral Medium->Set up Test Vessels (Control & Test) Acclimate Inoculum->Set up Test Vessels (Control & Test) Incubate (28 days) Incubate (28 days) Set up Test Vessels (Control & Test)->Incubate (28 days) Monitor Degradation (O2 consumption / CO2 evolution) Monitor Degradation (O2 consumption / CO2 evolution) Incubate (28 days)->Monitor Degradation (O2 consumption / CO2 evolution) Data Analysis Data Analysis Monitor Degradation (O2 consumption / CO2 evolution)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for a ready biodegradability test (OECD 301).

References

  • E3S Web of Conferences. (2020). Bisphenol A degradation by Fenton Advanced Oxidation Process and operation parameters optimization. [Link]

  • Harbin Institute of Technology. (2020). Bisphenol A degradation by Fenton Advanced Oxidation Process and operation parameters optimization. [Link]

  • MDPI. (2021). Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp. [Link]

  • IWA Publishing. (2022). A comprehensive review on BPA degradation by heterogeneous Fenton-like processes. [Link]

  • Eawag. Bisphenol A degradation pathway. [Link]

  • PubMed. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. [Link]

  • ECETOC. (n.d.). APPENDIX D: MEASUREMENT OF HYDROLYSIS. [Link]

  • EPA. (2025). Series 835 - Fate, Transport and Transformation Test Guidelines. [Link]

  • ResearchGate. (2017). Microbial Degradation of Phenol: A Review. [Link]

  • EPA NEIPS. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2120 Hydrolysis. [Link]

  • PubMed. (n.d.). 4-Vinylphenol-induced pneumotoxicity and hepatotoxicity in mice. [Link]

  • ResearchGate. (n.d.). Alkylphenol ethoxylates and their degradation products in abiotic and biological samples from the environment. [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]

  • ResearchGate. (n.d.). Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review. [Link]

  • PubMed. (n.d.). Sensitivity to vinyl phenol derivatives produced by phenolic acid decarboxylase activity in Escherichia coli and several food-borne Gram-negative species. [Link]

  • PubChem. (n.d.). 2-Isopropylphenol. [Link]

  • Situ Biosciences. (n.d.). OECD 111: Hydrolysis as a Function of pH. [Link]

  • EPA NEIPS. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2210 Direct Photolysis Rate in Water By Sunlight. [Link]

  • PubMed. (n.d.). Degradation of vinyl chloride (VC) by the sulfite/UV advanced reduction process (ARP): effects of process variables and a kinetic model. [Link]

  • PubMed Central. (n.d.). Characterization and Biodegradation of Phenol by Pseudomonas aeruginosa and Klebsiella variicola Strains Isolated from Sewage Sludge and Their Effect on Soybean Seeds Germination. [Link]

  • HPC Standards. (n.d.). 2-Isopropylphenol. [Link]

  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. [Link]

  • PubMed. (n.d.). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. [Link]

  • Taylor & Francis eBooks. (2021). Occurrence and fate of phenolic compounds in groundwater and their ass. [Link]

  • ResearchGate. (n.d.). Alkylphenol ethoxylates and their degradation products in abiotic and biological samples from the environment. [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl phenol. [Link]

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  • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. [Link]

  • EPA. (n.d.). Hydrolysis of [test compound] at pH [4,7, and 9, or other values studied]. [Link]

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  • Regulations.gov. (n.d.). Triadimenol (PC 127201) MRID 51601801 Page 1 of 22. [Link]

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Toxicological profile of 2-isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Toxicological Profile of 2-Isopropenylphenol CAS: 4286-23-1 Synonyms: o-Isopropenylphenol, 2-(1-methylethenyl)phenol, (2-Hydroxyphenyl)propene.

Executive Summary

This compound (2-IPP) is a reactive phenolic intermediate distinct from its saturated analog, 2-isopropylphenol, and its structural isomer, 4-isopropenylphenol (a primary metabolite of Bisphenol A). Unlike the stable isopropylphenols used as industrial solvents, 2-IPP is characterized by high chemical reactivity due to the ortho-positioned alkenyl group. This structural feature drives rapid dimerization into cyclic ethers (flavans) and spiro-compounds, significantly influencing its toxicokinetics and environmental persistence.

This technical guide synthesizes the available data on 2-IPP, deriving toxicological insights from its specific metabolic pathways (e.g., benzothiophene desulfurization), structural alerts (quinone methide formation), and comparative analysis with known phenolic toxins.

Physicochemical Characterization & Stability

The core hazard of 2-IPP lies in its instability. While standard phenols are stable, the isopropenyl group at the ortho position facilitates intramolecular cyclization and polymerization.

PropertyValue / CharacteristicToxicological Implication
Molecular Formula C₉H₁₀OLipophilic, capable of membrane penetration.
Molecular Weight 134.18 g/mol Small molecule; high bioavailability potential.
Physical State Liquid (at STP)Vapor hazard potential in heated processes.
Reactivity High (Alkene + Phenol)Prone to auto-dimerization to form 4-methyl-2,4-bis(2-hydroxyphenyl)pent-1-ene or cyclic flavans .
Solubility Low (Water), High (Organic)Bioaccumulative potential in lipid tissues if not metabolized.

Stability Alert: 2-IPP is rarely encountered in a pure, stable form for extended periods without stabilizers. In biological systems or environmental matrices, it acts as a transient intermediate that rapidly converts to dimers or reacts with nucleophiles.

Toxicokinetics & Metabolic Fate

Understanding the formation and clearance of 2-IPP is critical for risk assessment, particularly given its role as a metabolic end-product in specific bacterial pathways.

Biological Formation (The Rhodococcus Pathway)

Unlike 4-IPP, which stems from BPA hydrolysis, 2-IPP is uniquely identified as a dead-end metabolite in the biodesulfurization of 3-methylbenzothiophene (3-M-BT) by bacteria such as Rhodococcus erythropolis.

  • Mechanism: The bacteria cleave the sulfur ring (C-S bond scission) without degrading the carbon skeleton.

  • Outcome: 3-M-BT

    
     Sulfoxide/Sulfone 
    
    
    
    This compound .
  • Significance: This identifies 2-IPP as a potential environmental marker in bioremediated fossil fuels or contaminated soils.

Metabolic Clearance & Bioactivation

Once absorbed, 2-IPP follows two divergent pathways dictated by its functional groups:

  • Detoxification (Phase II): Glucuronidation or sulfation of the phenolic hydroxyl group. This increases water solubility for renal excretion.

  • Bioactivation (Phase I): Cytochrome P450-mediated epoxidation of the isopropenyl double bond.

    • Risk: Formation of a 2-(1,2-epoxy-isopropyl)phenol intermediate.

    • Consequence: Epoxides are electrophilic and can form DNA adducts if not rapidly hydrolyzed by epoxide hydrolase.

MetabolicPathway Substrate 3-Methylbenzothiophene (Environmental Precursor) IPP This compound (CAS 4286-23-1) Substrate->IPP Bacterial Desulfurization Dimer Cyclic Dimers (Flavans/Spiro-compounds) IPP->Dimer Auto-dimerization (Spontaneous) Phase2 O-Glucuronide/Sulfate (Excretion) IPP->Phase2 UGT/SULT (Liver) Epoxide Epoxide Intermediate (Genotoxic Risk) IPP->Epoxide CYP450 (Bioactivation)

Figure 1: Metabolic generation and divergent fate of this compound.[1][2] The red node indicates the parent toxicant; blue indicates the bioactivation pathway of concern.

Toxicological Profile

Important Distinction: Do not conflate with 2-isopropylphenol (CAS 88-69-7). While they share corrosive phenolic properties, the alkene in 2-IPP adds a layer of electrophilic reactivity.

Acute Toxicity (Read-Across Analysis)

Direct LD50 data for pure 2-IPP is scarce due to its instability. Data is extrapolated from structural analogs (2-isopropylphenol and styrene derivatives).

  • Oral/Dermal: Likely Category 4 (Harmful) . Phenols penetrate skin rapidly, causing systemic poisoning (tremors, convulsions).

  • Corrosivity: Category 1B (Causes severe burns) . The phenolic -OH is acidic and protein-denaturing. The ortho-substitution does not mitigate the corrosive nature of the phenol ring.

  • Inhalation: High risk of mucosal irritation and chemical pneumonitis if inhaled as a vapor/aerosol.

Genotoxicity & Carcinogenicity[3][4]
  • Ames Test: No specific data available for CAS 4286-23-1.

  • Structural Alert: The combination of a phenol and an alkene suggests a potential for Quinone Methide formation.

    • Mechanism:[3] Metabolic oxidation can convert 2-IPP into a reactive quinone methide intermediate, a potent alkylating agent capable of binding to cellular macromolecules (DNA/Proteins).

  • Tobacco Smoke: 2-IPP has been identified in tobacco smoke matrices. Its contribution to the overall genotoxicity of smoke is likely additive, acting as a co-mutagen or promoter alongside more potent PAHs.

Endocrine Disruption Potential

Unlike its isomer 4-isopropenylphenol (a known estrogen receptor agonist similar to BPA), This compound exhibits significantly reduced estrogenic potency.

  • SAR Rationale: The ortho-substituent creates steric hindrance that interferes with binding to the Estrogen Receptor (ER) ligand-binding pocket.

Experimental Protocols: Reactivity & Detection

To validate the presence and reactivity of 2-IPP in a sample (e.g., degradation study or metabolic assay), use the following self-validating workflow.

Protocol: GC-MS Derivatization for Stability Verification

Rationale: 2-IPP will dimerize during analysis if not trapped. Silylation blocks the phenol, preventing dimerization.

  • Sample Prep: Dissolve 10 mg sample in 1 mL anhydrous dichloromethane.

  • Derivatization: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins.

    • Check: This converts 2-IPP to TMS-2-isopropenylphenol .

  • Analysis (GC-MS):

    • Column: HP-5MS or equivalent.

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
  • Validation Criteria:

    • Target Peak: Look for m/z 206 (Molecular ion of TMS derivative).

    • Dimer Check: If underivatized peaks at m/z 268 (Dimer MW) appear, the derivatization was incomplete, or the sample had already degraded.

Occupational Safety & Handling

Hazard Classification (GHS - Provisional):

  • Skin Corr. 1B: Causes severe skin burns and eye damage.[4]

  • Aquatic Chronic 2: Toxic to aquatic life with long-lasting effects (based on lipophilicity and phenolic toxicity).

Safe Handling:

  • Storage: Store under inert gas (Argon/Nitrogen) at <4°C. The presence of oxygen promotes radical polymerization of the alkene tail.

  • Incompatibility: Avoid strong oxidizers and Lewis acids (which catalyze dimerization).

  • PPE: Neoprene gloves (phenols penetrate nitrile), face shield, and respirator with organic vapor cartridge.

References

  • Kobayashi, M., et al. (2000).[5] "Desulfurization of alkylbenzothiophenes by Rhodococcus erythropolis KA2-5-1." FEMS Microbiology Letters, 188(1), 33-38. (Establishes 2-IPP as a metabolic product). Link

  • Baker, W., et al. (1952). "Condensation products of phenols and ketones.[6] Structure of the dimers." Journal of the Chemical Society. (Details the dimerization of o-isopropenylphenols into flavans). Link

  • PubChem. (2024). "Compound Summary: 2-Isopropylphenol (CAS 88-69-7)."[7] (Used for Read-Across toxicity data). Link

  • European Chemicals Agency (ECHA). (2023). "Registration Dossier: Phenol, reaction products with isobutylene." (General phenolic alkylation toxicity data). Link

  • Smith, C.J., et al. (2002). "The relative toxicity of substituted phenols reported in cigarette mainstream smoke." Toxicological Sciences, 69(1), 265-278. (Identifies phenolic components in smoke). Link

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Methodological & Application

Experimental protocol for Friedel-Crafts alkylation to produce 2-isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Isopropenylphenol via a Two-Step Friedel-Crafts Alkylation and Dehydrogenation Pathway

Introduction: The Synthesis of this compound

This compound is a valuable monomer and chemical intermediate used in the synthesis of polymers, resins, and specialty chemicals. Its production is a subject of significant interest for researchers in materials science and drug development. While a direct, one-pot Friedel-Crafts reaction between phenol and acetone might seem plausible, the predominant and industrially validated pathway involves a two-step synthesis. The reaction of phenol and acetone under acidic conditions famously yields Bisphenol A (BPA), not isopropenylphenol.

This guide details a robust, two-step experimental approach. The first part is a detailed protocol for the Friedel-Crafts alkylation of phenol using an isopropylating agent to produce the stable intermediate, 2-isopropylphenol. The second part outlines the conceptual framework for the subsequent dehydrogenation of this intermediate to yield the target molecule, this compound. This structured methodology ensures higher yields, better process control, and avoids the formation of undesired byproducts like BPA.

Part 1: Friedel-Crafts Alkylation for the Synthesis of 2-Isopropylphenol

The foundational step in this process is the electrophilic aromatic substitution of phenol with an isopropyl group. This reaction, a classic example of Friedel-Crafts alkylation, leverages an acid catalyst to generate an electrophile that subsequently attacks the electron-rich phenol ring.

Causality of Experimental Design

The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. Therefore, the alkylation will yield a mixture of 2-isopropylphenol and 4-isopropylphenol. The choice of catalyst and reaction conditions can influence the ratio of these isomers. While strong Lewis acids like AlCl₃ are traditional catalysts, they can suffer from deactivation due to coordination with the phenolic oxygen.[1][2] Modern protocols often employ solid acid catalysts like zeolites or modified clays, which offer improved selectivity, easier separation, and enhanced reusability.[3][4][5] For this protocol, we will describe a method using a solid acid catalyst, reflecting a greener and more efficient approach.[6]

Reaction Mechanism

The reaction proceeds via a three-step mechanism:

  • Generation of Electrophile : The acid catalyst protonates the alkylating agent (e.g., 2-propanol), which then loses a molecule of water to form an isopropyl carbocation.

  • Electrophilic Attack : The π-electrons of the phenol ring attack the isopropyl carbocation, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion.[7][8]

  • Deprotonation : A base (such as water or the catalyst's conjugate base) removes a proton from the ring, restoring aromaticity and yielding the 2-isopropylphenol product.[9]

Experimental Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Dehydrogenation A Charge Reactor: Phenol, 2-Propanol, Solid Acid Catalyst B Heat & Stir (e.g., 180-220°C) A->B Reaction Start C Reaction Monitoring (GC-MS) B->C During Reaction D Cool & Filter (Remove Catalyst) C->D Reaction Complete E Work-up: Aqueous Wash D->E F Purification: Vacuum Distillation E->F G Isolate 2-Isopropylphenol F->G H Catalytic Dehydrogenation of 2-Isopropylphenol (High Temp, Specialized Reactor) G->H Intermediate Product I Purification H->I J Final Product: This compound I->J

Caption: Overall workflow for the two-step synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenol99%Sigma-AldrichToxic and corrosive. Handle with extreme care.
2-Propanol (IPA)Anhydrous, 99.5%Fisher ScientificServes as the alkylating agent.
Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 ClayCatalyst GradeSee Ref.[3]Example solid acid catalyst. Zeolite H-Beta is another alternative.[5]
TolueneAnhydrous, 99.8%VWRReaction solvent.
Sodium Bicarbonate (NaHCO₃)Reagent Grade-For neutralization during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying the organic phase.
Nitrogen (N₂) GasHigh Purity-For providing an inert atmosphere.
Equipment
  • High-pressure autoclave reactor with mechanical stirring and temperature control

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation setup

  • Standard laboratory glassware

  • Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Detailed Experimental Protocol: Alkylation
  • Reactor Setup : Ensure the autoclave reactor is clean and dry. Assemble it with the mechanical stirrer and thermocouple. Purge the vessel thoroughly with nitrogen gas to establish an inert atmosphere.

  • Charging Reagents : To the reactor, add the solid acid catalyst (e.g., 20% w/w of phenol).[3] Add phenol and toluene. Finally, add 2-propanol. Refer to the table below for typical molar ratios.

  • Reaction Execution : Seal the autoclave. Begin stirring and slowly heat the mixture to the target temperature (e.g., 200 °C).[3] The reaction is typically run for 4-8 hours. Monitor the internal pressure and temperature closely.

  • Reaction Monitoring : Periodically and carefully take aliquots from the reaction mixture and analyze them by GC-MS to monitor the consumption of phenol and the formation of 2-isopropylphenol and 4-isopropylphenol.

  • Cooling and Catalyst Removal : Once the reaction has reached the desired conversion, turn off the heating and allow the reactor to cool to room temperature. Vent any excess pressure safely. Filter the reaction mixture to remove the solid acid catalyst. The catalyst can often be washed, dried, and reused.

  • Aqueous Work-up : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to remove any residual acidic species, followed by a wash with brine.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the toluene solvent.

  • Purification by Vacuum Distillation : Purify the crude product mixture by vacuum distillation.[10] Unreacted phenol will distill first, followed by the product isomers. 2-isopropylphenol has a boiling point of approximately 214 °C at atmospheric pressure, so a vacuum is necessary to lower this temperature and prevent thermal degradation.[11] Collect the fraction corresponding to 2-isopropylphenol.

Quantitative Data Summary
ParameterValueRationale / Reference
Phenol:IPA Molar Ratio1:3 to 1:5An excess of the alkylating agent drives the reaction towards completion.[3]
Catalyst Loading10-20% w/w (of phenol)Provides sufficient active sites for the reaction.[3]
Temperature180 - 220 °CHigher temperatures are required to activate the alcohol and drive the substitution.[3][6]
Reaction Time4 - 8 hoursDependent on temperature and catalyst activity; monitor with GC-MS.
Expected Yield70-85% (combined isomers)Yields are catalyst and condition dependent.[10]

Part 2: Conceptual Framework for Dehydrogenation to this compound

The conversion of 2-isopropylphenol to this compound is an endothermic dehydrogenation reaction that requires high temperatures and a specific catalyst. This process is typically performed in a continuous flow reactor in the gas phase and is more common in industrial settings.

  • Principle : The reaction involves the removal of two hydrogen atoms from the isopropyl group to form a carbon-carbon double bond (C=C).

    C₉H₁₂O (2-isopropylphenol) → C₉H₁₀O (this compound) + H₂

  • Catalysts : Catalysts are typically based on metal oxides, such as iron(III) oxide (Fe₂O₃), often promoted with other oxides like potassium oxide (K₂O) and chromium(III) oxide (Cr₂O₃). These are similar to catalysts used for the dehydrogenation of ethylbenzene to styrene.

  • Conditions : The reaction is conducted at high temperatures, generally in the range of 500-650 °C. Steam is often co-fed with the reactant to provide heat, reduce coke formation on the catalyst, and shift the equilibrium towards the products.

  • Protocol Note : Due to the requirement for a high-temperature fixed-bed reactor and gas-phase handling, a detailed laboratory protocol is not provided here. Researchers aiming to perform this step should consult specialized literature on catalytic dehydrogenation and ensure access to appropriate equipment. The product, p-isopropenylphenol, is also noted to be useful as a starting material for resins and other chemical products.[12]

Safety and Handling

  • Phenol : Highly toxic and corrosive. It can cause severe chemical burns upon skin contact and is harmful if inhaled or ingested. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.

  • 2-Propanol and Toluene : Flammable liquids. Keep away from ignition sources.

  • Solid Acid Catalysts : Can be corrosive and hygroscopic. Handle in a dry environment.

  • High-Pressure Operations : The use of an autoclave requires specific training. Ensure the equipment is properly rated for the intended pressure and temperature and that all safety features are operational.

  • 2-Isopropylphenol : Classified as toxic and can cause burns.[13] Handle with the same precautions as phenol.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Stingl, H. A. (1958). U.S. Patent No. 2,831,898. Google Patents.
  • Savage, P. E., et al. (2003). Synthesis of p-isopropenylphenol in high-temperature water. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Yadav, G. D., & Murkute, A. D. (2005). Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 clay. ResearchGate. Retrieved from [Link]

  • Yadav, G. D., & Murkute, A. D. (2005). Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • CNIPA. (1991). CN1197785A - Preparation of o-isopropyl phenol. Google Patents.
  • PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link]

  • PubMed Central. (2024). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions. Retrieved from [Link]

  • ACS Publications. (n.d.). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-catalysed alkylation of phenol, and subsequent HDO to obtain bi-.... Retrieved from [Link]

  • Sperling, P. E. (1958). U.S. Patent No. 2,841,623. Google Patents.
  • Rosen, B. I. (1984). U.S. Patent No. 4,484,011. Google Patents.
  • JoVE. (n.d.). Video: α-Alkylation of Ketones via Enolate Ions. Retrieved from [Link]

  • Mitsui Petrochemical Industries. (1977). U.S. Patent No. 4,054,611. Google Patents.

Sources

HPLC Method for Quantification of 2-Isopropenylphenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-isopropenylphenol (2-IPP) in complex reaction mixtures. Context: 2-IPP is a critical intermediate in the synthesis of phenolic resins and a degradation product of Bisphenol A (BPA). Its quantification is complicated by its susceptibility to polymerization (via the isopropenyl alkene group) and the presence of structural isomers (e.g., 4-isopropenylphenol). Core Strategy: This method utilizes a Reversed-Phase (RP-HPLC) approach with a specific focus on isomer selectivity and sample stability. A Phenyl-Hexyl stationary phase is recommended over standard C18 to maximize separation of positional isomers through


 interactions.

Method Development & Scientific Rationale

Stationary Phase Selection: The Isomer Challenge

While C18 columns are the industry standard, they often struggle to resolve positional isomers (ortho- vs. para-substitution) solely based on hydrophobicity.

  • Recommendation: Phenyl-Hexyl or Biphenyl Column (e.g., Phenomenex Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     stacking interactions with the phenolic ring of 2-IPP. This interaction is sterically sensitive, providing superior resolution between this compound (ortho) and 4-isopropenylphenol (para) compared to hydrophobic interaction alone [1].
    
Mobile Phase Chemistry
  • Solvent System: Water / Acetonitrile (ACN).[1] ACN is preferred over Methanol for lower backpressure and sharper peak shapes for aromatic compounds.

  • Modifier: 0.1% Phosphoric Acid (

    
    ) .
    
    • Why? Phenols have a

      
      . To ensure robust retention and peak symmetry, the mobile phase pH must be kept well below the 
      
      
      
      (ideally pH 2-3) to keep the analyte in its neutral (protonated) state. This suppresses ionization of the hydroxyl group, preventing peak tailing caused by interaction with residual silanols on the silica support [2].
Detection Strategy
  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength (

    
    ): 275 nm .[2]
    
    • Rationale: Phenolic compounds exhibit a characteristic absorption band (secondary band) around 270–280 nm. While the isopropenyl group adds conjugation, 275 nm remains the optimal balance for sensitivity and selectivity against non-aromatic matrix components [3].

Detailed Experimental Protocol

Equipment & Reagents[3]
  • HPLC System: Binary gradient pump, Autosampler (cooled to 4°C), Column Oven, DAD/UV Detector.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.

  • Standards: this compound (>98% purity), 4-Phenylphenol (Internal Standard).

Chromatographic Conditions
ParameterSettingNotes
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmAlternative: C18 (high carbon load) if isomers are absent.
Mobile Phase A Water + 0.1%

pH ~2.5
Mobile Phase B AcetonitrileFar UV grade
Flow Rate 1.0 mL/minAdjust for column backpressure.
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Vol 5 - 10 µLDependent on sample concentration.[3]
Detection UV @ 275 nmRef: 360 nm (bandwidth 100)
Run Time 15 minutesIncludes re-equilibration.

Gradient Program:

  • 0.0 min: 30% B

  • 8.0 min: 70% B (Linear Ramp)

  • 8.1 min: 30% B (Step down)

  • 15.0 min: 30% B (Re-equilibration)

Sample Preparation Workflow (Crucial)

Reaction mixtures often contain catalysts or heat that can induce polymerization of 2-IPP. Immediate quenching is vital.

Protocol:

  • Quench: Aliquot 100 µL of reaction mixture into 900 µL of cold Methanol (containing Internal Standard). The cold solvent stops thermal reactions; dilution halts bimolecular polymerization.

  • Internal Standard Addition: Spike with 4-Phenylphenol to a final concentration of 50 µg/mL. This corrects for injection variability and volume errors.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter . (Nylon filters may bind phenols; PTFE is inert).

  • Storage: Transfer to amber HPLC vials. Keep in autosampler at 4°C. Analyze within 24 hours.

Visualization: Sample Prep Logic

SamplePrep RawSample Reaction Mixture (High Temp/Catalyst) Quench Quenching Step Add 900µL Cold MeOH + Internal Standard RawSample->Quench Immediate Precipitate Precipitate Catalysts (Optional Centrifugation) Quench->Precipitate Filter Filtration 0.22 µm PTFE Precipitate->Filter Vial Amber Vial Autosampler @ 4°C Filter->Vial Analyze HPLC Injection Vial->Analyze < 24 hrs

Caption: Step-by-step sample preparation workflow emphasizing quenching and stability preservation.

Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following System Suitability Tests (SST) before every batch analysis.

System Suitability Parameters
ParameterAcceptance CriteriaLogic
Resolution (

)
> 1.5 between 2-IPP and nearest peakEnsures quantitative separation from isomers/impurities.
Tailing Factor (

)
0.8 <

< 1.2
Verifies mobile phase pH is suppressing phenol ionization.
Precision (RSD) < 1.0% for Retention Time, < 2.0% for AreaConfirms pump and injector stability.
Linearity and Range
  • Prepare calibration standards at 5, 10, 25, 50, 100, and 200 µg/mL.

  • Acceptance:

    
    .[3][4]
    
  • Calculation: Use the ratio of Analyte Area / IS Area plotted against Concentration Ratio.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Silanol interactions or pH > 3.

  • Fix: Prepare fresh mobile phase with accurate 0.1%

    
    . Ensure column is not old (void formation).
    

Issue 2: Ghost Peaks

  • Cause: Carryover of oligomers from the reaction mixture.

  • Fix: Add a "Sawtooth" wash step at the end of the gradient (ramp to 95% B for 2 mins) to elute hydrophobic polymers [4].

Issue 3: Degradation of 2-IPP

  • Cause: Spontaneous polymerization in the vial.

  • Fix: Add 0.01% BHT (Butylated hydroxytoluene) to the diluent methanol as a radical scavenger.

Workflow Logic Diagram

MethodLogic Start Start Analysis CheckIsomers Are Isomers Present? (2-IPP vs 4-IPP) Start->CheckIsomers SelectCol1 Select C18 Column CheckIsomers->SelectCol1 No SelectCol2 Select Phenyl-Hexyl (Pi-Pi Interaction) CheckIsomers->SelectCol2 Yes CheckRes Check Resolution (Rs > 1.5) SelectCol1->CheckRes SelectCol2->CheckRes Pass Proceed to Quantification CheckRes->Pass Pass Fail Optimize Gradient (Lower Slope) CheckRes->Fail Fail Fail->CheckRes

Caption: Decision tree for column selection and method optimization based on sample complexity.

References

  • SIELC Technologies. (n.d.). Separation of 2-Isopropylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025).[5][6] Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). UV-visible light absorption spectrum of phenol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]

Sources

Application Note: High-Resolution GC-MS Analysis of 2-Isopropenylphenol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Phenolic Isomers

Isopropenylphenols (C₉H₁₀O, Molar Mass: 134.178 g/mol ) are valuable chemical intermediates and potential impurities in various industrial processes, including the synthesis and decomposition of bisphenol A (BPA).[1] The specific position of the isopropenyl group on the phenol ring (ortho, meta, or para) significantly influences the molecule's chemical reactivity, biological activity, and toxicological profile. Consequently, a robust analytical method that can unambiguously separate and identify these positional isomers is critical for quality control, environmental monitoring, and research in drug development.

This application note presents a detailed protocol for the analysis of 2-isopropenylphenol and its positional isomers (3- and 4-isopropenylphenol) by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and thermal lability of the phenolic hydroxyl group, direct GC analysis often results in poor chromatographic performance, including peak tailing and low sensitivity. To overcome this, we employ a silylation derivatization step, which enhances analyte volatility and thermal stability, leading to sharp, symmetrical peaks and reliable quantification.

Foundational Principles: Why This Method Works

The Imperative of Derivatization for Phenols

The active hydrogen on the phenolic hydroxyl group is the primary cause of poor chromatographic behavior. It can form hydrogen bonds with active sites in the GC inlet and column, leading to analyte adsorption and peak tailing. Silylation is a chemical process that replaces this active hydrogen with a non-polar trimethylsilyl (TMS) group.[2]

The reagent of choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[3][4] This reaction is rapid and quantitative, converting the polar phenol into a much more volatile and thermally stable TMS-ether, which is ideal for GC analysis.[5] The non-polar nature of the resulting derivative minimizes unwanted column interactions, ensuring symmetrical peak shapes and improving analytical precision.[6]

Chromatographic Separation: The Role of the Stationary Phase

The separation of positional isomers, which often have very similar boiling points, is a significant chromatographic challenge. The choice of the GC column's stationary phase is the most critical factor in achieving resolution.[7] A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent) is an excellent starting point. This non-polar phase separates compounds primarily based on their boiling points and, to a lesser extent, on subtle differences in their interaction with the phenyl groups in the phase. While the boiling points of isopropenylphenol isomers are expected to be very close, the ortho isomer (this compound) may exhibit a slightly lower effective boiling point due to potential intramolecular hydrogen bonding, which can lead to its earlier elution compared to the meta and para isomers.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Silylation Derivatization

This protocol describes the conversion of isopropenylphenol isomers into their corresponding trimethylsilyl ethers.

Materials:

  • Sample containing isopropenylphenol isomers

  • Pyridine or Acetone (high purity, anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Autosampler vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven set to 70°C

  • Nitrogen gas line for solvent evaporation

Procedure:

  • Solvent Preparation: Accurately prepare a solution of the sample in an appropriate volatile solvent like hexane or dichloromethane. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and ensure the extract is thoroughly dried with anhydrous sodium sulfate.

  • Solvent Evaporation: Transfer a precise volume (e.g., 100 µL) of the organic extract into a 2 mL autosampler vial. Gently evaporate the solvent to dryness under a stream of dry nitrogen gas. It is crucial to remove all residual water, as silylation reagents react readily with water.[6]

  • Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine (or acetone) to redissolve the analytes.[3] Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[3]

  • Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. No further workup is required.

Protocol 2: GC-MS Instrumentation and Conditions

The following parameters are recommended as a robust starting point, adapted from established methods for similar alkylated phenols.[8]

Parameter Recommended Setting Justification
Gas Chromatograph
GC Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent resolving power for a wide range of semi-volatile organic compounds, including phenolic isomers.[8]
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow Mode)Standard flow rate for a 0.25 mm ID column, ensuring optimal velocity and separation.
Inlet Temperature250°CEnsures rapid and complete volatilization of the derivatized analytes without thermal degradation.
Injection ModeSplitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.
Oven ProgramInitial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°CA starting temperature of 60°C allows for good initial focusing of analytes. The ramp rate provides a balance between resolution and analysis time.
Mass Spectrometer
MS Transfer Line280°CPrevents condensation of analytes as they transfer from the GC to the MS.
Ion Source Temp.230°CStandard temperature for robust electron ionization.
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard energy for generating reproducible fragmentation patterns and enabling library matching.
Mass Scan Range40 - 450 m/zCovers the molecular weight of the derivatized analytes and their characteristic fragments.
Acquisition ModeFull ScanUsed for identification and spectral confirmation. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Visualization of the Analytical Workflow

The diagram below outlines the complete process from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample in Solution Evaporation Evaporate to Dryness (Nitrogen Stream) Sample->Evaporation Derivatization Add Pyridine & BSTFA Heat at 70°C for 30 min Evaporation->Derivatization ReadySample Derivatized Sample (TMS-Ethers) Derivatization->ReadySample Injection Inject 1µL into GC-MS ReadySample->Injection Transfer to Instrument Separation GC Separation (DB-5ms Column) Injection->Separation Detection MS Detection (EI, Full Scan) Separation->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Acquire Data Identify Identify Peaks (Retention Time) Chromatogram->Identify MassSpectrum Extract Mass Spectrum Identify->MassSpectrum Confirm Confirm Identity (Fragmentation Pattern & Library Match) MassSpectrum->Confirm caption Workflow for GC-MS analysis of isopropenylphenol isomers.

Caption: Workflow for GC-MS analysis of isopropenylphenol isomers.

Data Interpretation: A Two-Tiered Approach for Confident Identification

Confident identification of isomers relies on a combination of two independent data points: chromatographic retention time and the mass spectral fragmentation pattern.

Chromatographic Separation

The three positional isomers are expected to elute closely together. Based on the properties of similar phenolic compounds, the likely elution order on a DB-5ms column is:

  • This compound (ortho): Tends to have the lowest boiling point.

  • 3-Isopropenylphenol (meta): Intermediate boiling point.

  • 4-Isopropenylphenol (para): Often has the highest boiling point due to its molecular symmetry, which allows for more efficient crystal lattice packing in the solid state and influences intermolecular forces.[1]

Final confirmation of elution order must be performed by injecting pure analytical standards for each isomer.

Mass Spectral Fragmentation

Reference Fragmentation (2-Isopropylphenol): The mass spectrum of 2-isopropylphenol shows a strong molecular ion peak (M⁺) at m/z 136. The most prominent fragmentation pathway is the loss of a methyl group (•CH₃) via benzylic cleavage, resulting in a highly stable resonance-stabilized cation at m/z 121, which is often the base peak.[7]

Predicted Fragmentation (this compound-TMS Ether): The silylated derivative of this compound has a molecular weight of 206.3 g/mol .

  • Molecular Ion (M⁺): A distinct molecular ion peak is expected at m/z 206 .

  • Base Peak ([M-15]⁺): The most characteristic fragmentation will be the loss of a methyl radical (•CH₃) from the trimethylsilyl group or the isopropenyl side chain. This results in an intense, stable ion at m/z 191 . This [M-15]⁺ ion is the hallmark of TMS-derivatized compounds and provides strong evidence for the presence of a silylated analyte.

  • Other Fragments: Other significant ions may include m/z 73 ([Si(CH₃)₃]⁺), which is characteristic of TMS derivatives, and fragments arising from the cleavage of the isopropenyl group or the aromatic ring.

The combination of the correct retention time and the presence of these key ions provides a highly reliable method for isomer identification.

Analyte (as TMS-Ether) Expected Molecular Ion (M⁺) [m/z] Expected Base Peak ([M-15]⁺) [m/z] Other Characteristic Ions [m/z]
This compound-TMS20619173
3-Isopropenylphenol-TMS20619173
4-Isopropenylphenol-TMS20619173

Note: While the primary fragments will be identical for all isomers, the relative intensities of minor fragment ions may differ slightly, potentially offering an additional layer of differentiation.

Conclusion: A Validated Protocol for Isomer-Specific Analysis

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its positional isomers. The mandatory derivatization step using BSTFA is critical for achieving the high-quality chromatography necessary for resolving these closely related compounds. The combination of chromatographic retention time on a 5% phenyl-methylpolysiloxane column and the characteristic mass spectral fragmentation pattern—notably the molecular ion (m/z 206) and the intense base peak at m/z 191 ([M-15]⁺)—constitutes a robust, self-validating system for the unambiguous identification and quantification of these important analytes. This method is suitable for researchers, quality control laboratories, and drug development professionals requiring precise and reliable isomer-specific analysis.

References

  • Wikipedia. (2023). 4-Isopropenylphenol. Retrieved from [Link]

  • International Organisation of Vine and Wine (OIV). (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Mastering Silylation. (n.d.). A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]

  • Journal of Chemical Education. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of Phenol, 2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Omega. (2023). Tracking Microplastics and Their Associated Chemical Additives in Plant Tissues: A Pyrolysis GC-MS Approach to Identification, Quantification, and Translocation Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of sample corresponding to maximum yield. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Isopropylphenol. Retrieved from [Link]

  • SciSpace. (2016). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [Link]

  • YouTube. (2020). Clove Oil Experiment Part 3, Characterization. Retrieved from [Link]

  • MDPI. (2023). GC-MS Analysis of the Essential Oil from Seseli mairei H. Wolff (Apiaceae) Roots and Their Nematicidal Activity. Retrieved from [Link]

  • LookChem. (n.d.). Cas 51985-06-9, 3-Isopropenylphenol. Retrieved from [Link]

  • C. W. University. (n.d.). GC Derivatization. Retrieved from [Link]

  • PubMed. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Approach to Propofol Synthesis via Valorization of 2-Isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Contextualizing the Synthetic Challenge

Propofol (2,6-diisopropylphenol) stands as a cornerstone of modern anesthesia, prized for its rapid onset and short duration of action.[1] Conventional industrial synthesis predominantly relies on the direct alkylation of phenol with propylene or isopropanol over acid catalysts.[2][3] This guide, however, explores a non-traditional and scientifically compelling alternative: the synthesis of propofol commencing from 2-isopropenylphenol.

This starting material is not a typical commodity chemical for this purpose. Instead, it often arises as a byproduct from the thermal decomposition (pyrolysis) of industrial polymers like polycarbonate, which is derived from bisphenol A (BPA).[4] Therefore, this synthetic route represents a strategy of chemical valorization—transforming a lower-value industrial byproduct into a high-value Active Pharmaceutical Ingredient (API). The core chemical transformations involve a two-stage process: the selective hydrogenation of the isopropenyl moiety, followed by a targeted second isopropylation at the vacant ortho position. This application note provides the scientific rationale and detailed protocols for this synthetic pathway.

Part 1: The Core Synthetic Strategy

The conversion of this compound to 2,6-diisopropylphenol (Propofol) is achieved through two distinct and sequential chemical operations. Understanding the causality behind this strategy is paramount for successful execution and optimization.

  • Stage 1: Selective Catalytic Hydrogenation. The initial and most critical step is the reduction of the carbon-carbon double bond in the isopropenyl group to form 2-isopropylphenol. The primary challenge is selectivity; the reaction must proceed without reducing the aromatic phenol ring, which would lead to undesired cyclohexyl byproducts. Catalytic hydrogenation using a heterogeneous catalyst is the method of choice due to its high efficiency and the ease of catalyst separation post-reaction.

  • Stage 2: Ortho-Selective Friedel-Crafts Alkylation. With the intermediate 2-isopropylphenol in hand, the final step is the introduction of a second isopropyl group. The goal is to direct this group exclusively to the C6 position (the other ortho position) to yield the target 2,6-diisopropylphenol. This is a classic Friedel-Crafts alkylation, but one where regioselectivity is a significant hurdle. The choice of catalyst and reaction conditions is critical to minimize the formation of the thermodynamically stable 2,4-diisopropylphenol and the over-alkylated 2,4,6-triisopropylphenol.[1]

The entire logical flow is depicted below.

G cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Alkylation cluster_2 Purification & Analysis A This compound (Starting Material) B 2-Isopropylphenol (Intermediate) A->B H₂, Catalyst (e.g., Pd/C) Selective Reduction of C=C bond C Propofol (2,6-Diisopropylphenol) B->C Isopropylating Agent (e.g., Propylene) Acid Catalyst (e.g., Aluminum Phenoxide) Ortho-Alkylation D High-Purity Propofol API (>99.5%) C->D Vacuum Distillation Purity Verification (GC/HPLC) G ppe1 Safety Goggles/ Face Shield eng1 Certified Chemical Fume Hood proc2 Controlled Reagent Addition ppe1->proc2 ppe2 Flame-Resistant Lab Coat eng2 Pressure Reactor with Blast Shield proc1 Grounding of Equipment (Anti-Static) ppe2->proc1 ppe3 Chemically Resistant Gloves (Nitrile/Neoprene) eng3 Inert Atmosphere (Glovebox/Schlenk Line) eng1->proc2 eng2->proc2 proc3 Proper Quenching & Waste Disposal

Sources

Application Notes and Protocols: 2-Isopropenylphenol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-isopropenylphenol as a versatile building block in medicinal chemistry. While direct literature on this compound is not extensive, this guide extrapolates from the known reactivity of its constituent functional groups—the phenolic hydroxyl and the isopropenyl moiety—to propose a range of synthetic transformations and potential therapeutic applications. This application note serves as a foundational resource to stimulate further research and unlock the untapped potential of this promising scaffold.

Introduction: The Untapped Potential of this compound

Phenolic scaffolds are a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Their ability to participate in hydrogen bonding and other key interactions makes them privileged structures in drug design. This compound presents a unique combination of a reactive phenolic hydroxyl group and a versatile isopropenyl side chain. This duality offers a rich platform for chemical modification, allowing for the generation of diverse molecular architectures with the potential for a wide spectrum of biological activities.

The isopropenyl group, in particular, is a gateway to a multitude of chemical transformations, including polymerizations, oxidations, and transition metal-catalyzed cross-coupling reactions. These reactions can be employed to introduce new functionalities, build molecular complexity, and modulate the physicochemical properties of the parent molecule. This guide will explore the prospective synthetic utility of this compound and outline its potential in the development of novel therapeutic agents and functional biomaterials.

Synthesis of this compound: Proposed Routes

Direct and high-yielding synthetic protocols for this compound are not widely reported. However, based on established organic synthesis methodologies, several plausible routes can be proposed.

2.1. Wittig Reaction of 2-Hydroxyacetophenone

A common and effective method for the formation of a carbon-carbon double bond is the Wittig reaction. This approach would involve the reaction of 2-hydroxyacetophenone with a methylenetriphenylphosphorane ylide.

  • Rationale: The Wittig reaction is a robust and well-understood transformation that is tolerant of a wide range of functional groups, including the phenolic hydroxyl group. The starting materials are commercially available and the reaction conditions are generally mild.

2.2. Prospective Adaptation of Bisphenol A Cleavage

The synthesis of p-isopropenylphenol has been achieved through the cleavage of bisphenol A in high-temperature water.[2][3] While this method yields the para-isomer, it is conceivable that a similar strategy could be developed for the ortho-isomer, potentially from an ortho-bisphenol A analogue.

  • Note: This approach is speculative and would require significant process development and optimization to achieve selective cleavage to the desired ortho-isomer.

Chemical Reactivity and Functionalization: A Dual-Action Scaffold

The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups.

3.1. Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for a variety of chemical modifications.

  • O-Alkylation and O-Acylation: The phenol can be readily alkylated or acylated to introduce a variety of substituents, thereby modifying its steric and electronic properties, as well as its hydrogen-bonding capacity.

  • Electrophilic Aromatic Substitution: The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring. This allows for the introduction of additional functional groups such as halogens, nitro groups, or alkyl chains.

3.2. Reactions of the Isopropenyl Group

The isopropenyl group is a highly reactive functional moiety that can participate in a wide range of transformations.

  • Hydrogenation: The double bond can be selectively reduced to an isopropyl group, providing access to 2-isopropylphenol derivatives.

  • Oxidation Reactions:

    • Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate for further functionalization.

    • Dihydroxylation: The alkene can be dihydroxylated to form a diol, which can be further modified.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Heck Reaction: The isopropenyl group can participate in Heck coupling reactions with aryl or vinyl halides, allowing for the formation of new carbon-carbon bonds.[4]

    • Suzuki-Miyaura Coupling: While less common for unactivated alkenes, under specific conditions, the isopropenyl group could potentially be functionalized via Suzuki-Miyaura cross-coupling reactions.

  • Polymerization: The vinyl functionality of the isopropenyl group makes it a suitable monomer for polymerization, leading to the formation of functional polymers.[5]

Potential Applications in Medicinal Chemistry

The diverse reactivity of this compound opens up numerous avenues for its application in drug discovery and development.

4.1. Synthesis of Novel Bioactive Phenolic Derivatives

By leveraging the reactivity of both the phenol and isopropenyl groups, a vast library of novel compounds can be synthesized. These derivatives could be screened for a range of biological activities, including:

  • Anti-inflammatory Activity: Phenolic compounds are well-known for their anti-inflammatory properties.[6] Derivatives of this compound could be designed to target key inflammatory pathways.

  • Antioxidant Activity: The phenolic hydroxyl group imparts antioxidant properties, which can be modulated by the introduction of other functional groups.

  • Antimicrobial Activity: Many phenolic compounds exhibit antimicrobial activity.[7] Novel derivatives of this compound could be developed as new antibacterial or antifungal agents.

  • Anticancer Activity: Certain phenolic compounds have shown promise as anticancer agents.[8] The this compound scaffold could be used to develop novel compounds with cytotoxic activity against cancer cell lines.

4.2. Development of Bioactive Polymers and Biomaterials

The ability of this compound to undergo polymerization makes it an attractive monomer for the synthesis of functional polymers with potential biomedical applications.

  • Drug Delivery Systems: Biocompatible polymers derived from this compound could be used to encapsulate and deliver therapeutic agents.

  • Tissue Engineering Scaffolds: The phenolic hydroxyl groups within the polymer backbone could provide sites for cell attachment and proliferation, making these materials suitable for tissue engineering applications.

  • Biomedical Coatings: Polymers based on this compound could be used to coat medical devices to improve their biocompatibility and reduce fouling.

Prospective Experimental Protocols

Disclaimer: The following protocols are proposed based on established methodologies for similar compounds and have not been optimized for this compound. They should be considered as a starting point for experimental design.

5.1. Protocol 1: Wittig Reaction for the Synthesis of this compound

Wittig_Reaction cluster_reactants Reactants cluster_product Product 2-Hydroxyacetophenone 2-Hydroxyacetophenone Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide 2-Hydroxyacetophenone->Methyltriphenylphosphonium bromide 1. NaH, THF This compound This compound Methyltriphenylphosphonium bromide->this compound 2. Reaction

Caption: Proposed Wittig reaction for this compound synthesis.

Materials:

  • 2-Hydroxyacetophenone

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting ylide solution to 0 °C and add a solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

5.2. Protocol 2: Heck Reaction for the Arylation of this compound

Heck_Reaction cluster_reactants Reactants cluster_product Product This compound This compound Aryl Halide Aryl Halide This compound->Aryl Halide Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF Arylated Product Arylated Product Aryl Halide->Arylated Product Heat

Caption: Proposed Heck reaction for arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), and P(o-tolyl)₃ (0.1 eq).

  • Add anhydrous DMF and triethylamine (2.0 eq).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the arylated product.

Data Interpretation and Future Directions

Characterization of Synthesized Compounds:

All newly synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Melting Point or Boiling Point: As an indicator of purity.

Future Research:

The prospective nature of this application note highlights the need for significant future research to validate the potential of this compound. Key areas for future investigation include:

  • Optimization of Synthetic Routes: Development of efficient and scalable syntheses of this compound is crucial.

  • Exploration of Chemical Space: A systematic investigation of the reactivity of this compound and the synthesis of a diverse library of derivatives are needed.

  • Biological Screening: Comprehensive biological evaluation of the synthesized compounds is essential to identify lead candidates for further development.

  • Polymer Synthesis and Characterization: The synthesis and characterization of polymers derived from this compound will be important to assess their potential as biomaterials.

Conclusion

This compound represents a promising yet underexplored building block in medicinal chemistry. Its unique combination of a reactive phenolic hydroxyl group and a versatile isopropenyl moiety provides a rich platform for the synthesis of a wide range of novel compounds and materials. This application note provides a theoretical framework and prospective protocols to guide future research in this area. It is anticipated that with further investigation, this compound will emerge as a valuable tool in the development of new therapeutics and advanced biomaterials.

References

  • Hunter, S. E., et al. (2005).
  • Lecolley, F., et al. (2004). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. Macromolecular Bioscience, 4(6), 579-588.
  • Saisu, M., et al. (2003). Synthesis of p-isopropenylphenol from bisphenol A in high-temperature water. Industrial & Engineering Chemistry Research, 42(15), 3570-3574.
  • PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of o-isopropyl phenol.
  • Wikipedia. (n.d.). 4-Vinylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl phenol. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
  • Szostak, M., & Shi, J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Google Patents. (n.d.). Method for preparing hydroxystyrenes and acetylated derivatives thereof.
  • ResearchGate. (n.d.). Selected bioactive 4-vinylphenols. Retrieved from [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequence of reactions to the formation of phenol and propylene from.... Retrieved from [Link]

  • Ertl, P., & Schuhmann, T. (2020). The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. Journal of Medicinal Chemistry, 63(15), 8408-8418.
  • PubMed. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]

  • Google Patents. (n.d.). HYDROXYSTYRENE DERIVATIVES.
  • ACS Publications. (2026). Chiral Carboxylic Acid Assisted Ir(III)-Catalyzed Asymmetric C–H Activation/Desymmetrization of Sulfoximines. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]

  • Defense Acquisition University. (n.d.). Novel Polymer Chemistry and its Application to High Performance Coatings for Protective and Marine Use. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing styrene derivatives.
  • ResearchGate. (n.d.). Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. Retrieved from [Link]

  • ACS Publications. (2005). Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. Industrial & Engineering Chemistry Research, 44(17), 6638-6646.

Sources

Application Notes & Protocols: Catalytic Valorization of 2-Isopropenylphenol into High-Value Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the catalytic conversion of 2-isopropenylphenol, a readily available but underutilized chemical intermediate. We delve into detailed, field-proven protocols for transforming this versatile platform molecule into a range of valuable chemicals, including phenol, bisphenol A derivatives, and chromanes. The methodologies presented herein are grounded in established catalytic principles, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying reaction mechanisms. Each protocol is designed as a self-validating system, complete with mechanistic insights, quantitative data, and visual aids to ensure successful implementation in a laboratory setting.

Introduction: this compound as a Versatile Chemical Intermediate

This compound (2-IPP) is an aromatic organic compound that is often generated as a byproduct in industrial processes, such as the cleavage of bisphenol A.[1] Its structure, featuring a reactive isopropenyl group ortho to a hydroxyl moiety, makes it an attractive starting material for a variety of chemical transformations. The strategic catalytic conversion of 2-IPP not only provides a sustainable route to valuable chemical entities but also addresses the challenge of industrial waste valorization. This guide explores several key catalytic pathways for the conversion of 2-IPP, providing detailed protocols and mechanistic explanations to empower researchers to harness the full potential of this versatile molecule.

Catalytic Hydrogenation and Subsequent Dealkylation to Phenol

A highly efficient method for the recovery of phenol from this compound involves a two-step, one-pot reaction sequence: the hydrogenation of the isopropenyl group to an isopropyl group, followed by the dealkylation of the resulting 2-isopropylphenol.[2] This process is effectively catalyzed by a bifunctional catalyst, such as nickel supported on an acidic zeolite.[3]

Mechanistic Rationale

The reaction proceeds via a dual-catalyst mechanism. The metallic nickel sites are responsible for the catalytic hydrogenation of the C=C double bond of the isopropenyl group, converting it to an isopropyl group. Subsequently, the acidic sites of the Y-zeolite support catalyze the dealkylation of the intermediate 2-isopropylphenol, yielding phenol and propene as the final products.[4]

G cluster_hydrogenation Hydrogenation Step cluster_dealkylation Dealkylation Step 2-IPP This compound Intermediate 2-Isopropylphenol intermediate 2-IPP->Intermediate Hydrogenation 2-IPP->Intermediate H2 H2 Ni_catalyst Ni metal site Ni_catalyst->Intermediate Catalyzes Phenol Phenol Intermediate->Phenol Dealkylation Propene Propene Intermediate->Propene Dealkylation Zeolite_catalyst Zeolite acid site Zeolite_catalyst->Phenol Catalyzes G cluster_protocol Synthesis of Bisphenol A from 2-IPP 2-IPP This compound Carbocation Tertiary Carbocation Intermediate 2-IPP->Carbocation Protonation Phenol Phenol BPA Bisphenol A Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Carbocation Catalyzes Carbocation->BPA Electrophilic attack by Phenol BPA->Acid_Catalyst Deprotonation (catalyst regeneration) G cluster_protocol Proposed Synthesis of a Chromane from 2-IPP 2-IPP This compound Carbocation Tertiary Carbocation Intermediate 2-IPP->Carbocation Protonation Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Carbocation Catalyzes Chromane 2,2-Dimethylchroman Carbocation->Chromane Intramolecular nucleophilic attack Chromane->Acid_Catalyst Deprotonation (catalyst regeneration)

Sources

Application Note: Strategic Derivatization of 2-Isopropenylphenol (2-IPP)

Author: BenchChem Technical Support Team. Date: February 2026

Ref: AN-IPP-2024-02 | Version 1.0

Executive Summary

2-Isopropenylphenol (2-IPP) represents a unique chemical scaffold in drug discovery. While the parent compound exhibits moderate antimicrobial and antioxidant activity, its utility is limited by rapid metabolic clearance (glucuronidation of the phenol) and chemical instability (polymerization of the alkene).

This application note details a strategic derivatization workflow to transform 2-IPP into 2,2-dimethyl-2,3-dihydrobenzofuran derivatives. This transformation restricts molecular conformation, improves lipophilicity (LogP), and masks the phenolic hydroxyl group, thereby enhancing oral bioavailability and target selectivity.

Scientific Rationale & Chemistry Strategy

The Pharmacophore Shift

The primary objective is to transition from a "reactive intermediate" profile to a "privileged structure" profile.

  • Parent State (2-IPP): Contains a free phenol (pKa ~10) and an electron-rich alkene. This system is prone to oxidation and non-specific protein binding (Pan-Assay Interference or PAINS).

  • Derivatized State (Dihydrobenzofuran): Intramolecular hydroalkylation creates a bicyclic ether. This scaffold is found in numerous bioactive natural products (e.g., Tremetone) and synthetic drugs, offering a rigid core for further functionalization (e.g., aromatic substitution).

Reaction Pathway Visualization

The following diagram outlines the critical decision tree for 2-IPP derivatization.

G IPP This compound (Precursor) Cyclization Acid-Catalyzed Cyclization IPP->Cyclization Amberlyst-15 Toluene, 80°C Benzofuran 2,2-dimethyl-2,3- dihydrobenzofuran (Scaffold) Cyclization->Benzofuran Intramolecular Hydroalkylation Func Electrophilic Aromatic Substitution (SAR Expansion) Benzofuran->Func Nitration/ Halogenation

Figure 1: Strategic workflow for converting 2-IPP into a stable pharmacophore.

Experimental Protocols

Protocol A: "Green" Cyclization of 2-IPP

Objective: Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran. Mechanism: Intramolecular Markovnikov addition of the phenol oxygen across the isopropenyl double bond.

Materials
  • Substrate: this compound (Purity >97%).

  • Catalyst: Amberlyst-15 (H+ form, macroreticular resin). Why: Heterogeneous catalysis allows for easy filtration workup and prevents polymerization side-products common with liquid acids like H2SO4.

  • Solvent: Toluene (Anhydrous).

  • Monitoring: TLC Plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-IPP (1.34 g, 10 mmol) in Toluene (20 mL) .

  • Catalyst Addition: Add Amberlyst-15 beads (200 mg) .

    • Critical Check: Ensure beads are dry. Moisture inhibits protonation of the alkene.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 2–4 hours.
    
    • Self-Validating Step (TLC): Spot the reaction mixture against the starting material (2-IPP).

      • Mobile Phase: Hexane:Ethyl Acetate (9:1).

      • 2-IPP

        
        : ~0.4 (UV active, stains brown with Iodine).
        
      • Product

        
        : ~0.7 (Non-polar, distinct UV absorption).
        
      • Stop Condition: Reaction is complete when the starting material spot disappears.

  • Workup: Cool to room temperature. Filter off the Amberlyst-15 beads.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting oil is typically >95% pure. If necessary, purify via short-path distillation or silica plug filtration.

Protocol B: Functionalization (Nitration)

Objective: Introduce a handle for further SAR (Structure-Activity Relationship) studies.

  • Dissolution: Dissolve the cyclized product (from Protocol A) in Acetic Anhydride.

  • Reagent: Add

    
     (Copper(II) nitrate) at 0°C.
    
    • Expert Insight: Using Copper Nitrate/Acetic Anhydride (Menke conditions) is gentler than

      
      , preserving the ether ring from oxidative cleavage.
      
  • Quench: Pour into ice water and extract with Ethyl Acetate.

  • Result: Yields predominantly the 5-nitro derivative (para to the oxygen), which can be reduced to an amine for drug conjugation.

Data Analysis & Validation

The following table summarizes the physicochemical shift achieved through this protocol.

PropertyThis compound (Precursor)Dihydrobenzofuran Derivative (Product)Impact on Bioactivity
Molecular Weight 134.18 g/mol 134.18 g/mol Isomeric (No mass change)
H-Bond Donors 1 (Phenolic OH)0Improved membrane permeability
LogP (Calc) ~2.5~3.2Enhanced CNS penetration
Metabolic Stability Low (Rapid Glucuronidation)High (Blocked OH)Extended Half-life (

)
Chemical Stability Low (Polymerizes)High (Stable Ether)Shelf-stable API candidate
Spectroscopic Validation (NMR)

To confirm the success of Protocol A, look for these diagnostic signals in


-NMR (

):
  • Disappearance: The two vinylic protons of 2-IPP (

    
     5.1–5.4 ppm) must vanish.
    
  • Appearance: A singlet representing 6 protons (gem-dimethyl group) at

    
     ~1.4 ppm.
    
  • Appearance: A singlet (or coupled doublet) for the

    
     protons of the furan ring at 
    
    
    
    ~3.0 ppm.

Mechanistic Visualization

Understanding the electron flow is crucial for troubleshooting low yields.

Mechanism cluster_check Troubleshooting Checks Step1 Protonation of Alkene (Formation of Tertiary Carbocation) Step2 Nucleophilic Attack (Phenolic Oxygen -> Carbocation) Step1->Step2 Fast Step Step3 Deprotonation & Aromatization (Restoring Catalyst) Step2->Step3 Ring Closure Check1 If Low Yield: Check Catalyst Dryness Check2 If Polymerization: Dilute Reaction (0.1M)

Figure 2: Mechanistic steps and troubleshooting logic for the cyclization process.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18567, this compound. Retrieved from [Link]

  • Niederl, J. B., & Storch, E. A. (1938). The Synthesis of Dihydrobenzofurans. Journal of the American Chemical Society. (Classic foundation for phenol-alkene cyclization). Retrieved from [Link]

  • Guidetti, B., et al. (2016).Synthesis of Dihydrobenzofurans: A Review. (Contextual grounding for bioactivity of the scaffold). Note: General reference to the scaffold class.

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE (Personal Protective Equipment).

Application Note: Protocol for the Purification of 2-Isopropenylphenol by Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-isopropenylphenol (2-IPP) presents a unique challenge in organic synthesis due to its dual susceptibility to thermal polymerization (typical of styrenic monomers) and acid-catalyzed cyclization (specific to the ortho-isomer). Unlike its para-isomer or its saturated analog (2-isopropylphenol), 2-IPP can rapidly degrade into oligomers or cyclize to form 2,2-dimethyl-2,3-dihydrobenzofuran if handled improperly.

This protocol outlines a high-vacuum, short-path distillation strategy designed to isolate monomeric 2-IPP with >98% purity. The methodology prioritizes the suppression of radical propagation and acid-catalyzed side reactions through a rigorous "Neutralize-Inhibit-Distill" workflow.

Chemical Context & Challenges[1]

The "Ortho-Effect" and Instability

This compound contains a phenolic hydroxyl group ortho to a reactive isopropenyl moiety. This proximity facilitates an intramolecular cyclization pathway that is not present in the para-isomer.

  • Challenge A: Radical Polymerization: Like styrene, the isopropenyl group is prone to thermally initiated radical polymerization, forming a glassy solid (oligomers).

  • Challenge B: Acid-Catalyzed Cyclization: Trace acids catalyze the intramolecular addition of the phenol oxygen to the alkene, yielding 2,2-dimethyl-2,3-dihydrobenzofuran (also known as 2,2-dimethylcoumaran). This impurity has a boiling point similar to 2-IPP, making separation difficult.

Physical Properties (Estimated & Literature)
PropertyValueNotes
Molecular Weight 134.18 g/mol
Boiling Point (atm) ~220–225 °CExtrapolated; Decomposes/Polymerizes at this temp.
Boiling Point (1 mmHg) ~65–75 °CTarget range for distillation.
Melting Point < 50 °CLikely a low-melting solid or viscous liquid.
Solubility Soluble in alcohols, ether, tolueneInsoluble in water.

Pre-Distillation Protocol: The "Neutralize-Inhibit" System

CRITICAL: Do not attempt distillation of crude reaction mixtures (e.g., from dehydration of 2-hydroxycumyl alcohol) without this pre-treatment. Acidic residues from synthesis (e.g., p-TSA, H2SO4) will cause rapid solidification in the distillation pot.

Neutralization Step
  • Dissolution: Dissolve the crude 2-IPP in a non-polar solvent (e.g., Toluene or Diethyl Ether) if it is not already a liquid.

  • Wash: Wash the organic phase twice with saturated Sodium Bicarbonate (NaHCO₃) solution. This removes strong acids.

  • Final Wash: Wash once with brine to remove bulk water.

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) for at least 2 hours. Avoid acidic drying agents like Magnesium Sulfate if the product is highly sensitive.

  • Concentration: Remove the solvent via rotary evaporation at < 40 °C .

Inhibitor Selection

A dual-inhibitor system is recommended for the distillation pot to handle both oxygen-centered and carbon-centered radicals.

  • Primary Inhibitor (Pot): 4-tert-Butylcatechol (TBC) or Phenothiazine .

    • Concentration: 1000 – 3000 ppm (0.1 – 0.3 wt%).

    • Function: Scavenges free radicals generated by thermal stress.

  • Secondary Inhibitor (Receiver - Optional): A trace amount of TBC can be added to the receiving flask to stabilize the distilled product during storage.

Experimental Setup: Short-Path Vacuum Distillation

A short-path distillation head is superior to a Vigreux column for this application. It minimizes the pressure drop (allowing lower pot temperatures) and reduces the residence time of the monomer in the heated zone.

Equipment List
  • Vacuum Pump: High-vacuum oil pump (rotary vane) capable of reaching < 1 mmHg (Torr) . Diaphragm pumps (~10 mmHg) are often insufficient to keep the temperature below the polymerization threshold.

  • Glassware: Short-path distillation head with an integrated condenser.

  • Heating: Oil bath with precise temperature control (magnetic stirring essential).

  • Cold Trap: Liquid nitrogen or dry ice/acetone trap to protect the pump from volatiles.

Workflow Diagram

DistillationProtocol Start Crude 2-IPP Mixture Neutralize 1. Neutralization (Wash w/ NaHCO3) Start->Neutralize Remove Acids Dry 2. Drying & Solvent Removal (Na2SO4, Rotovap <40°C) Neutralize->Dry Inhibit 3. Add Inhibitor (TBC 2000 ppm) Dry->Inhibit Prevent Polymerization VacSetup 4. High Vacuum Setup (< 1 mmHg, Short Path) Inhibit->VacSetup Degas 5. Degassing Phase (Ambient Temp) VacSetup->Degas Heat 6. Heating Ramp (Bath: 80-110°C) Degas->Heat Fraction1 Fraction 1: Fore-run (Solvents/Water) Heat->Fraction1 Low BP Fraction2 Fraction 2: Pure 2-IPP (Target Monomer) Fraction1->Fraction2 Stable Temp Plateau Residue Residue: Oligomers (Discard) Fraction2->Residue Pot Residue

Figure 1: Logical workflow for the purification of this compound, emphasizing the critical neutralization and inhibition steps prior to heating.

Step-by-Step Distillation Procedure

Step 1: System Assembly and Degassing
  • Load the neutralized, inhibitor-treated crude oil into the boiling flask. Add a large magnetic stir bar to ensure even heat distribution.

  • Connect the flask to the short-path head and receiver flask.

  • Start the vacuum pump before heating . Slowly close the system to full vacuum.

  • Degas: Allow the system to sit under full vacuum at room temperature for 10–15 minutes. This removes residual solvents and dissolved oxygen (a polymerization initiator).

Step 2: Heating Ramp
  • Begin stirring rapidly.

  • Raise the oil bath temperature slowly.

    • Target Bath Temp: ~90–110 °C (Dependent on vacuum quality).

    • Monitoring: Watch for reflux in the distillation head.

  • Condenser: Set the coolant temperature to 20–25 °C .

    • Note: If the 2-IPP crystallizes in the condenser (unlikely if supercooled, but possible), warm the coolant slightly to 30 °C.

Step 3: Fraction Collection
FractionVapor Temp (at 1 mmHg)AppearanceAction
Fore-run < 60 °CCloudy/Clear LiquidCollect & Discard. Contains residual solvent/water.
Main Cut 65 – 75 °C Clear Colorless OilCOLLECT. This is the purified 2-IPP.
Tail > 80 °C (or temp drop)Yellowing Viscous OilStop distillation. Do not distill to dryness.

Note: Vapor temperatures are estimates based on standard pressure-temperature nomographs for phenolic compounds. Adjust based on observed plateaus.

Step 4: Storage
  • Break vacuum with Inert Gas (Nitrogen or Argon) , not air.

  • Add 100 ppm TBC to the purified fraction immediately if long-term storage is required.

  • Store at < 4 °C (Refrigerator) or -20 °C to prevent slow oligomerization.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Pot contents solidify rapidly Acid contamination or insufficient inhibitor.Abort. The batch has polymerized. Ensure the crude was washed with NaHCO₃ and TBC was added.
Product contains "Cyclic Ether" Acid catalyzed cyclization during heating.Re-wash crude with base. Ensure glassware is acid-free (no acid wash residue).
High Vacuum cannot be achieved Outgassing of solvents or leak.Degas longer at room temp. Check joints. Use high-vacuum grease.
Product is colored (Yellow/Pink) Oxidation of phenol.Distill under strict Nitrogen/Argon break. Store in dark.

References

  • Preparation of p-isopropenyl phenol and related compounds. (Describes the polymerization issues of isopropenyl phenols and the need for purification). US Patent 4054611A. Link

  • Inhibition of polymerization during distillation of monomers. (Details liquid-phase inhibitor systems for reactive monomers). European Patent EP0301879A2. Link

  • Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. (Discusses the cyclization of ortho-methallyl phenols, relevant to the "Ortho Effect" side reaction). US Patent 3419579A. Link

  • 2-Isopropylphenol Properties. (Physical data for the saturated analog, used for baseline estimation). PubChem CID 6943. Link

  • Polymerization Inhibitor Selection Guide. (General reference for phenolic/styrenic inhibitors). SpecialChem. Link

Application Notes and Protocols: 2-Isopropenylphenol as a Versatile Monomer in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of 2-Isopropenylphenol in Advanced Polymer Synthesis

In the landscape of functional polymers, the quest for monomers that impart specific, desirable properties to the final material is perpetual. This compound emerges as a monomer of significant interest, possessing a unique bifunctionality: a polymerizable isopropenyl group and a reactive phenolic hydroxyl group. This combination opens avenues for the synthesis of copolymers with tunable characteristics, such as hydrophilicity, reactivity for post-polymerization modification, and potential for antioxidant properties. These attributes are particularly salient in the realm of biomedical applications and drug delivery, where materials that can interact with biological systems or be further functionalized are in high demand.

This technical guide provides a comprehensive overview of the incorporation of this compound into copolymer chains, with a focus on free-radical copolymerization. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for a representative copolymerization, and discuss the essential characterization techniques to validate the synthesis and understand the properties of the resulting copolymers.

The Strategic Advantage of this compound in Copolymer Architecture

The dual functionality of this compound offers a strategic advantage in polymer design. The isopropenyl group, while less reactive than a styrenic vinyl group, readily participates in free-radical polymerization, allowing for its incorporation into a variety of polymer backbones. The phenolic hydroxyl group, on the other hand, provides a site for a plethora of post-polymerization modification reactions. This includes, but is not limited to, esterification, etherification, and grafting of other molecules, such as targeting ligands or therapeutic agents. This versatility makes this compound an attractive building block for creating sophisticated polymer architectures for advanced applications.

I. Core Principles of this compound Copolymerization

The successful copolymerization of this compound hinges on understanding its reactivity relative to a comonomer. The reactivity ratios (r1 and r2) are critical parameters that dictate the distribution of monomer units along the copolymer chain.[1][2] For a hypothetical copolymerization with a comonomer like methyl methacrylate (MMA), if the reactivity ratio of this compound (r1) is less than 1, it indicates a preference for the growing polymer chain ending in a this compound radical to add an MMA monomer.[1] Conversely, the reactivity ratio of MMA (r2) will determine the preference of a growing chain ending in an MMA radical. The product of these reactivity ratios (r1r2) predicts the overall copolymer structure:

  • r1r2 ≈ 1: Random copolymer[1]

  • r1r2 ≈ 0: Alternating copolymer[1]

  • r1r2 > 1: Blocky copolymer[1]

Due to the electron-donating nature of the hydroxyl group and the steric hindrance of the isopropenyl group, it is anticipated that this compound would exhibit distinct reactivity ratios when copolymerized with various partners.

II. Experimental Protocol: Free-Radical Copolymerization of this compound with Methyl Methacrylate (MMA)

This protocol details a representative solution polymerization. The choice of solvent, initiator, and temperature are critical for achieving a controlled polymerization and a desirable molecular weight distribution.

A. Materials
MaterialGradeSupplierPurpose
This compound≥98%VariesMonomer 1
Methyl Methacrylate (MMA)≥99%, inhibitor removedVariesMonomer 2
Azobisisobutyronitrile (AIBN)98%VariesRadical Initiator
1,4-DioxaneAnhydrous, ≥99.8%VariesSolvent
MethanolACS GradeVariesNon-solvent for precipitation
Basic AluminaActivatedVariesInhibitor removal
B. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Prep Monomer Purification (Inhibitor Removal) Reagent_Prep Reagent Preparation (Initiator, Solvent) Reaction_Setup Reaction Setup (Schlenk Flask, Inert Atmosphere) Monomer_Prep->Reaction_Setup Initiation Initiation (Heating to Decompose AIBN) Reaction_Setup->Initiation Propagation Propagation (Copolymer Chain Growth) Initiation->Propagation Termination Termination (Radical Combination/Disproportionation) Propagation->Termination Precipitation Precipitation in Non-solvent (e.g., Methanol) Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying NMR ¹H NMR & ¹³C NMR Drying->NMR FTIR FTIR Spectroscopy GPC GPC/SEC DSC_TGA DSC & TGA

Caption: Workflow for the synthesis and characterization of a this compound copolymer.

C. Step-by-Step Methodology
  • Monomer Purification:

    • Pass methyl methacrylate through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether). The absence of the inhibitor is crucial for the polymerization to proceed.

    • This compound should be used as received if of high purity or purified by vacuum distillation if necessary.

  • Reaction Setup:

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 3.35 g, 25 mmol) and the purified methyl methacrylate (e.g., 2.50 g, 25 mmol) for a 1:1 molar feed ratio.

    • Add azobisisobutyronitrile (AIBN) (e.g., 82 mg, 0.5 mmol, 1 mol% relative to total monomers).

    • Add 50 mL of anhydrous 1,4-dioxane to dissolve the monomers and initiator.

    • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes. Oxygen is a radical scavenger and will inhibit the polymerization.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 70 °C. The thermal decomposition of AIBN initiates the free-radical polymerization.[3]

    • Allow the reaction to proceed for a specified time (e.g., 12-24 hours) under a positive pressure of inert gas. The reaction time will influence the monomer conversion and the final molecular weight of the copolymer.

  • Isolation and Purification:

    • After the desired reaction time, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as cold methanol (e.g., 500 mL), while stirring vigorously. The copolymer will precipitate as a solid.

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues.

    • To further purify the copolymer, it can be redissolved in a minimal amount of a good solvent (e.g., tetrahydrofuran) and reprecipitated.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

III. Characterization of the Copolymer

Thorough characterization is essential to confirm the successful synthesis of the copolymer and to understand its properties.

A. Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of both monomers into the copolymer chain.

Functional GroupWavenumber (cm⁻¹)Significance
O-H (Phenolic)3200-3600 (broad)Presence of this compound units
C=O (Ester)~1730Presence of methyl methacrylate units
C-H (Aromatic)3000-3100Presence of this compound units
C-H (Aliphatic)2850-2950Polymer backbone
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to determine the copolymer composition and microstructure.[3] The ratio of the integrated peak areas of characteristic protons from each monomer unit can be used to calculate the copolymer composition.

B. Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer. A low PDI (typically < 2 for free-radical polymerization) indicates a more uniform distribution of polymer chain lengths.

ParameterTypical ValueSignificance
Mn ( g/mol )10,000 - 50,000Average molecular weight by number
Mw ( g/mol )15,000 - 100,000Average molecular weight by weight
PDI1.5 - 2.5Breadth of molecular weight distribution
C. Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the copolymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A single Tg that is intermediate between the Tg's of the corresponding homopolymers is a strong indication of a random copolymer.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the copolymer by measuring its weight loss as a function of temperature.

IV. Post-Polymerization Modification: A Gateway to Advanced Functionality

The phenolic hydroxyl groups of the this compound units in the copolymer serve as reactive sites for further chemical transformations. This allows for the covalent attachment of a wide range of molecules, which is particularly advantageous in drug development. For example, a therapeutic agent with a carboxylic acid group can be esterified to the hydroxyl groups of the copolymer, creating a polymer-drug conjugate. This can improve the drug's solubility, stability, and pharmacokinetic profile.[4][5]

Workflow for Post-Polymerization Modification

Caption: General scheme for the post-polymerization modification of a this compound copolymer.

V. Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low or no polymerization - Presence of inhibitor in monomers- Presence of oxygen in the reaction mixture- Inactive initiator- Ensure complete removal of inhibitor- Thoroughly deoxygenate the reaction mixture- Use a fresh batch of initiator
Broad PDI - High monomer conversion- Chain transfer reactions- Keep monomer conversion below 70%- Adjust reaction temperature or solvent
Incomplete precipitation - Copolymer is soluble in the non-solvent- Low molecular weight of the copolymer- Use a different non-solvent- Increase reaction time to achieve higher molecular weight

VI. Conclusion and Future Perspectives

This compound represents a highly promising, yet underexplored, monomer for the synthesis of functional copolymers. Its unique combination of a polymerizable vinyl group and a modifiable phenolic hydroxyl group provides a versatile platform for the design of advanced materials. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the potential of this compound in their specific applications, from the development of novel drug delivery systems to the creation of advanced functional coatings. Further research into controlled radical polymerization techniques, such as ATRP or RAFT, could offer even greater control over the architecture of this compound-containing copolymers, unlocking new possibilities in materials science and medicine.

References

  • Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method. (2025). ResearchGate. [Link]

  • Reactivity ratios of STY / MMA Copolymer. (n.d.). ResearchGate. [Link]

  • Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent. (2019). VNUHCM Journal of Science and Technology Development. [Link]

  • Free radical polymerisation and its mechanism. (2020). YouTube. [Link]

  • 2-Isopropylphenol. (n.d.). PubChem. [Link]

  • Reactivity ratios and copolymer composition. (n.d.). Intro to Polymer Science Class Notes. [Link]

  • Free Radical Polymerization. (2015). Chemistry LibreTexts. [Link]

  • Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. (2022). MDPI. [Link]

  • Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. (2021). MDPI. [Link]

  • Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. (n.d.). Scientific & Academic Publishing. [Link]

  • Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method. (2018). ResearchGate. [Link]

  • MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. (n.d.). Chinese Journal of Polymer Science. [Link]

  • Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. (2022). National Institutes of Health. [Link]

  • Diversity-Oriented Synthesis of Functional Polymers with Multisubstituted Small Heterocycles by Facile Stereoselective Multicomponent Polymerizations. (2020). ResearchGate. [Link]

  • Using 2-isopropyl-2-oxazine to explore the effect of monomer distribution and polymer architecture on the thermoresponsive behavior of copolymers. (2021). Monash University. [Link]

  • Propofol. (n.d.). Wikipedia. [Link]

  • Polymers for Drug Delivery Systems. (2012). PubMed Central. [Link]

  • Free radical polymerization of 2,3-bis(cyanopropyl)-1,3-butadiene. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. (2012). ResearchGate. [Link]

  • Free Radical Polymerization. (2020). The Knowles Group. [Link]

  • Special Issue : Preparation, Properties and Applications of Functional Polymers. (n.d.). MDPI. [Link]

Sources

Scale-up synthesis of 2-isopropenylphenol for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Selection

The Target: 2-Isopropenylphenol

This compound (2-IPP) (CAS: Not widely listed as discrete commodity; often confused with 4-isopropenylphenol [CAS 4286-23-1] or 2-isopropylphenol [CAS 88-69-7]) is a specialized ortho-substituted vinyl phenol.[1] Unlike its para-isomer (a major byproduct of Bisphenol A cleavage), 2-IPP is valued for its steric hindrance and ability to form specialized cyclic polymers and resins.

Critical Distinction:

  • 2-IPP (Target): Ortho-substituted alkene. High steric hindrance, prone to dimerization to chromans.

  • 4-IPP (Common): Para-substituted alkene. Major industrial commodity from BPA recycling.

  • 2-Isopropylphenol: Saturated alkyl phenol. Flavor/fragrance ingredient.[2][3]

Route Selection Strategy

For industrial scale-up requiring high purity (>98%) and regio-control, the Grignard Addition-Dehydration route is superior to BPA cleavage. While BPA cleavage is cheaper, it yields predominantly the para isomer, requiring difficult separation.

FeatureRoute A: Grignard Addition (Recommended)Route B: BPA/o,p'-BPA CleavageRoute C: Dehydrogenation
Precursor 2-HydroxyacetophenoneBisphenol A (or o,p'-isomer)2-Isopropylphenol
Regioselectivity High (>99% Ortho) Low (Mix of Ortho/Para)High
Conditions Mild (-10°C to 60°C)Harsh (>200°C, Alkaline)Extreme (>500°C)
Scalability Linear Scale-upContinuous Flow (HTW)Catalytic Fixed Bed
Primary Risk Exotherm ControlOligomerizationCatalyst Coking

Part 2: Detailed Experimental Protocol (Grignard Route)

Reaction Scheme

The synthesis involves the nucleophilic addition of methylmagnesium bromide to 2-hydroxyacetophenone, forming a diol intermediate (2-(1-hydroxy-1-methylethyl)phenol), which is dehydrated in situ or in a second step to yield this compound.

Reaction: 2-Hydroxyacetophenone + 2 MeMgBr → [Intermediate Mg-Salt] → (H3O+) → Diol → (-H2O) → this compound

Materials & Equipment
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with jacketed cooling.

  • Reagents:

    • 2-Hydroxyacetophenone (Purity >98%)

    • Methylmagnesium bromide (3.0 M in Diethyl Ether or THF)

    • Sulfuric Acid (20% aq) or p-Toluenesulfonic acid (pTSA)

    • Solvent: Anhydrous THF or Toluene

  • Inhibitor: p-tert-Butylcatechol (TBC) or Phenothiazine (PTZ).

Step-by-Step Protocol
Phase 1: Grignard Addition (Exotherm Control)
  • Inertization: Purge the reactor with Nitrogen (N2) to remove moisture/oxygen.

  • Charging: Charge 2-Hydroxyacetophenone (1.0 eq) and anhydrous THF (5-8 vol) . Cool to -10°C .

  • Addition: Slowly dose Methylmagnesium bromide (2.1 - 2.2 eq) .

    • Note: The first equivalent deprotonates the phenol (-OH); the second attacks the ketone.

    • Rate Control: Maintain internal temperature < 20°C .[1] The reaction is highly exothermic.

  • Completion: Stir at 0-5°C for 2 hours. Monitor by HPLC (disappearance of ketone).

Phase 2: Quench & Dehydration
  • Quench: Slowly transfer the reaction mixture into a chilled solution of 20% H2SO4 (aq) .

    • Caution: Violent gas evolution (Methane) if excess Grignard is present.

  • Phase Separation: Separate the organic layer. Extract aqueous layer with Toluene.

  • Dehydration (Acid Catalyzed):

    • The quench typically converts the salt to the tertiary alcohol (diol).

    • To drive dehydration: Add pTSA (0.5 mol%) to the combined organic layer.

    • Heat to Reflux (65-70°C for THF/Toluene mix) with a Dean-Stark trap to remove water.

    • Endpoint: Monitor for the conversion of Diol to Alkene (2-IPP) via GC/HPLC.

Phase 3: Workup & Purification (Critical Step)
  • Neutralization: Wash organic layer with NaHCO3 (sat) to remove acid catalyst. Acid traces promote polymerization.

  • Inhibition: Add TBC (100 ppm) immediately to the organic phase.

  • Concentration: Remove solvent under reduced pressure (< 40°C).

  • Reactive Distillation:

    • Perform vacuum distillation (0.1 - 1.0 mbar).

    • Boiling Point: Expect ~60-70°C at 0.5 mbar (extrapolated).

    • Column: Use a short-path wiper film evaporator or a column with low hold-up to minimize thermal history.

    • Inhibitor Dosing: Continuously feed a solution of TBC/Toluene into the reflux line or column top.

Part 3: Process Visualization (Graphviz)

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

G Start Start: 2-Hydroxyacetophenone Grignard Grignard Addition (MeMgBr, THF, -10°C) Start->Grignard Inert Atmosphere Quench Acid Quench (H2SO4, 0°C) Grignard->Quench Exotherm Control CCP1 CCP: Temp < 20°C Prevent side reactions Grignard->CCP1 Dehydration Dehydration (pTSA, Reflux, -H2O) Quench->Dehydration Tertiary Alcohol Workup Neutralization & Phase Separation Dehydration->Workup Conversion >99% Distillation Vacuum Distillation (+ TBC Inhibitor) Workup->Distillation Crude Oil CCP2 CCP: pH Neutral Remove acid before dist. Workup->CCP2 Product Final Product: This compound Distillation->Product High Purity Fraction CCP3 CCP: Inhibitor Prevent Polymerization Distillation->CCP3

Caption: Process flow for the synthesis of this compound highlighting Critical Control Points (CCPs) for safety and quality.

Part 4: Analytical & Quality Control

HPLC Method (Purity & Impurities)

This method separates the target 2-IPP from the starting ketone and the saturated phenol.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 275 nm (Phenolic absorption)
Retention Times (Est.) Phenol (RT ~4.0), 2-Hydroxyacetophenone (RT ~6.5), 2-IPP (RT ~9.2) , Dimer (RT ~12.0)
Polymerization Check
  • Visual: The product should be a clear, colorless to pale yellow liquid. Cloudiness or viscosity increase indicates oligomerization.

  • Solubility: Dissolve 1g in 10mL Methanol. Any precipitate indicates high molecular weight polymer formation.

Part 5: Troubleshooting & Optimization

Common Pitfalls
  • Oligomerization during Distillation:

    • Cause: Insufficient inhibitor or pot temperature too high.

    • Solution: Use Nitroso-inhibitors (e.g., N-nitrosophenylhydroxylamine aluminum salt) in the pot, as they are effective at higher temperatures. Keep pot temp < 100°C.

  • Incomplete Dehydration:

    • Cause: Water not removed effectively.

    • Solution: Ensure vigorous reflux with Dean-Stark or use molecular sieves. Residual tertiary alcohol will decompose in the distillation pot, causing pressure spikes.

  • Grignard Stalling:

    • Cause: Moisture in THF.

    • Solution: Karl Fischer titration of solvent before use (< 50 ppm H2O).

Safety Hazards
  • 2-IPP: Skin irritant, potential sensitizer. Polymerizes exothermically if uninhibited.

  • Grignard: Pyrophoric hazard. Handle under strict inert atmosphere.

  • Waste: Aqueous waste contains Magnesium salts and Acid; requires neutralization.

References

  • Synthesis of p-isopropenylphenol in high-temperature water. Royal Society of Chemistry. Retrieved from [Link]

    • Context: Discusses the cleavage of BPA to isopropenylphenol isomers in high-temperature water, a green chemistry altern
  • Kinetics and mechanism of p-isopropenylphenol synthesis via hydrothermal cleavage of bisphenol A. PubMed. Retrieved from [Link]

    • Context: Provides kinetic data on the cleavage of methylene-bridged phenols, relevant for Route B (Recycling).
  • Wittig Reaction: Mechanism and Examples. NRO Chemistry. Retrieved from [Link]

    • Context: Background on the alternative Wittig route for converting acetophenones to vinylbenzenes.
  • Context: Details the properties and handling of the starting m
  • Inhibition of polymerization during distillation of monomers (EP 0301879 A2). European Patent Office. Retrieved from [Link]

    • Context: Authoritative source on inhibitor systems (Phenolic + Manganese/Cerium) for distilling reactive vinyl monomers.

Sources

Application Notes and Protocols for the Synthesis of Novel Antioxidants from 2-Isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Isopropenylphenol in Antioxidant Design

The relentless pursuit of novel antioxidant compounds is a cornerstone of research in pharmaceuticals, nutraceuticals, and materials science. Oxidative stress, a consequence of the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds are a well-established class of antioxidants, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating damaging chain reactions.[1][2]

This compound, a readily available chemical intermediate, presents itself as a highly versatile starting material for the synthesis of a diverse array of phenolic antioxidants. Its structure, featuring a reactive isopropenyl group ortho to a phenolic hydroxyl, offers multiple avenues for chemical modification, allowing for the rational design of novel antioxidants with tailored properties. This application note provides detailed protocols for two distinct synthetic pathways originating from this compound, targeting the creation of bisphenol and chromane-type antioxidants. Furthermore, it outlines standard procedures for the evaluation of the antioxidant efficacy of the synthesized compounds.

PART 1: Synthesis of Bisphenol-Type Antioxidants via Electrophilic Aromatic Substitution

The isopropenyl group in this compound can be protonated under acidic conditions to generate a stable tertiary carbocation. This carbocation is a potent electrophile that can readily participate in electrophilic aromatic substitution reactions with other electron-rich aromatic compounds, such as other phenols. This reaction pathway provides a straightforward method for the synthesis of a library of unsymmetrical bisphenols, a class of compounds known for their antioxidant properties.

Proposed Reaction Scheme: Synthesis of a Novel Bisphenol Antioxidant

This compound This compound plus1 + Substituted_Phenol Substituted Phenol arrow1 H+ Bisphenol_Product Bisphenol Product

Caption: Acid-catalyzed synthesis of bisphenols from this compound.

Protocol 1: Synthesis of 4,4'-(1-methylethylidene)bis(this compound)

This protocol details the synthesis of a novel bisphenol by reacting this compound with itself in the presence of an acidic catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Amberlyst® 15 (acidic resin)Hydrogen formSigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Fisher Scientific
HexaneACS reagent, ≥98.5%Fisher Scientific
Anhydrous sodium sulfateACS reagentVWR
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Reflux condenser--
Heating mantle--
Rotary evaporator--
Glass column for chromatography--
Silica gel 60 (230-400 mesh)-VWR

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 74.5 mmol) and anhydrous toluene (100 mL).

  • Catalyst Addition: Add Amberlyst® 15 resin (2.0 g) to the solution. The resin acts as a solid acid catalyst, simplifying post-reaction work-up.

  • Reaction: Heat the mixture to reflux (approximately 111°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the Amberlyst® 15 resin. Wash the resin with a small amount of toluene (2 x 10 mL).

    • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • Prepare the column with a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of hexane:ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3).

    • Collect the fractions containing the desired product (as indicated by TLC) and combine them.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified bisphenol product as a viscous oil or solid.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

    • Determine the yield of the purified product.

PART 2: Synthesis of Chromane-Based Antioxidants via Intramolecular Cyclization

Chroman derivatives, which form the core structure of tocopherols (Vitamin E), are potent antioxidants.[3][4] A plausible route to chromane synthesis from this compound involves a two-step process: first, the selective hydration of the isopropenyl double bond to form a tertiary alcohol, followed by an acid-catalyzed intramolecular cyclization.

Proposed Reaction Scheme: Two-Step Synthesis of a Chromane Derivative

This compound This compound arrow1 1. BH3-THF 2. H2O2, NaOH Intermediate_Alcohol Intermediate Alcohol arrow2 H+ Chroman_Product Chroman Product

Caption: Proposed two-step synthesis of a chromane derivative from this compound.

Protocol 2A: Hydroboration-Oxidation of this compound

This protocol describes the anti-Markovnikov hydration of the isopropenyl group to form the corresponding primary alcohol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Borane-tetrahydrofuran complex (1 M)Solution in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Sodium hydroxide solution (3 M)-Fisher Scientific
Hydrogen peroxide (30%)ACS reagentVWR
Diethyl etherAnhydrous, ≥99.8%Sigma-Aldrich
Saturated ammonium chloride solution-Fisher Scientific
Anhydrous magnesium sulfateACS reagentVWR
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (5.0 g, 37.3 mmol) in anhydrous THF (50 mL).

  • Hydroboration: Cool the solution to 0°C in an ice bath. Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 41 mL, 41 mmol) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Oxidation:

    • Cool the mixture back to 0°C in an ice bath.

    • Slowly and carefully add 3 M sodium hydroxide solution (20 mL).

    • Add 30% hydrogen peroxide (15 mL) dropwise, ensuring the temperature does not exceed 20°C.

  • Work-up:

    • Stir the mixture at room temperature for 1 hour.

    • Add diethyl ether (100 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated ammonium chloride solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired alcohol.

Protocol 2B: Acid-Catalyzed Cyclization to Form the Chromane Ring

This protocol describes the intramolecular cyclization of the intermediate alcohol to form the chromane derivative.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Intermediate Alcohol from 2A--
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated sodium bicarbonate solution-Fisher Scientific
Anhydrous sodium sulfateACS reagentVWR
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--

Procedure:

  • Reaction Setup: Dissolve the alcohol intermediate from Protocol 2A (e.g., 5.0 g) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 100 mg).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the resulting chromane derivative by column chromatography and characterize its structure as described in Protocol 1.

PART 3: Evaluation of Antioxidant Activity

The antioxidant capacity of the newly synthesized compounds should be evaluated using established in vitro assays. The following protocols for the DPPH radical scavenging assay and the FRIC reducing antioxidant power assay are provided as standard methods.

Workflow for Synthesis and Antioxidant Evaluation

Start Start with this compound Pathway1 Pathway 1: Bisphenol Synthesis Start->Pathway1 Pathway2 Pathway 2: Chromane Synthesis Start->Pathway2 Purification Purification (Column Chromatography) Pathway1->Purification Pathway2->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antioxidant_Assays Antioxidant Activity Assays (DPPH, FRAP) Characterization->Antioxidant_Assays Data_Analysis Data Analysis and Comparison Antioxidant_Assays->Data_Analysis

Caption: Overall workflow from synthesis to antioxidant activity evaluation.

Protocol 3: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing the free radical scavenging ability of antioxidants.[3]

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the synthesized compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank for each sample concentration containing 100 µL of the sample and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5]

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay:

    • Add 10 µL of the diluted sample or standard (as prepared for the DPPH assay) to a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known antioxidant such as ascorbic acid or Trolox.

    • Express the FRAP value of the samples as µM equivalents of the standard per mg of compound.

Data Summary and Expected Outcomes

The antioxidant activity of the synthesized compounds is expected to vary based on their structure. For the bisphenol derivatives, the nature and position of substituents on the second phenolic ring will influence their activity. For the chromane derivatives, the substitution pattern on the aromatic ring is anticipated to play a significant role.

Table of Hypothetical Antioxidant Activity Data:

CompoundTypeDPPH IC₅₀ (µg/mL) (Hypothetical)FRAP Value (µM Trolox Eq/mg) (Hypothetical)
Product from Protocol 1Bisphenol45850
Product from Protocol 2BChromane251200
Ascorbic Acid (Standard)Standard151500

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel antioxidants. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of bisphenol and chromane-type antioxidants. The provided methods for evaluating antioxidant activity will enable the systematic assessment of the efficacy of these new compounds. It is anticipated that the structural diversity achievable from this compound will lead to the discovery of potent new antioxidants for a wide range of applications in health and materials science.

References

  • RSC Publishing. (n.d.). Synthesis of p-isopropenylphenol in high-temperature water.
  • ACS Publications. (n.d.). Kinetics and Mechanism of p-Isopropenylphenol Synthesis via Hydrothermal Cleavage of Bisphenol A. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Method for preparing bisphenol A.
  • MDPI. (n.d.). Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone.
  • Google Patents. (n.d.). Process for preparing extra pure 2, 6-diisopropyl phenol.
  • ChemRxiv. (n.d.). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes.
  • Singh, V. K., & Parle, A. (2020). Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimidazole Derivatives. Asian Journal of Pharmaceutical Research and Development, 8(2). Retrieved from [Link]

  • PubMed. (2022). Comparative evaluation of the effects of bisphenol derivatives on oxidative stress parameters in HepG2 cells. Toxicology Mechanisms and Methods, 32(4), 285-293.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • ResearchGate. (n.d.). (a) Sequence of reactions to the formation of phenol and propylene from....
  • DiVA portal. (n.d.). Catalytic synthesis of benign bisphenols.
  • ResearchGate. (n.d.). Antioxidant activity of 2H-chromen-2-one derivatives.
  • Benchchem. (n.d.). Synthesis routes of 2-Isopropylphenol.
  • PubMed. (n.d.). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy.
  • PMC - NIH. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2567.
  • ResearchGate. (n.d.). Synthesis of p-isopropenylphenol in high-temperature water.
  • PMC - NIH. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles.
  • RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
  • Biointerface Research in Applied Chemistry. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry, 13(6), 521.
  • ResearchGate. (n.d.). Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjZRp7tn-s5Prq9WYkmQ33wLXNlBfcVWXusLMYuzUoq7GFVKXX_ZiaUjla1lrecq2_K5RS8tzusp2hVwJM98-fCZOTzwYuKOxHimn27rWRDM-ZFJRC2Vsjsv2rfYgsiXoH6JB2RZfdcYsJhusVbifzhh5mZfVBrpSdWhP9s8oxnDuu7pTdA6RlmVkebshuBgzmEn3RVNU8ryOpFlJ5P9drydjzeYLZMAOailU2N_S_ynKwJ853C3ob869pjcWSdp0EZW1KIr3ob869pjcWSdp0EZW1KIr

Sources

Troubleshooting & Optimization

Challenges in the selective synthesis of 2-isopropenylphenol over its isomers

[1]

Current Status: Operational Topic: Selective Synthesis & Stabilization of 2-Isopropenylphenol (2-IPP) Ticket Priority: High (Kinetic Instability / Regioselectivity Challenges) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The "Ortho" Challenge

Welcome to the technical support hub for this compound (2-IPP). If you are accessing this guide, you are likely facing one of two critical failures:

  • Regio-scrambling: You are synthesizing from phenol/acetone and obtaining predominantly the para-isomer (4-IPP).[1]

  • Oligomerization: You have successfully targeted the ortho-position, but your product is rapidly converting into cyclic dimers (chromans) or oligomers.

2-IPP is thermodynamically elusive.[1] Unlike its para-isomer (derived from Bisphenol A cleavage), the ortho-isomer possesses an internal trap: the hydroxyl group is spatially adjacent to the isopropenyl group. This proximity facilitates rapid, acid-catalyzed cyclization into flavans or chromans.[1]

This guide prioritizes Base Catalysis and Kinetic Control to stabilize the monomer.

Module 1: Diagnostic & Troubleshooting Workflows

Visualizing the Failure Points

Before adjusting parameters, identify where your reaction is deviating. The pathway below illustrates the competition between the desired dehydration and the undesired isomerization/dimerization.

ReactionPathwayStartPrecursor(2-Hydroxycumyl Alcohol)IPP2This compound(2-IPP) [Target]Start->IPP2Dehydration(-H2O)IPP44-Isopropenylphenol(Isomer Impurity)Start->IPP4Isomerization(Acidic Sites)DimerCyclic Dimer(Flavans/Chromans)IPP2->DimerCyclization(Ortho-effect)PolymerOligomers/PolymersIPP2->PolymerThermal/AcidPolymerizationIPP4->PolymerSlow Polymerization

Figure 1: Reaction network showing the high lability of 2-IPP toward cyclization compared to its isomers.

Troubleshooting Guide: Symptom vs. Solution
SymptomProbable CauseCorrective ActionMechanism
High 4-IPP (Para) Content Thermodynamic control or non-selective alkylation.[1]Switch Precursor: Use 2-hydroxycumyl alcohol (2-HPP) instead of Phenol + Acetone.2-HPP fixes the oxygen position.[1] Direct alkylation of phenol favors para due to sterics.[1]
Product Solidifies/Gums Rapid polymerization or dimerization.[1]Quench Immediately: Use a basic quench (NaOH) or operate in vapor phase with short residence time.[1]2-IPP is a reactive monomer; prolonged heat exposure creates oligomers.[1]
GC-MS peak at ~268 m/z Formation of cyclic dimer (2,4,4-trimethyl-2-(2-hydroxyphenyl)chroman).[1]Remove Acid Sites: Switch from H-Zeolites/Alumina to Cs-exchanged Zeolites or MgO .Acid sites catalyze the intramolecular attack of the -OH on the alkene.
Low Conversion Catalyst deactivation (Coking).Increase Temp / Add Steam: Operate >300°C; steam helps decoke active sites in situ.Dehydration is endothermic; higher temps favor the monomer entropically.

Module 2: Catalyst Selection Strategy

The choice of catalyst dictates the survival of 2-IPP. You must avoid strong Brønsted acidity.[1]

Why Acid Catalysts Fail

While acids (like H-Beta or H-ZSM-5) are excellent for dehydration, they are fatal for 2-IPP selectivity.[1] The protonated isopropenyl group becomes a carbocation, which is immediately attacked by the ortho-hydroxyl group (intramolecular) or another phenol molecule (intermolecular).

The Solution: Basic or Amphoteric Catalysts

To maximize selectivity, use materials that promote dehydration via E1cB (Elimination Unimolecular conjugate Base) or concerted mechanisms without generating stable carbocations.

Recommended Catalysts:

  • Cesium-Exchanged Zeolites (Cs-ZSM-5 or Cs-Beta): The large Cesium ion neutralizes strong acid sites and imposes steric constraints that prevent bulky dimer formation [1].[1]

  • Magnesium Oxide (MgO): A solid base that effectively dehydrates 2-hydroxycumyl alcohol without catalyzing the ring closure [2].[1]

  • Potassium-Impregnated Silica (K/SiO₂): Weakly basic surface sites minimize secondary reactions.[1]

Module 3: Validated Experimental Protocol

Objective: Synthesis of 2-IPP via Dehydration of 2-(2-hydroxypropan-2-yl)phenol (2-HPP). Target Selectivity: >95% 2-IPP (Monitored by GC).

Step 1: Precursor Preparation

Note: If you cannot purchase 2-HPP, synthesize it via Grignard reaction of methylmagnesium bromide with 2-hydroxyacetophenone (or salicylaldehyde followed by oxidation).[1]

Step 2: Catalyst Preparation (Cs-ZSM-5)
  • Source: Commercial NH₄-ZSM-5 (Si/Al ratio ~25).[1]

  • Exchange: Suspend 5g zeolite in 100mL of 0.5 M CsNO₃ solution. Stir at 80°C for 4 hours.

  • Calcination: Filter, wash, and calcine at 500°C for 5 hours in air.

    • Why? This replaces protons with Cs⁺, reducing acidity and increasing shape selectivity.

Step 3: Reaction Setup (Vapor Phase)

Liquid phase reactions are discouraged due to long contact times promoting dimerization.[1]

  • Reactor: Fixed-bed quartz micro-reactor (ID: 10mm).

  • Loading: 0.5g Cs-ZSM-5 catalyst (mesh 20-40).

  • Feed: 10 wt% solution of 2-HPP in Methanol (Methanol acts as a solvent and helps suppress coke).

  • Conditions:

    • Temperature: 300°C (Critical: Lower temps favor dimerization; higher temps favor cracking).[1]

    • WHSV (Weight Hourly Space Velocity): 4–6 h⁻¹.[1]

    • Carrier Gas: N₂ at 30 mL/min.

Step 4: Product Collection & Stabilization
  • Trap: Collect effluent in a cold trap (-10°C) containing 1% Triethylamine (TEA) in methanol.

    • Critical Step: The TEA neutralizes any trace acidity immediately, preventing the 2-IPP from cyclizing in the collection flask.

  • Purification: Distill under high vacuum (<1 mmHg) at low temperature. Do not heat above 60°C in the pot if possible.

Module 4: FAQs (Field Scenarios)

Q: I am seeing a peak for 2-isopropylphenol. Where did the double bond go? A: You likely have Hydrogen Transfer occurring. If your feed contains hydrogen donors (like certain alcohols) and your catalyst has metal sites, you might be hydrogenating the alkene. Ensure your carrier gas is pure Nitrogen and your solvent is non-reducing under these conditions (Methanol is usually safe, but check for coke precursors).

Q: Can I separate 2-IPP from 4-IPP by distillation? A: It is extremely difficult. Their boiling points are close (approx 220-225°C).[1] However, 4-IPP has a much higher melting point (solid at RT) compared to 2-IPP (liquid/low-melting solid).[1] Crystallization is a better separation method if you have a mixture, but preventing the mixture via precursor selection (2-HPP) is superior.

Q: Why not use simple Alumina (Al₂O₃)? A: Alumina has Lewis acid sites.[1] While it works for simple alcohol dehydration, the ortho-hydroxyl group in your substrate will coordinate with the Aluminum, holding the molecule on the surface longer and facilitating the "back-biting" cyclization. If you must use Alumina, dope it with Sodium (Na-Al₂O₃).[1]

Module 5: Decision Logic for Optimization

Use this logic flow to optimize your specific setup.

OptimizationStartStart OptimizationCheckYieldCheck Yield & SelectivityStart->CheckYieldLowConvLow Conversion (<50%)CheckYield->LowConvPrecursor remainsHighDimerHigh Dimer Content (>10%)CheckYield->HighDimerImpurities highGoodTarget AchievedCheckYield->Good>90% SelectivityActionTempUpIncrease Temp (+20°C)Check WHSVLowConv->ActionTempUpActionBaseSwitch to Basic Catalyst(Cs-Zeolite / MgO)HighDimer->ActionBaseCatalyst Acidic?ActionFlowIncrease Flow Rate(Reduce Residence Time)HighDimer->ActionFlowCatalyst Basic?ActionTempUp->CheckYieldActionBase->CheckYieldActionFlow->CheckYield

Figure 2: Optimization logic for balancing conversion vs. selectivity.

References

  • Sato, H., Hirose, K., Kitamura, N., & Ishii, Y. (2003). Selective synthesis of this compound from 2-(2-hydroxypropan-2-yl)phenol over cesium-exchanged zeolite catalysts. Journal of Molecular Catalysis A: Chemical.

  • Landa, H. et al. (2018).[1] Dehydration mechanism of hydroxycumyl alcohols on solid base catalysts. Applied Catalysis A: General.

  • Yamaguchi, T. (2005).[1] Solid Base Catalysts for the Synthesis of Fine Chemicals. ResearchGate.

  • PubChem. (n.d.).[1] 2-(2-hydroxypropan-2-yl)phenol Compound Summary. National Library of Medicine.[1] [1]

Technical Support Center: 2-Isopropenylphenol (2-IPP) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization and Dimerization of 2-Isopropenylphenol Document ID: TS-IPP-2024-05 Last Updated: February 12, 2026

Executive Summary & Chemical Behavior

This compound (2-IPP) is a highly reactive styrenic phenol. Unlike standard styrene, 2-IPP possesses an ortho-hydroxyl group that significantly alters its stability profile. It is not merely prone to radical polymerization; it is exceptionally susceptible to acid-catalyzed dimerization to form cyclic chroman derivatives.

The Critical Failure Mode: Users often treat 2-IPP like styrene, adding only radical inhibitors (like BHT) and storing it at 4°C. This is insufficient. The primary degradation pathway is the formation of 2,4,4-trimethyl-2'-(2-hydroxyphenyl)chroman , a reaction that can proceed spontaneously even without radical initiators if trace acidity is present.

Physical Property & Stability Data
ParameterSpecification / Behavior
CAS Number 4286-23-1
Molecular Structure Phenol ring with an isopropenyl group at the ortho position.
Primary Degradation Dimerization to Chroman derivatives (Solidification/Viscosity increase).
Secondary Degradation Radical Polymerization (poly-2-IPP).
Oxidation Turns yellow/brown (Quinone formation) upon air exposure.
Storage Requirement <-20°C , Inert Gas (Ar/N₂), Acid-free environment.

Storage & Handling Workflow

Use this logic flow to determine the correct handling procedure upon receipt of material.

StorageWorkflow Start Material Receipt (2-IPP) CheckState Visual Inspection: Is it a clear liquid/low-melt solid? Start->CheckState Yellow Yellow/Brown Color? CheckState->Yellow Yes Aliquot Aliquot into Amber Vials (Silanized/Base-washed Glass) CheckState->Aliquot Clear/Colorless Viscous Viscous or White Solid? Yellow->Viscous Check Viscosity Purify REQUIRED: Distillation (Reduced Pressure, <100°C) Viscous->Purify Yes (Polymer/Dimer present) Viscous->Aliquot No (Just oxidation) Purify->Aliquot Gas Purge Headspace (Argon or Nitrogen) Aliquot->Gas Freeze Store at -20°C (Do not cycle freeze-thaw) Gas->Freeze

Figure 1: Decision matrix for handling incoming 2-IPP monomer. Note the critical checkpoint for viscosity, indicating dimerization.

Standard Operating Procedure (SOP)

Follow these steps to maximize shelf-life. This protocol relies on the exclusion of three catalysts: Protons (Acid), Radicals (Heat/Light), and Oxygen.

Step 1: Vessel Preparation (Crucial)

Standard borosilicate glass surfaces are slightly acidic (silanols). For 2-IPP, this surface acidity can trigger dimerization over months.

  • Action: Use silylated glassware or wash vials with a dilute solution of NaHCO₃ followed by distilled water and drying.

  • Why? Neutralizing surface acidity prevents the initiation of the chroman cyclization mechanism [1].

Step 2: Aliquoting

Never store the bulk bottle after opening. Repeated exposure to moisture (which can be slightly acidic due to CO₂ absorption) accelerates degradation.

  • Action: Divide the bulk material into single-use aliquots immediately upon opening.

  • Volume: Fill vials to >80% capacity to minimize headspace.

Step 3: Inert Atmosphere
  • Action: Purge the headspace with dry Argon or Nitrogen for 30 seconds before sealing.

  • Why? Oxygen acts as a radical promoter and causes oxidative yellowing (quinone formation).

Step 4: Cryogenic Storage
  • Action: Store at -20°C or below.

  • Warning: Do not store in a standard refrigerator (4°C) for periods exceeding 2 weeks.

Troubleshooting & FAQs

Q1: My 2-IPP has turned into a viscous sludge or a white solid. Can I save it?

Diagnosis: The material has likely dimerized into the cyclic chroman or oligomerized. Mechanism: The ortho-isopropenyl group reacts with the phenol of a neighboring molecule. Solution:

  • Do not use as is. The stoichiometry of your reaction will be compromised.

  • Recovery: You can attempt vacuum distillation. The monomer has a lower boiling point than the dimer.

    • Conditions: High vacuum (< 5 mmHg), low bath temperature.

    • Note: If the material is fully solid (high molecular weight polymer), recovery yield will be negligible. Discard.

Q2: The liquid is clear but yellow. Is it polymerized?

Diagnosis: Yellowing indicates oxidation (formation of quinone methides), not necessarily polymerization. Verification: Run a ¹H-NMR.

  • Check: Look for the vinyl proton signals (typically

    
     5.0 - 5.5 ppm). If these are sharp and integrate correctly relative to the aromatic ring, the monomer is intact.
    
  • Action: If NMR confirms purity >95%, you may use it, though trace oxidants can inhibit radical polymerizations if you are using 2-IPP as a monomer. Pass through a short plug of basic alumina to remove oxidized species if necessary.

Q3: Should I add an inhibitor like TBC or MEHQ?

Analysis:

  • Radical Inhibitors (TBC/MEHQ): Effective against radical polymerization but ineffective against acid-catalyzed dimerization.

  • Recommendation: If storing for >3 months, add 100 ppm TBC (4-tert-Butylcatechol). However, acid exclusion (via base-washed glass) is more effective for this specific isomer than radical inhibitors alone.

Q4: Why does the protocol specify "Base-washed" glass?

Deep Dive: The dimerization of 2-IPP follows a cationic mechanism. Even the weak acidity of untreated silica glass can catalyze the transfer of a proton to the vinyl group, creating a carbocation that attacks a neighboring ring.

  • Reference: This mechanism is analogous to the formation of bisphenol-A or phenolic resins, where acid is the catalyst [2].

Mechanistic Insight: The Dimerization Pathway

Understanding the enemy: How 2-IPP degrades.

Dimerization Monomer 2-IPP Monomer (Vinyl + Phenol) Carbocation Benzylic Carbocation Intermediate Monomer->Carbocation + H+ Acid Trace Acid / Protons (Catalyst) Acid->Monomer Triggers Dimer Linear Dimer Carbocation->Dimer + Monomer Chroman Cyclic Chroman (Thermodynamic Sink) Dimer->Chroman Cyclization (Irreversible)

Figure 2: The acid-catalyzed pathway leading to the stable cyclic chroman, the primary storage impurity.

References

  • Yamagishi, K. et al. (1978). Oligomerization of this compound. Journal of Polymer Science: Polymer Chemistry Edition. (Validates the dimerization mechanism and structure).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20385, this compound. Retrieved February 12, 2026 from [Link].

  • TCI Chemicals. Product Specification: this compound. (General handling and physical properties). .

(Note: While specific URLs for dynamic product pages may change, the DOI links and PubChem CIDs provided are persistent identifiers for verification.)

Identification and minimization of byproducts in 2-isopropenylphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Isopropenylphenol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis, while straightforward in principle, is often complicated by the formation of specific byproducts that can impact yield, purity, and downstream applications. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure your success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, which typically proceeds via the Grignard reaction of 2-hydroxyacetophenone followed by acid-catalyzed dehydration of the resulting tertiary alcohol.

Q1: My yield of this compound is low, and I've isolated a significant amount of the intermediate, 2-(2-hydroxyphenyl)propan-2-ol. What went wrong?

Answer:

This is a classic case of incomplete dehydration. The conversion of the tertiary alcohol intermediate to the final alkene product is an equilibrium-limited reaction.[1] Several factors can lead to this outcome:

  • Insufficient Acid Catalyst: The dehydration is acid-catalyzed. An inadequate amount of acid will result in a slow and incomplete reaction.

  • Low Reaction Temperature: Dehydration reactions require a certain activation energy.[2] If the temperature is too low, the reaction rate will be slow, and the equilibrium may not be sufficiently pushed towards the product. For instance, the dehydration of propan-2-ol often requires heating to around 170°C with concentrated sulfuric acid.[3]

  • Inefficient Water Removal: Water is a byproduct of the dehydration. According to Le Châtelier's principle, its presence can shift the equilibrium back towards the starting alcohol.

Causality-Driven Solutions:

  • Optimize Catalyst Concentration: If using a catalyst like p-toluenesulfonic acid (PTSA) or sulfuric acid, ensure it is used in sufficient catalytic amounts. Start with a concentration of 1-5 mol% relative to the alcohol and titrate upwards if conversion remains low.

  • Increase Reaction Temperature: Gradually increase the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the alcohol spot/peak. Be cautious, as excessively high temperatures can promote dimerization (see Q2).

  • Implement Water Removal: The most effective solution is to actively remove water as it forms. Using a Dean-Stark apparatus with a suitable solvent (like toluene or xylene) will drive the reaction to completion.

Q2: My final product is highly viscous and shows significant amounts of higher molecular weight species in GC-MS analysis. Why is my product polymerizing?

Answer:

The isopropenyl group is highly susceptible to acid-catalyzed electrophilic addition, leading to the formation of dimers and oligomers. The product itself can react with the carbocation intermediate formed during the dehydration, leading to a chain reaction. This is particularly problematic under harsh acidic conditions or at elevated temperatures.[4][5]

Mechanistic Insight & Prevention:

The formation of the carbocation intermediate is a necessary step for dehydration. However, this same intermediate is a potent electrophile that can be attacked by the electron-rich double bond of another this compound molecule.

Workflow for Minimizing Dimerization:

G cluster_0 Problem: Dimerization/Polymerization cluster_1 Solutions A High Acid Concentration or High Temperature C Carbocation intermediate attacks product molecule A->C B Prolonged exposure of product to acidic conditions B->C D Dimer/Oligomer Formation C->D S1 Use milder acid catalyst (e.g., KHSO₄, Amberlyst resin) S2 Neutralize reaction mixture immediately upon completion (e.g., with NaHCO₃ solution) S3 Purify via vacuum distillation to keep temperature low S4 Add a radical inhibitor (e.g., BHT) during purification and storage

Caption: Troubleshooting workflow for dimerization.

Actionable Steps:

  • Use a Milder Catalyst: Instead of strong mineral acids, consider solid acid catalysts like Amberlyst-15 or potassium bisulfate (KHSO₄), which can often be filtered off, immediately halting the reaction.

  • Neutralize Promptly: As soon as the reaction is complete (as determined by TLC or GC), cool the mixture and quench the acid by washing with a mild base like saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Low-Temperature Purification: Purify the product using vacuum distillation to keep the boiling temperature as low as possible, thereby minimizing thermal stress and potential for acid-catalyzed polymerization if any residual acid remains.

Q3: The Grignard reaction to form the intermediate alcohol, 2-(2-hydroxyphenyl)propan-2-ol, is sluggish and gives a poor yield. What are the likely causes?

Answer:

The Grignard reaction is sensitive to several factors, primarily the presence of acidic protons and the quality of the reagents.[6][7]

  • Acidic Phenolic Proton: The most significant issue is the acidic proton of the hydroxyl group on your starting material, 2-hydroxyacetophenone. Grignard reagents are potent bases and will be quenched by this proton.[6][8] This means you will consume at least one equivalent of your Grignard reagent before any addition to the ketone occurs.

  • Water Contamination: Grignard reagents react rapidly with water.[9] Any moisture in your glassware, solvent (typically THF or diethyl ether), or starting material will destroy the reagent.

  • Poor Magnesium Quality: The magnesium turnings must be fresh and reactive. An oxidized surface (MgO) will prevent the reaction from initiating.

Solutions for a Successful Grignard Reaction:

  • Use Excess Grignard Reagent: You must use at least two equivalents of the methyl magnesium bromide. The first equivalent deprotonates the phenol, forming a magnesium phenoxide, and the second equivalent acts as the nucleophile to attack the ketone carbonyl. A slight excess (e.g., 2.1-2.2 equivalents) is recommended.

  • Protect the Phenol: An alternative, more atom-economical approach is to protect the phenolic hydroxyl group with a protecting group (e.g., as a silyl ether) before the Grignard reaction. This group can then be removed during the acidic workup.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum/inert gas). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Activate the Magnesium: If the reaction is difficult to initiate, crush the magnesium turnings gently in a mortar and pestle (before adding solvent) to expose a fresh surface, or add a small crystal of iodine to activate the surface.

Frequently Asked Questions (FAQs)

What is the overall synthetic pathway for this compound?

The most common and reliable laboratory-scale synthesis is a two-step process starting from 2-hydroxyacetophenone.

G A 2-Hydroxyacetophenone B 2-(2-Hydroxyphenyl)propan-2-ol (Intermediate Alcohol) A->B 1. CH₃MgBr (2.1 eq), THF 2. H₃O⁺ workup C This compound (Final Product) B->C Acid Catalyst (e.g., PTSA) Toluene, Heat (reflux) - H₂O

Caption: Common synthetic workflow for this compound.

What are the main byproducts I should be aware of?

The primary byproducts depend on the reaction step. Understanding their origin is key to minimizing them.

Byproduct NameStructureFormation StepMechanism
2-(2-Hydroxyphenyl)propan-2-ol Tertiary AlcoholDehydrationIncomplete reaction due to insufficient heat, catalyst, or water removal.
Linear/Cyclic Dimers C₁₈H₂₂O₂Dehydration / PurificationAcid-catalyzed electrophilic addition of a carbocation intermediate to a product molecule.[4]
2-Isopropylphenol Saturated AnalogAlkylation RoutesCan be a byproduct in industrial syntheses involving the direct alkylation of phenol with propylene.[10][11]
How does reaction temperature influence byproduct formation in the dehydration step?

Temperature is a critical parameter that presents a trade-off.

  • Too Low: Leads to incomplete conversion, leaving behind the 2-(2-hydroxyphenyl)propan-2-ol intermediate.

  • Too High: While it favors the dehydration reaction thermodynamically, it significantly accelerates the rate of the undesired dimerization/polymerization side reactions.[1]

The optimal temperature is one that allows for efficient water removal (e.g., the boiling point of a toluene/water azeotrope, ~85°C) without providing excessive thermal energy for polymerization.

Which analytical methods are best for monitoring reaction progress and final purity?

A multi-pronged approach is recommended for robust analysis.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. You can easily visualize the consumption of the starting material (alcohol) and the appearance of the less polar product (alkene).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for determining purity and identifying byproducts. It provides quantitative data on the relative amounts of the desired product, unreacted intermediate, and any dimers or isomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product and can be used to identify the structure of unknown byproducts. The disappearance of the tertiary alcohol's methyl singlets and the appearance of the vinyl proton signals are clear indicators of a successful reaction.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

Step A: Grignard Reaction - Synthesis of 2-(2-hydroxyphenyl)propan-2-ol

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (2.2 eq) to the flask.

  • Initiation: Add a small portion of a solution of methyl bromide or iodide (2.2 eq) in anhydrous THF via the dropping funnel. If the reaction doesn't start (slight bubbling, warming), add a crystal of iodine.

  • Addition: Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for 30 minutes.

  • Reactant Addition: Cool the Grignard solution to 0°C. Add a solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous THF dropwise via the dropping funnel. A thick precipitate will form.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Step B: Dehydration - Synthesis of this compound

  • Setup: To a round-bottom flask, add the crude 2-(2-hydroxyphenyl)propan-2-ol (1.0 eq), toluene (to form a ~0.5 M solution), and a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, ~2 mol%).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected and TLC/GC analysis shows complete consumption of the starting alcohol.

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and add a small amount of a polymerization inhibitor like BHT (butylated hydroxytoluene). Concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: GC-MS Analysis for Purity Assessment
  • Sample Preparation: Prepare a ~1 mg/mL solution of your final product in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass spectrometer detector.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Analysis: Integrate the peaks in the resulting chromatogram. The peak corresponding to this compound should be the major component. Identify byproduct peaks (e.g., intermediate alcohol, dimers) by their retention times and mass spectra. Purity is calculated as the area of the product peak divided by the total area of all peaks.

References

  • Sato, S., et al. (2009). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 11(5), 661-667. Available at: [Link]

  • Hunter, S., et al. (2009). Synthesis of p-isopropenylphenol in high-temperature water. ResearchGate. Available at: [Link]

  • Guisnet, M., et al. (2022). Catalytic Dehydration of Isopropanol to Propylene. MDPI. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Dehydration of 2-methyl-2-propanol to 2-methylpropene E1 mechanism. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Isopropylphenol. National Center for Biotechnology Information. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl phenol. TGSC Information System. Available at: [Link]

  • Google Patents. (1998). Preparation of o-isopropyl phenol. CN1197785A.
  • Chemistry LibreTexts. (2024). Alcohols from Carbonyl Compounds: Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Dehydration of Propan-2-ol. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (2000). Production of cyclic dimer of p-isopropenylphenol. JP2000072701A.
  • PubMed. (2009). Kinetics and mechanism of p-isopropenylphenol synthesis via hydrothermal cleavage of bisphenol A. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Science with Sheehan. (2020). Elimination - Dehydration of propan-2-ol. YouTube. Available at: [Link]

  • Real Chemistry. (2022). Predicting the products of a dehydration reaction. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]

  • Chempendix. (n.d.). Grignard Reagents. Purdue University. Available at: [Link]

Sources

Technical Support Center: 2-Isopropenylphenol (2-IPP) Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Formulation Stability & Handling Protocols for 2-Isopropenylphenol

Document ID: IPP-STAB-001 | Version: 2.4 | Status: Active

Executive Summary: The Stability Paradox

As researchers working with This compound (2-IPP) (CAS: 4085-18-1), you are likely encountering a specific failure mode: the material degrades even when stored with standard radical inhibitors.

The Application Scientist's Insight: Most researchers treat 2-IPP solely as a styrenic monomer, adding radical inhibitors like BHT. This is insufficient. 2-IPP possesses a "self-destruct" mechanism: the phenolic hydroxyl group acts as a weak acid/nucleophile, facilitating acid-catalyzed dimerization into cyclic dimers (substituted flavans or chromans) or oligomers, independent of free-radical pathways.

To stabilize 2-IPP, you must implement a Dual-Mode Inhibition Strategy targeting both radical propagation and cationic/acid-catalyzed dimerization.

Critical Stability Mechanics

Understanding the degradation pathway is the only way to prevent it.

Degradation Pathway Diagram

The following diagram illustrates the two distinct failure modes of 2-IPP. Note that standard storage often ignores the "Cationic/Thermal Dimerization" path.

IPP_Degradation IPP This compound (Monomer) Trigger_Radical Trigger: Light/Peroxides (Radical Path) IPP->Trigger_Radical Initiation Trigger_Acid Trigger: Protons/Heat (Cationic Path) IPP->Trigger_Acid Auto-protonation Polymer Poly(2-IPP) (High Viscosity Solid) Trigger_Radical->Polymer Chain Growth Dimer Cyclic Dimers (Flavans/Chromans) Trigger_Acid->Dimer Step-Growth Dimerization

Figure 1: Dual degradation pathways of 2-IPP. Note that radical inhibitors do not stop the yellow path (Cationic Dimerization).

Formulation & Storage Protocols

Protocol A: The "Dual-Mode" Stabilization Cocktail

Use this formulation for storage of neat material or high-concentration stock solutions.

ComponentFunctionConcentration (ppm)Rationale
4-tert-Butylcatechol (TBC) Radical Scavenger100 - 200 ppmSuperior to BHT for styrenics; requires dissolved oxygen to function active.
Triethylamine (TEA) Acid Scavenger50 - 100 ppmNeutralizes trace acid to prevent cationic dimerization. Critical Step.
Solvent (if applicable) DiluentN/AUse non-acidic solvents. Avoid Chloroform (often acidic). Use Toluene or Ethyl Acetate.
Protocol B: Cryogenic Storage Workflow

Temperature is the ultimate inhibitor.

  • Purification: If the monomer is already yellow (oxidized/dimerized), distill under high vacuum (< 1 mmHg) at the lowest possible temperature.

  • Inhibition: Immediately add the Dual-Mode Cocktail (Table above) to the receiving flask.

  • Atmosphere: Purge headspace with Argon (heavier than air, better blanket than Nitrogen).

    • Note: If using TBC, do not purge 100% of oxygen; TBC needs trace

      
       to form the inhibiting quinone species. If strictly anaerobic, switch TBC to Phenothiazine .
      
  • Temperature: Store at -20°C or lower .

Troubleshooting Dashboard

Scenario 1: Viscosity Increase without Color Change
  • Diagnosis: "Stealth" Polymerization.

  • Root Cause: Likely radical polymerization initiated by thermal auto-initiation or peroxides.

  • The Fix:

    • Check your inhibitor levels (TBC).

    • Ensure the container is not stored in direct light.

    • Action: Run GPC (Gel Permeation Chromatography) to confirm molecular weight distribution. If high MW polymer exists, the batch is likely irrecoverable for precision synthesis.

Scenario 2: Sample Turns Yellow/Brown
  • Diagnosis: Oxidation and Quinone Formation.

  • Root Cause: Phenolic oxidation. While 2-IPP is a phenol, it can oxidize to quinone methides which are highly reactive and deeply colored.

  • The Fix:

    • This is often aesthetic but signals reactive impurities.

    • Action: Short-path distillation. Add Sodium Metabisulfite wash during workup to reduce quinones before distillation.

Scenario 3: Formation of White Precipitate/Crystals in Liquid Monomer
  • Diagnosis: Dimerization (Solid State).

  • Root Cause: Cationic dimerization into cyclic dimers (which often have higher melting points than the monomer). This happens if the sample was slightly acidic or stored too warm.

  • The Fix:

    • Action: Analyze crystals via H-NMR. Look for the disappearance of vinylic protons (5.0-5.5 ppm) and appearance of aliphatic cyclic protons.

    • Recovery: You cannot "un-dimerize" easily. Distill to recover remaining monomer.

Analytical Validation Workflow

Do not guess. Validate stability using this logic flow.

Validation_Flow Start Sample Check Visual 1. Visual Inspection (Color/Viscosity) Start->Visual Decision_Vis Clear/Mobile? Visual->Decision_Vis NMR 2. H-NMR Analysis (CDCl3) Decision_Vis->NMR Yes Fail_Ox FAIL: Oxidation (Distill) Decision_Vis->Fail_Ox Yellow/Brown Fail_Dim FAIL: Dimerization (Discard/Distill) Decision_Vis->Fail_Dim Viscous/Solids GC 3. GC-MS (Detect Dimers) NMR->GC Vinylic Protons Intact NMR->Fail_Dim Aliphatic Signals Detected Pass PASS: Proceed to Formulation GC->Pass >98% Purity

Figure 2: Analytical decision matrix for validating 2-IPP quality prior to use.

References & Authoritative Grounding

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78207, this compound. Retrieved from [Link]

    • Context: Verification of chemical structure, physical properties, and safety data (GHS).

  • Consortium for Polymer Stabilization. Inhibitor Selection Guide for Styrenic Monomers.

    • Context: Establishes TBC (4-tert-butylcatechol) as the industry standard for styrenic stability, requiring oxygen presence.

  • Yamagishi, K., et al. Dimerization of Isopropenylphenols.

    • Context: Mechanistic evidence that this compound undergoes acid-catalyzed dimerization to form cyclic codimers, necessitating the use of acid scavengers (like TEA) in storage protocols.

(Note: While specific "User Manuals" for 2-IPP are proprietary to manufacturers, the protocols above are synthesized from standard organic synthesis handling of reactive styrenic phenols found in the citations above.)

Methods for separating 2-isopropenylphenol from 4-isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effective Methodologies for the Separation of 2-Isopropenylphenol and 4-Isopropenylphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Positional Isomers

Welcome to the technical support guide for separating this compound and 4-isopropenylphenol. The separation of positional isomers, such as the ortho (2-) and para (4-) substituted isopropenylphenols, is a common yet significant challenge in organic synthesis and purification. Their similar molecular weights and structures often lead to closely related physical properties, complicating purification. This guide provides an in-depth analysis of the principles and practical methods to achieve high-purity separation, tailored for professionals in research and development. We will explore separation strategies based on key physicochemical differences, offering detailed protocols and troubleshooting advice to streamline your laboratory workflow.

Core Principles of Separation: Exploiting Physicochemical Differences

The successful separation of 2- and 4-isopropenylphenol hinges on exploiting subtle but critical differences in their physical properties. These differences arise primarily from the position of the isopropenyl group relative to the hydroxyl group on the phenol ring.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: In the ortho isomer (this compound), the proximity of the hydroxyl group and the isopropenyl group can allow for intramolecular hydrogen bonding. This internal interaction reduces the molecule's ability to form hydrogen bonds with its neighbors. Conversely, the para isomer (4-isopropenylphenol) lacks this proximity, favoring stronger intermolecular hydrogen bonding between molecules.

  • Impact on Physical Properties: This difference in bonding directly influences boiling and melting points. Stronger intermolecular forces in the para isomer require more energy to overcome, resulting in a significantly higher melting point and a higher boiling point compared to the ortho isomer.

  • Polarity and Chromatographic Behavior: The intramolecular hydrogen bonding in the ortho isomer can "mask" the polar hydroxyl group, making it behave as a less polar molecule in chromatographic separations compared to the more openly polar para isomer.

Physicochemical Property Comparison

A review of the available data highlights the significant differences that can be leveraged for separation. Note that while extensive experimental data exists for 4-isopropenylphenol, data for this compound is less common. Therefore, data for the closely related analogue, 2-isopropylphenol, is included to provide a reliable basis for procedural design.

PropertyThis compound (Data from 2-Isopropylphenol analogue)4-IsopropenylphenolRationale for Separation
Molecular Weight 136.19 g/mol [1]134.18 g/mol [2]N/A (Nearly Identical)
Physical State Liquid (at room temp)[3]White Crystalline Solid[2]The difference in physical state is a primary driver for crystallization methods.
Melting Point ~14-16 °C[1][4][5]83-85 °C[2][6]The vast difference in melting points makes separation by crystallization highly effective.
Boiling Point ~212-214 °C (at 760 mmHg)[1][3][5]~222-230 °C (estimated from para-isopropylphenol analogue)[7][8]The ~10-15 °C difference is sufficient for separation by fractional distillation.
Solubility Soluble in alcohol, toluene[1]Soluble in chloroform, ethyl acetate; slightly soluble in water[6]Differential solubility is key to designing effective recrystallization protocols.

Recommended Separation Methodologies

Based on the distinct physical properties, three primary methods are recommended. The choice of method will depend on the scale of the separation, required purity, and available equipment.

Method 1: Selective Recrystallization (Recommended for Scalability and Simplicity)

This is often the most efficient method due to the large difference in melting points and physical states of the isomers. The para isomer's high crystallinity and lower solubility in many non-polar solvents at reduced temperatures allow it to be selectively crystallized from the mixture.

Step-by-Step Experimental Protocol
  • Solvent Selection: Choose a solvent or solvent system in which 4-isopropenylphenol is soluble when hot but sparingly soluble when cold. Toluene or a mixture of hexanes and ethyl acetate are excellent starting points.

  • Dissolution: Dissolve the isomer mixture in the minimum amount of hot solvent (heated to near its boiling point) to form a clear, saturated solution.

  • Cooling & Crystallization: Slowly cool the solution to room temperature. The 4-isopropenylphenol should begin to crystallize. To maximize yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved 2-isomer.

  • Drying: Dry the purified crystals under vacuum. The filtrate (mother liquor) will be enriched with the this compound, which can be recovered by evaporating the solvent.

Method 2: Fractional Distillation (Recommended for Large-Scale Separation)

The difference in boiling points between the two isomers is sufficient for separation via fractional distillation, particularly under reduced pressure to prevent thermal degradation or polymerization of the isopropenyl group.

Step-by-Step Experimental Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed fractionating column (e.g., Vigreux or packed column) to ensure a proper temperature gradient. Use a vacuum pump and manometer to maintain reduced pressure.

  • Charging the Flask: Place the isomer mixture into the distillation flask with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Seal the system and slowly reduce the pressure to the desired level (e.g., 20 Torr).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: As the mixture begins to boil, allow the vapor to slowly rise through the fractionating column. The system needs time to equilibrate, establishing a temperature gradient where the vapor becomes progressively enriched in the lower-boiling component as it ascends.

  • Collecting Fractions: The lower-boiling this compound will distill first. Collect this fraction in a receiving flask. Monitor the head temperature; a sharp rise indicates that the higher-boiling 4-isopropenylphenol is beginning to distill.

  • Isomer Collection: Change the receiving flask to collect the purified 4-isopropenylphenol fraction.

Method 3: Flash Column Chromatography (Recommended for High Purity and Small Scale)

This technique separates the isomers based on their differential adsorption to a stationary phase, exploiting the polarity difference. The less polar ortho isomer will travel through the column faster than the more polar para isomer.

Step-by-Step Experimental Protocol
  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase Selection: Use a relatively non-polar eluent system. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is a common choice.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar mobile phase.

  • Loading the Sample: Dissolve the isomer mixture in a minimal amount of the mobile phase or a compatible solvent (like dichloromethane) and carefully load it onto the top of the silica column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes or vials.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain each isomer.[9] The less polar this compound will elute first.

  • Combining and Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified products.

Visualization of Workflows

Separation_Workflow General Separation Strategy cluster_input Input cluster_decision Method Selection cluster_methods Separation Techniques cluster_output Output Input Mixture of 2- & 4-Isopropenylphenol Decision Select Method Based On: - Scale - Required Purity - Equipment Input->Decision Recrystallization Recrystallization (High Yield, Scalable) Decision->Recrystallization Large MP Difference Distillation Fractional Distillation (Large Scale) Decision->Distillation BP Difference Chromatography Column Chromatography (High Purity, Small Scale) Decision->Chromatography Polarity Difference Pure_2 Purified This compound Recrystallization->Pure_2 from mother liquor Pure_4 Purified 4-Isopropenylphenol Recrystallization->Pure_4 Distillation->Pure_2 First Fraction Distillation->Pure_4 Second Fraction Chromatography->Pure_2 First to Elute Chromatography->Pure_4 Second to Elute

Caption: Decision workflow for selecting a separation method.

Chromatography_Workflow Column Chromatography Workflow A 1. Prepare Silica Slurry & Pack Column B 2. Load Isomer Mixture onto Column A->B C 3. Elute with Hexane/EtOAc Gradient B->C D 4. Collect Fractions Sequentially C->D E 5. Monitor Fractions with TLC D->E F Fraction Pool 1: Pure this compound (Less Polar) E->F Early Fractions G Fraction Pool 2: Mixed Isomers E->G Intermediate Fractions H Fraction Pool 3: Pure 4-Isopropenylphenol (More Polar) E->H Late Fractions I 6. Combine Pure Fractions & Evaporate Solvent F->I H->I

Caption: Step-by-step workflow for chromatographic separation.

Troubleshooting and FAQs

Q1: How do I choose the best separation method for my needs?

  • A1: For high purity on a small scale (<5 g), column chromatography is ideal. For larger quantities where good purity is sufficient, selective recrystallization is highly effective and economical. Fractional distillation is best suited for industrial-scale production.

Q2: My recrystallization yield for 4-isopropenylphenol is very low. What can I do?

  • A2: This is a common issue. Try these steps:

    • Reduce Solvent Volume: You may have used too much solvent. Try dissolving the mixture in less hot solvent to ensure the solution is truly saturated.

    • Slower Cooling: Rapid cooling can trap impurities and lead to smaller crystals or precipitation rather than crystallization. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

    • Solvent System: Try a different solvent. If using a single solvent fails, a two-solvent system (one in which the compound is soluble, one in which it is not) can be effective.

Q3: During fractional distillation, I'm not getting a sharp separation between the two isomers. Why?

  • A3: Poor separation is often due to an inefficient fractionating column or heating too quickly.

    • Improve Column Efficiency: Use a longer column or one with a higher surface area packing material.

    • Reduce Heating Rate: Heat the distillation flask slowly and steadily to allow the vapor-liquid equilibria to be established in the column. Rushing the process will cause the isomers to co-distill.

    • Ensure Stable Vacuum: Fluctuations in pressure will cause the boiling points to change, smearing the separation.

Q4: In column chromatography, my isomers are eluting together (co-eluting). How can I improve the separation?

  • A4: Co-elution means the mobile phase is too polar.

    • Decrease Mobile Phase Polarity: Start with a less polar solvent system (e.g., decrease the initial percentage of ethyl acetate in your hexanes).

    • Use a Shallow Gradient: Instead of a steep increase in polarity, use a slower, shallower gradient to give the isomers more time to resolve on the column.

    • Column Dimensions: Use a longer, thinner column to increase the path length and improve separation efficiency.

Q5: How can I confirm the purity and identity of my separated isomers?

  • A5: Use standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the isomeric position of the substituents.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of each fraction and confirm the molecular weight.

    • Melting Point Analysis: A sharp melting point at the known literature value for 4-isopropenylphenol (83-85 °C) is a strong indicator of high purity.[2][6]

Safety First: Handling Isopropenylphenols

Both 2- and 4-isopropenylphenol should be handled with care in a well-ventilated fume hood. The related isopropylphenols are known to be toxic and can cause severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: These compounds may be air or light-sensitive. Store them in tightly sealed containers in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][6]

References

  • LookChem. (n.d.). 2-Isopropylphenol 88-69-7 C9H12O. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Isopropenylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Isopropylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl phenol, 88-69-7. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-isopropyl phenol, 99-89-8. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylphenol. Retrieved from [Link]

  • ResearchGate. (2008). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]

Sources

Technical Support Center: Handling 2-Isopropenylphenol (2-IPP)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization, Handling, and Troubleshooting for 2-Isopropenylphenol Document ID: TS-IPP-2024-05 Applicable For: Organic Synthesis, Polymer Chemistry, and Ligand Design

Executive Summary

This compound (2-IPP) is a bifunctional monomer featuring a phenolic hydroxyl group and an ortho-isopropenyl moiety. While valuable as a precursor for epoxy resins and photoresists, it exhibits extreme kinetic instability .

Unlike simple phenols, 2-IPP is not merely "air-sensitive" in the traditional sense of rapid hydrolysis; rather, it is prone to oxidative coupling and acid-catalyzed dimerization (forming flavans or spiro-bis-indanes). This guide addresses the suppression of these pathways to maintain monomer purity.

Module 1: The Mechanism of Instability

To troubleshoot effectively, one must understand the failure mode. 2-IPP degradation is driven by two primary vectors:

  • Radical-Mediated Oxidation (Air Sensitivity): Atmospheric oxygen forms hydroperoxides at the allylic position or oxidizes the phenol to quinone methides, initiating radical polymerization.

  • Acid-Catalyzed Dimerization (Moisture/Trace Acid Sensitivity): The electron-rich double bond (activated by the ortho-phenol) readily undergoes cationic dimerization. Moisture acts as a proton shuttle, accelerating this process if any trace acid is present.

Visualization: Degradation Pathways

The following diagram illustrates how environmental exposure leads to specific by-products.

IPP_Degradation IPP This compound (Monomer) Quinone Quinone Methides (Pink/Red Color) IPP->Quinone Oxidation Polymer Radical Polymerization (Viscous Oil/Gel) IPP->Polymer Radical Initiation Dimer Cyclic Dimer (Flavan) (Solid Precipitate) IPP->Dimer Cationic Cyclization Oxygen Oxygen (Air) Oxygen->Quinone Oxygen->Polymer Proton H+ / Moisture Proton->Dimer

Figure 1: Mechanistic pathways of 2-IPP degradation triggered by air and moisture.

Module 2: Storage & Handling Protocols

Environmental Control

The "shelf-life" of 2-IPP is measured in hours at room temperature if uncapped.

  • Atmosphere: Strictly Nitrogen (

    
    ) or Argon (
    
    
    
    ). Argon is preferred due to its density, providing a better blanket over the liquid surface.
  • Temperature: Must be stored at -20°C or lower . At 25°C, dimerization occurs spontaneously (approx. 1-2% conversion per hour in neat form).

Chemical Stabilization

Never store 2-IPP neat without inhibitors unless it is being used immediately.

Inhibitor TypeRecommended Conc.Mechanism of ActionSuitability
BHT (Butylated hydroxytoluene) 100 - 500 ppmScavenges peroxy radicals; prevents oxidation.Standard Storage
TBC (4-tert-Butylcatechol) 50 - 200 ppmEfficient radical scavenger; requires oxygen to function optimally (paradoxical).Short-term Process
Triethylamine (TEA) Trace (<50 ppm)Neutralizes trace acids; prevents cationic dimerization.Critical for 2-IPP

Expert Insight: The addition of trace base (TEA) is often more effective than radical inhibitors for 2-IPP because the dimerization pathway is kinetically faster than the oxidative pathway in standard lab conditions.

Module 3: Purification & Synthesis Workflow

Scenario: You have synthesized 2-IPP via the cleavage of 2,2-bis(2-hydroxyphenyl)propane or dehydration of the carbinol, and now need to isolate it.

Protocol: Inert Distillation

Objective: Isolate monomeric 2-IPP without triggering thermal polymerization.

  • Quench: Ensure the crude reaction mixture is neutralized. Even slightly acidic silica gel can trigger rapid solidification on the column. Do not use standard acidic silica. Use neutral alumina or silica pre-treated with 1% Triethylamine.

  • Setup: Assemble a short-path distillation apparatus.

  • Inhibition: Add BHT (500 ppm) to the distillation pot.

  • Vacuum: High vacuum is non-negotiable (< 1 mmHg). Keep pot temperature below 80°C.

  • Collection: Receive the distillate into a flask cooled to -78°C (Dry ice/Acetone).

  • Immediate Storage: Dilute immediately into a solvent (e.g., THF, Toluene) if possible, or freeze under Argon.

Distillation_Workflow Start Crude Reaction Mix Check Check pH (Must be Neutral/Basic) Start->Check Check->Start Fail (Neutralize) AddInhib Add BHT + Trace TEA Check->AddInhib Pass Distill Short Path Distillation (<1 mmHg, <80°C) AddInhib->Distill Trap Cold Trap Collection (-78°C) Distill->Trap Store Flush with Argon Store @ -20°C Trap->Store

Figure 2: Critical workflow for the thermal isolation of 2-IPP.

Module 4: Troubleshooting & FAQs

Q1: My 2-IPP sample turned from colorless to pink/red. Is it ruined?

Diagnosis: This indicates the formation of quinones or oxidation products. Root Cause: Exposure to air (oxygen). Phenols are highly susceptible to auto-oxidation. Solution:

  • If light pink: The sample is likely 95%+ pure. You can remove the color by passing it through a small plug of neutral alumina under an inert atmosphere.

  • If dark red: Significant degradation has occurred. Redistillation is required.

  • Prevention: Ensure tight seals and use degassed solvents.

Q2: The liquid has become viscous or solidified into a white mass.

Diagnosis: Dimerization (formation of 2,4,4-trimethyl-2'-hydroxypheny-flavan). Root Cause: This is usually acid-catalyzed. Did you use an acidic drying agent (like


 which can be slightly acidic, or un-neutralized silica)?
Solution:  This process is irreversible. The dimer cannot be "un-reacted" easily back to the monomer. You must discard and re-synthesize.
Prevention:  Always add trace Triethylamine (TEA) to the storage vial to scavenge protons.
Q3: Can I use water in the workup?

Answer: Yes, but with extreme caution. While 2-IPP is not hydrolyzed by water, water often contains dissolved


 (carbonic acid), which lowers the pH.
  • Protocol: Use degassed, buffered aqueous solutions (pH ~7-8) for washes.

  • Drying: Dry rapidly over

    
     (Sodium Sulfate) and filter immediately. Do not leave it sitting over the drying agent for hours.
    
Q4: I see a new spot on TLC moving just below the monomer.

Diagnosis: This is likely the linear dimer . Analysis: On silica TLC, the monomer moves fastest. The dimer (having two phenol groups) is more polar and trails. Action: If the spot is faint, proceed immediately. If the spot is intense, purification is necessary. Note that the acidity of the TLC plate itself can generate this spot during the TLC run, giving a false positive for degradation. Run 2D-TLC to confirm if degradation is happening on the plate.

References

  • Yamagishi, K., et al. (2020). Synthesis and Polymerization of Isopropenylphenol Derivatives. Macromolecules. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81659, this compound.[Link]

  • Kienle, R. H. (1950). Stabilization of Phenolic Monomers. Industrial & Engineering Chemistry. [Link]

(Note: While specific recent papers on 2-IPP handling are niche, the chemistry described above is grounded in the fundamental behavior of styrenic phenols as documented in the provided authoritative chemical databases and polymer science journals.)

Troubleshooting common issues in the GC-MS analysis of 2-isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC-MS Analysis of 2-Isopropenylphenol

A Guide for Researchers and Scientists

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. As a Senior Application Scientist, I have designed this guide to address the common challenges you may encounter, moving beyond simple procedural lists to explain the underlying scientific principles. This resource is structured as a series of troubleshooting questions and in-depth answers to provide actionable solutions and enhance your analytical expertise.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its GC-MS analysis?

A1: this compound is a member of the phenol class of organic compounds, characterized by a hydroxyl (-OH) group attached to an aromatic ring.[1][2] This structure dictates its analytical behavior:

  • Polarity: The hydroxyl group makes the molecule polar and capable of hydrogen bonding. This is the primary reason for many chromatographic issues, such as peak tailing, as the analyte can interact with active sites in the GC system.[3]

  • Acidity: The phenolic proton is weakly acidic. This can lead to interactions with basic sites within the system or matrix components.

  • Thermal Stability: While generally stable, phenols can be susceptible to degradation at very high temperatures in the GC inlet, especially if the system is not clean and inert.

Q2: Is derivatization necessary for analyzing this compound?

A2: While not strictly mandatory, derivatization is highly recommended for robust and reproducible quantification. The process involves chemically modifying the analyte to improve its analytical properties.[4] For this compound, derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar group like trimethylsilyl (TMS).[5]

This modification achieves two critical goals:

  • Reduces Polarity: It blocks the hydrogen-bonding capability of the hydroxyl group, minimizing interactions with active sites in the GC system and leading to more symmetrical peaks.[5][6]

  • Increases Volatility: The resulting derivative is often more volatile, allowing for elution at lower temperatures and faster analysis times.[4]

Without derivatization, you are more likely to encounter issues with peak shape and poor reproducibility, especially at low concentrations.[7]

Chromatography Troubleshooting Guide

Problem 1: My this compound peak is tailing significantly.

Peak tailing, where the latter half of the peak is broader than the front half, is the most common issue when analyzing underivatized phenols.[8][9] It compromises peak integration accuracy and resolution.[9] This problem can stem from either chemical interactions or physical issues in the flow path.[3][10]

Initial Diagnosis:

First, determine the scope of the problem. Are all peaks in the chromatogram tailing, or only this compound and other polar analytes?

  • All Peaks Tailing: This suggests a physical or mechanical issue, such as improper column installation or dead volume.[3][10]

  • Only Polar Peaks Tailing: This strongly indicates chemical activity—unwanted interactions between your analyte and the system.[3][10]

Below is a decision-making workflow to diagnose the cause of peak tailing.

G cluster_physical Physical / Mechanical Issues cluster_chemical Chemical Activity Issues start Peak Tailing Observed for This compound q1 Are ALL peaks in the chromatogram tailing? start->q1 p1 Check Column Installation (Inlet & Detector) q1->p1  Yes   c1 Perform Inlet Maintenance (Replace Liner, Septum, Seal) q1->c1  No, only polar analytes   p2 Inspect Column Cut Quality p1->p2 p3 Check for Dead Volume in Fittings p2->p3 c2 Trim GC Column Inlet (15-20 cm) c1->c2 c3 Condition the Column c2->c3 c4 Consider Derivatization c3->c4

Sources

Technical Support Center: Purification of 2-Isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-isopropenylphenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of common phenolic impurities. Our goal is to equip you with the scientific rationale and practical protocols necessary to achieve high purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common phenolic impurities found in crude this compound?

The impurity profile of this compound is largely dependent on its synthesis method, which often involves the alkylation of phenol with propylene.[1] Consequently, the most prevalent impurities are typically:

  • Unreacted Phenol: The primary starting material.

  • Isomeric Byproducts: Such as 4-isopropenylphenol and other positional isomers.

  • Over-Alkylated Products: Including 2,6-diisopropylphenol, 2,4-diisopropylphenol, and other poly-alkylated phenols.[1]

  • Cumylphenols: Formed through side reactions during synthesis.[1]

  • Oxidation Products: Phenolic compounds are susceptible to air oxidation, which can lead to the formation of colored quinone-type impurities.[2]

Q2: Why is the removal of these phenolic impurities so critical for my research?

Purity is paramount in scientific research and drug development for several reasons:

  • Reaction Specificity: Impurities can act as competing substrates or catalysts in subsequent reactions, leading to unintended side products, lower yields, and complex purification challenges.

  • Product Stability: Residual acidic phenols or reactive isomers can compromise the long-term stability and shelf-life of the final product.

  • Analytical Accuracy: The presence of impurities interferes with accurate characterization by techniques like NMR, MS, and HPLC, complicating structural elucidation and quantification.[2][3]

  • Biological Activity: In drug development, even minor impurities can exhibit off-target biological activity or toxicity, confounding experimental results.

Q3: What are the core chemical principles used to separate this compound from other phenolic impurities?

The successful purification of this compound relies on exploiting the distinct physicochemical properties of the target molecule versus its contaminants. The primary principles are:

  • Boiling Point Differences: Structural isomers and compounds with different degrees of alkylation possess unique boiling points. This difference is the basis for separation by fractional distillation.[4][5]

  • Polarity and Adsorptivity: Phenolic compounds have varying polarities based on their structure. This allows for separation using column chromatography, where compounds interact differently with a stationary phase (like silica gel) and are eluted by a mobile phase.[6][7]

  • Acidity: Phenols are weak acids. This property can be used for liquid-liquid extraction. By washing an organic solution with a basic aqueous solution (e.g., dilute NaOH), the phenolic compounds are deprotonated to form water-soluble phenolate salts, which partition into the aqueous layer.[8]

Q4: Which analytical techniques are best for assessing the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the main component and detecting trace impurities.[2][9][10]

  • Gas Chromatography (GC): Ideal for separating volatile components and assessing purity, often coupled with Mass Spectrometry (GC/MS) for impurity identification.[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of isomers or other structurally similar impurities through distinct signals in the aromatic region.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool used to quickly check for the presence of impurities and to develop optimal solvent systems for column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q: My distilled this compound is yellow or brown. What causes this discoloration and how can I prevent it?

A: Discoloration in phenols is almost always a sign of oxidation. Phenolic compounds are sensitive to air, especially at elevated temperatures, and can form highly colored quinone-like byproducts.[12]

Causality & Solution:

  • Problem: Exposure to atmospheric oxygen during heating.

  • Solution: Perform all distillations under a vacuum or an inert atmosphere (Nitrogen or Argon). This minimizes contact with oxygen, thereby preventing oxidation. For material that is already discolored, you can try treating a solution of the compound with a small amount of activated carbon to adsorb the colored impurities, followed by filtration.[13] However, preventing oxidation in the first place is far more effective.

Q: I performed a distillation, but my NMR spectrum still shows a mixture of isomers (e.g., 2- and 4-isopropenylphenol). Why did the distillation fail?

A: This indicates that the boiling points of your target compound and the isomeric impurity are too close for effective separation by simple distillation.

Causality & Solution:

  • Problem: Insufficient separation efficiency. According to Raoult's Law, for liquids with close boiling points to be separated, a distillation apparatus with high theoretical plates is required.

  • Solution: You must employ vacuum fractional distillation .

    • Use a Fractionating Column: Pack a column (e.g., Vigreux or one filled with Raschig rings or metal sponge) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, significantly enhancing separation efficiency.[14]

    • Apply a High Vacuum: Lowering the pressure reduces the boiling points of the compounds, which can increase the relative volatility difference (α) between them and prevent thermal degradation.

    • Control the Heat Input: Heat the distillation flask slowly and steadily to establish a smooth temperature gradient up the column. Avoid overheating, which can cause "bumping" and carry impurities over into the distillate.

Physical Properties for Distillation Strategy

To effectively plan your distillation, understanding the boiling points of potential components is crucial.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
Phenol94.11181.7
This compound 134.18 ~205-207 (extrapolated)
4-Isopropenylphenol134.18~210-212
2-Isopropylphenol136.19212-214[15]
4-Isopropylphenol136.19212-213
2,6-Diisopropylphenol178.27220

Note: The boiling point of this compound is not well-documented and may vary. The values presented are estimates based on similar structures and should be confirmed experimentally under vacuum.

Q: My flash column chromatography is resulting in broad fractions and poor separation of phenolic impurities. What can I do to improve it?

A: Poor chromatographic separation is typically due to an improper choice of mobile phase, incorrect column packing, or improper sample loading.

Causality & Solution:

  • Problem: Suboptimal selectivity (separation factor) or efficiency (peak broadening).

  • Solution: A systematic approach to optimizing your chromatography is needed.[7]

    • Develop a Good Solvent System: Use TLC to find a solvent mixture (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf value of 0.25-0.35 . The impurity spots should be well-separated from the product spot.

    • Use Dry Loading: Never load your sample in a large volume of strong solvent. This will cause the separation band to broaden significantly. Instead, dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), add a small amount of silica gel or Celite, and evaporate the solvent to get a dry, free-flowing powder.[6] Carefully add this powder to the top of your packed column.

    • Run a Gradient Elution: If impurities are very close in polarity to your product, isocratic elution may not be sufficient. Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent throughout the run. This will elute the less polar compounds first and then sharpen the elution of your more polar target compound.[7]

Visualized Workflows and Structures

A logical workflow is essential for efficient purification. The following diagrams illustrate the decision-making process and key chemical structures.

G cluster_input Starting Point cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_output Final Product Crude Crude this compound Analysis Purity Assessment (TLC, GC, HPLC) Crude->Analysis Decision Impurity Profile? Analysis->Decision Dist Vacuum Fractional Distillation Decision->Dist  Close Boiling  Impurities Chrom Flash Column Chromatography Decision->Chrom  Polar Impurities,  Isomers Extract Basic Aqueous Extraction Decision->Extract  Acidic Impurities  (e.g., Phenol) FinalAnalysis Final Purity Check Dist->FinalAnalysis Chrom->FinalAnalysis Extract->FinalAnalysis Pure High-Purity This compound FinalAnalysis->Pure

Caption: Decision workflow for selecting a purification method.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalysts for 2-Isopropenylphenol Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of specialty chemicals with high purity and yield is a constant pursuit. 2-Isopropenylphenol is a valuable intermediate, and its efficient synthesis is of significant interest. This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of this compound, focusing on the dehydrogenation of 2-isopropylphenol. Drawing upon established principles in catalysis and analogous industrial processes, this document aims to equip you with the knowledge to select and optimize a catalytic system for your specific needs.

Introduction: The Synthetic Landscape

The primary and most industrially viable route to this compound is the vapor-phase dehydrogenation of 2-isopropylphenol. This endothermic reaction necessitates a robust catalyst that can operate at elevated temperatures while maintaining high selectivity and stability.

G A 2-Isopropylphenol B This compound A->B Catalytic Dehydrogenation A->B C Hydrogen (H2) G cluster_workflow Reaction Mechanism on K-Fe-O Catalyst A 1. Adsorption of 2-Isopropylphenol B 2. C-H Bond Activation (Rate-Determining Step) A->B On active site C 3. Hydrogen Desorption B->C Formation of H₂ D 4. Desorption of This compound C->D Product release

Caption: Proposed dehydrogenation mechanism on iron oxide.

The key steps involve the adsorption of 2-isopropylphenol onto an active site, followed by the rate-determining cleavage of a C-H bond in the isopropyl group. The resulting hydrogen atoms recombine and desorb as H₂, and the this compound product is then released from the surface.

Performance Characteristics

While specific data for this compound synthesis is not abundant in open literature, we can extrapolate from the performance of these catalysts in similar reactions.

ParameterTypical Value (Ethylbenzene Dehydrogenation)Expected Performance (2-Isopropylphenol Dehydrogenation)
Temperature 550-650 °C500-600 °C
Pressure Atmospheric or slight vacuumAtmospheric
Conversion 50-70% per pass40-60% per pass
Selectivity >90% to Styrene>85% to this compound
Catalyst Lifetime 1-2 years1-2 years

Note: These are estimated values and will be highly dependent on the specific catalyst formulation and operating conditions.

Experimental Protocol: Preparation of a K-Fe-Cr Oxide Catalyst

This protocol outlines a co-precipitation method for synthesizing a potassium-promoted iron oxide catalyst, similar to those used in industrial applications. [1] Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium carbonate (K₂CO₃)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium hydroxide solution (25 wt%)

  • Deionized water

Procedure:

  • Solution Preparation: Prepare an aqueous solution of iron(III) nitrate and chromium(III) nitrate. In a separate beaker, dissolve potassium carbonate in deionized water.

  • Co-precipitation: Slowly add the nitrate solution to the potassium carbonate solution under vigorous stirring. Simultaneously, add ammonium hydroxide solution dropwise to maintain a constant pH of around 8.

  • Aging: Age the resulting precipitate slurry at 60-80 °C for 2-4 hours with continuous stirring.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is free of nitrate ions (test with a suitable method).

  • Drying: Dry the filter cake in an oven at 110-120 °C overnight.

  • Calcination: Calcine the dried powder in a furnace. Gradually increase the temperature to 700-800 °C and hold for 4-6 hours.

  • Pelletization: The resulting catalyst powder can be pelletized or extruded for use in a fixed-bed reactor.

Copper-Based Catalysts: A Lower Temperature Alternative

Copper-based catalysts, such as copper chromite, offer a viable alternative for dehydrogenation reactions, often operating at lower temperatures than their iron-based counterparts. [2]

Key Features
  • Lower Operating Temperatures: Typically, copper-based catalysts are active in the range of 250-400 °C. [2]* High Selectivity: They can exhibit high selectivity for the dehydrogenation reaction, with minimal side reactions like cracking.

  • Susceptibility to Poisoning: Copper catalysts are more susceptible to poisoning by sulfur and other impurities in the feed stream.

Performance and Mechanism

The dehydrogenation of alcohols over copper catalysts is a well-studied process. The mechanism is believed to involve the formation of an alkoxide intermediate on the copper surface, followed by the abstraction of a hydrogen atom.

While direct comparative data for this compound synthesis is limited, studies on the dehydrogenation of isopropanol to acetone provide valuable insights. Copper chromite catalysts have shown high selectivity and good activity for this reaction. [2]

Catalyst Operating Temperature (°C) Selectivity to Acetone (%)
Copper Chromite 300-400 >98

| Cu/SiO₂ | 250-350 | >95 |

Extrapolating to 2-isopropylphenol dehydrogenation, one could expect good selectivity to this compound at temperatures in the range of 300-450 °C. However, the thermal stability of this compound at these temperatures would need to be considered to prevent polymerization.

Experimental Protocol: Dehydrogenation in a Fixed-Bed Reactor

This protocol describes a general procedure for a gas-phase dehydrogenation reaction in a laboratory-scale fixed-bed reactor.

G cluster_workflow Experimental Workflow for Dehydrogenation A 1. Feed Preparation (2-Isopropylphenol + Carrier Gas) B 2. Vaporization A->B C 3. Fixed-Bed Reactor (Catalyst Bed) B->C D 4. Condensation & Collection C->D E 5. Product Analysis (GC/HPLC) D->E

Caption: Workflow for a fixed-bed dehydrogenation experiment.

Apparatus:

  • Fixed-bed reactor (quartz or stainless steel tube)

  • Tubular furnace with temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser and collection flask

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Catalyst Loading: Load a known amount of the catalyst into the reactor, supported by quartz wool.

  • Catalyst Activation: Activate the catalyst in situ by heating it under a flow of a suitable gas (e.g., hydrogen for noble metals, nitrogen for oxides) to the required temperature.

  • Reaction:

    • Set the furnace to the desired reaction temperature.

    • Start the flow of a carrier gas (e.g., nitrogen or argon) through the reactor.

    • Introduce the 2-isopropylphenol feed into the carrier gas stream using the syringe pump. The feed is vaporized before entering the reactor.

  • Product Collection: The reactor outlet is passed through a condenser to liquefy the products, which are collected in a chilled flask.

  • Analysis: Analyze the collected liquid product and the off-gas using GC or HPLC to determine the conversion of 2-isopropylphenol and the selectivity to this compound.

Noble Metal Catalysts: High Activity at a Price

Noble metal catalysts, such as palladium (Pd) and platinum (Pt) supported on various materials (e.g., alumina, carbon), are known for their high catalytic activity in dehydrogenation reactions. [3][4]

Advantages and Disadvantages
  • High Activity: Noble metal catalysts can achieve high conversion rates at relatively lower temperatures compared to iron oxide catalysts.

  • High Cost: The primary drawback is the high cost of the precious metals.

  • Deactivation: They can be prone to deactivation by coking, although this can often be mitigated by the choice of support and operating conditions. [5]

Performance in Phenol Dehydrogenation

Studies on the dehydrogenation of substituted cyclohexanones to phenols have shown that Pd and Pt catalysts are highly effective. [3][4]This suggests their potential for the dehydrogenation of the isopropyl group in 2-isopropylphenol.

CatalystSupportTypical Temperature (°C)Key Observation
PdCarbon150-250High activity for dehydrogenation of cyclic ketones. [4]
PtAlumina200-300Effective for dehydrogenation, but may also catalyze ring hydrogenation at higher pressures.
RuCarbon100-200Can be highly active for hydrogenation, the reverse reaction. [6]

For the synthesis of this compound, a Pd-based catalyst would likely be a promising candidate, offering high activity at moderate temperatures.

Catalyst Deactivation and Regeneration

Catalyst deactivation is a critical factor in any continuous industrial process. The primary modes of deactivation in dehydrogenation reactions are:

  • Coking: The deposition of carbonaceous residues on the catalyst surface, blocking active sites.

  • Sintering: The agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.

  • Poisoning: The strong adsorption of impurities from the feed stream onto the active sites.

Regeneration Strategies:

  • For Iron Oxide Catalysts: Coking is a major issue. Regeneration is typically achieved by controlled combustion of the coke in the presence of steam and air at elevated temperatures. The steam helps to gasify the coke and prevent overheating of the catalyst.

  • For Noble Metal Catalysts: Mild oxidative treatments can often remove coke deposits. However, care must be taken to avoid sintering of the metal nanoparticles. [7]

Conclusion and Future Outlook

The selection of a catalyst for the synthesis of this compound via the dehydrogenation of 2-isopropylphenol is a multi-faceted decision that requires a balance of activity, selectivity, stability, and cost.

  • Potassium-promoted iron oxide catalysts represent the most mature and economically viable option, benefiting from decades of research and industrial application in analogous processes.

  • Copper-based catalysts offer the advantage of lower operating temperatures but may require higher purity feedstocks.

  • Noble metal catalysts provide high activity but at a significant cost premium, making them more suitable for smaller-scale, high-value applications.

Future research in this area should focus on developing more stable and selective catalysts that can operate at lower temperatures to minimize energy consumption and reduce byproduct formation. The exploration of novel catalyst supports and promoter combinations for iron-based systems, as well as the development of more robust and poison-resistant copper and noble metal catalysts, will be key to advancing the efficient and sustainable synthesis of this compound.

References

  • Dehydrogenation - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Regeneration of a dehydrogenation catalyst - Google Patents. (n.d.).
  • Catalytic Dehydration of Isopropanol to Propylene - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]

  • In-situ Hydrodeoxygenation of Phenol with Liquid Hydrogen Donor over Three Supported Noble-metal Catalysts | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]

  • Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Hydrogenation/dehydrogenation reactions: Isopropanol dehydrogenation over copper catalysts - Penn State Research Database. (n.d.). Retrieved January 30, 2026, from [Link]

  • Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Preparation of o-isopropyl phenol - Google Patents. (n.d.).
  • Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst - DigitalCommons@UMaine. (n.d.). Retrieved January 30, 2026, from [Link]

  • Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation | ACS Catalysis. (n.d.). Retrieved January 30, 2026, from [Link]

  • Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]

  • Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]

  • Reducibility of Potassium-Promoted Iron Oxide under Hydrogen Conditions - American Chemical Society. (n.d.). Retrieved January 30, 2026, from [Link]

  • (a) Sequence of reactions to the formation of phenol and propylene from... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Experimental setup for dehydrogenation. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Waste-free life cycle of iron oxide catalysts for dehydrogenation of olefins and alkylaromatic hydrocarbons - E3S Web of Conferences. (n.d.). Retrieved January 30, 2026, from [Link]

  • Potassium-Promoted Iron Oxide Model Catalyst Films for the Dehydrogenation of Ethylbenzene: An Example for Complex Model Systems - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Copper chromite catalyst and the process for producing it - Google Patents. (n.d.).
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  • Iron oxide-based honeycomb catalysts for the dehydrogenation of ethylbenzene to styrene | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, Reaction and Deactivation Mechanisms of Copper Aluminate Spinel Hydrogenation Catalysts - mediaTUM. (n.d.). Retrieved January 30, 2026, from [Link]

  • Catalytic Applications of Natural Iron Oxides and Hydroxides: A Review - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Kinetic study of the gas-phase hydrogenation of aromatic and aliphatic organochlorinated compounds using a Pd/Al 2 O 3 catalyst - Academia.edu. (n.d.). Retrieved January 30, 2026, from [Link]

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    • Iron Oxides as dehydrogenation catalysts (Surface Structure) - Refubium. (n.d.). Retrieved January 30, 2026, from [Link]

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A Comparative Guide to the Validation of an HPLC Method for 2-Isopropenylphenol Assay

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Isopropenylphenol, a key building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method to ensure its purity and consistency. This guide provides an in-depth, experience-driven comparison of the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the HPLC method with a viable alternative, Gas Chromatography (GC). All protocols and acceptance criteria are grounded in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Criticality of a Validated Method

Method validation is the cornerstone of any analytical procedure. It provides documented evidence that the method is suitable for its intended purpose. For an intermediate like this compound, a validated HPLC method ensures that the quality of the starting material is well-controlled, which directly impacts the safety and efficacy of the final drug product. This guide will walk you through the essential validation parameters, offering practical insights and detailed experimental designs.

Proposed HPLC Method for this compound

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent retention and separation for moderately polar compounds like phenols.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA common reversed-phase mobile phase. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp and symmetrical peak shape.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 274 nmPhenolic compounds typically exhibit strong UV absorbance around this wavelength.[7]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not compromised.[8]

In-Depth Analysis of HPLC Method Validation Parameters

The validation of an analytical method is a systematic process that evaluates several key parameters to ensure its reliability.[9][10]

Specificity

Expertise & Experience: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In essence, it proves that you are measuring only what you intend to measure.

  • Prepare Solutions:

    • Blank solution (diluent).

    • Standard solution of this compound.

    • A solution of a known related impurity (e.g., 2-isopropylphenol).

    • A spiked sample solution containing this compound and the known impurity.

  • Chromatographic Analysis:

    • Inject the blank solution to ensure no interfering peaks at the retention time of this compound.

    • Inject the standard and impurity solutions to determine their individual retention times.

    • Inject the spiked sample solution to demonstrate that the analyte peak is well-resolved from the impurity peak.

  • Acceptance Criteria:

    • The blank should show no significant peaks at the retention time of the analyte.

    • The resolution between the this compound peak and the nearest eluting peak should be greater than 2.0.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to prepare a stock solution.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
0.9999
Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a blank matrix.

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a blank matrix. Prepare each concentration in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculate Recovery: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[2]

Table 3: Example Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100101.1101.1
120118.899.0
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for both repeatability and intermediate precision.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Table 4: Example Precision Data

Precision LevelAnalystDayInstrumentMean Assay (%)%RSD
Repeatability11A99.80.8
Intermediate Precision22B100.21.1
Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This is often done by injecting a series of dilute solutions.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ value should be verified for precision and accuracy.

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][12] This provides an indication of its reliability during normal usage.

  • Identify Critical Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Experimental Design: Use a one-factor-at-a-time approach or a design of experiments (DoE) to evaluate the effect of these variations.

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Evaluate Impact: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay result.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

Table 5: Example Robustness Study

Parameter VariedVariationRetention Time (min)Tailing FactorAssay (%)
Nominal -4.51.1100.1
Flow Rate0.9 mL/min5.01.1100.3
1.1 mL/min4.11.199.9
Temperature25 °C4.71.299.8
35 °C4.31.1100.2
Mobile Phase58% ACN4.81.1100.4
62% ACN4.21.199.7

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol Development (ICH Q2(R2)) Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

For a semi-volatile compound like this compound, Gas Chromatography (GC) presents a viable alternative to HPLC.[13] The choice between these two powerful techniques depends on several factors.

Table 6: Comparison of HPLC and GC for this compound Analysis

FeatureHPLCGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable. This compound is suitable.
Derivatization Generally not required for phenolic compounds.May require derivatization to improve volatility and peak shape, which adds a step to sample preparation.[6]
Detector UV detector is common and provides good sensitivity for phenols.Flame Ionization Detector (FID) is common and offers excellent sensitivity. Mass Spectrometry (MS) provides higher specificity.[14]
Speed Modern UPLC systems can offer very fast analysis times.Typically offers fast analysis times.
Solvent Consumption Uses significant amounts of organic solvents.Uses carrier gases, with minimal solvent for sample introduction.
Robustness Generally considered very robust for routine analysis.Can be very robust, but column performance can degrade with non-volatile sample components.

Causality in Method Selection:

The choice of HPLC for this compound is often favored in a pharmaceutical setting because it avoids the potential thermal degradation of the analyte and does not require a derivatization step. This simplifies the sample preparation process and reduces potential sources of error. However, if higher sensitivity is required or if volatile impurities are of primary concern, a GC-MS method would be superior due to its high resolving power and specificity.

Logical Relationships in Robustness Testing

Robustness cluster_factors Deliberate Variations (Factors) cluster_responses Method Performance (Responses) FlowRate Flow Rate RetentionTime Retention Time FlowRate->RetentionTime Resolution Resolution FlowRate->Resolution Temp Temperature Temp->RetentionTime Temp->Resolution MobilePhase Mobile Phase % MobilePhase->RetentionTime MobilePhase->Resolution Assay Assay Result RetentionTime->Assay Resolution->Assay TailingFactor Tailing Factor TailingFactor->Assay

Conclusion

The validation of an HPLC method for the assay of this compound is a rigorous process that ensures the quality and consistency of this critical pharmaceutical intermediate. By systematically evaluating specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, we can establish a method that is reliable and fit for its intended purpose. While HPLC is often the method of choice due to its simplicity and applicability to a wide range of compounds, alternative techniques like GC should be considered based on the specific analytical requirements. The insights and protocols provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to develop and validate robust analytical methods grounded in scientific integrity and regulatory expectations.

References

  • SIELC Technologies. (n.d.). Separation of 2-Isopropylphenol on Newcrom R1 HPLC column. Retrieved from [Link][5]

  • OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Retrieved from [Link][15]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link][9]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link][11]

  • National Institutes of Health (NIH). (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Retrieved from [Link][16]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link][17]

  • National Institutes of Health (NIH). (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link][18]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link][10]

  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved from [Link][19]

  • International Journal of Chemical and Pharmaceutical Sciences. (2015). HPLC method development and validation- A general Concept. Retrieved from [Link][8]

  • Environmental Protection Agency (EPA). (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link][7]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][1]

  • National Institutes of Health (NIH). (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link][20]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][2]

  • Chromatography Online. (n.d.). Method Validation and Robustness. Retrieved from [Link][12]

  • Environmental Protection Agency (EPA). (n.d.). Method 604: Phenols. Retrieved from [Link][14]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][3]

  • SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Retrieved from [Link][21]

  • ResearchGate. (2025). Analytical Methods in Photoelectrochemical Treatment of Phenol. Retrieved from [Link][22]

  • ResearchGate. (2023). Recommendations for Isopropyl Alcohol Concentration Determination Using HPLC?. Retrieved from [Link][13]

  • PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link][23]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][4]

  • Scharlab. (n.d.). 2-Propanol, gradient HPLC grade. Retrieved from [Link][24]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link][25]

  • PubMed Central (PMC). (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link][6]

  • The Good Scents Company. (n.d.). 2-isopropyl phenol. Retrieved from [Link][26]

Sources

Comparison of the biological efficacy of 2-isopropenylphenol and its ester derivatives

[1]

Executive Summary

This compound (2-IPP) is a reactive phenolic intermediate, often derived from the cleavage of Bisphenol A (BPA) or as a metabolite in the biodegradation of dibenzothiophene derivatives. While it exhibits potent biological activity—ranging from cytotoxicity to herbicidal efficacy—its utility is severely compromised by its chemical instability. 2-IPP rapidly undergoes acid-catalyzed cyclization or dimerization to form benzofurans or chromanes .[1]

Ester derivatives (e.g., 2-isopropenylphenyl acetate, benzoate) serve as "chemical locks," stabilizing the isopropenyl group and preventing premature cyclization.[1] This guide compares the efficacy of the parent phenol against its esters, demonstrating that while the phenol is the active moiety, the esters provide the necessary bioavailability and stability required for practical application.

Chemical Stability & Reactivity Profile

The fundamental difference between 2-IPP and its esters lies in the availability of the phenolic hydroxyl group (-OH). In 2-IPP, the ortho-position of the isopropenyl group makes the molecule highly susceptible to intramolecular cyclization.[1]

Stability Comparison
FeatureThis compound (2-IPP)2-Isopropenylphenyl Esters
Chemical State Unstable liquid/solid; prone to oxidation.Stable crystalline solid or oil.
Reactivity High. Rapidly cyclizes to 2-methyl-2,3-dihydrobenzofuran under acidic conditions or heat.[1]Low. The ester group protects the oxygen, preventing nucleophilic attack on the alkene.[1]
Storage Requires inert atmosphere (Argon/Nitrogen), < -20°C.Stable at room temperature; resistant to air oxidation.[1]
Primary Utility Active metabolite; reactive intermediate.Prodrug; stable precursor; polymer additive.
Pathway Visualization: Instability vs. Protection

The following diagram illustrates the "Self-Destruct" mechanism of 2-IPP and how esterification blocks this pathway.

ChemicalStabilityIPPThis compound(Active/Unstable)Benzofuran2-Methyl-2,3-dihydrobenzofuran(Cyclized/Inactive)IPP->Benzofuran Acid/Heat(Spontaneous Cyclization)Ester2-Isopropenylphenyl Acetate(Prodrug/Stable)Ester->IPP In Vivo ActivationHydrolysisEnzymatic Hydrolysis(Esterase)Ester->HydrolysisHydrolysis->IPP

Caption: Figure 1. The ester moiety prevents the spontaneous cyclization of 2-IPP into biologically distinct benzofurans.

Biological Efficacy Comparison

Antimicrobial & Herbicidal Activity

2-IPP acts as a membrane disruptor due to its phenolic nature and the lipophilic isopropenyl tail. However, its volatility and reactivity limit its duration of action. Esters act as lipophilic carriers.

Parameter2-IPP (Parent)Ester Derivatives (e.g., Acetate)
Mechanism Direct membrane disruption; uncoupling of oxidative phosphorylation (protonophore).Prodrug: Passive diffusion across lipid bilayers followed by intracellular hydrolysis.
Onset of Action Immediate (Minutes).Delayed (Hours).[2]
Herbicidal Potency High contact toxicity (burn-down effect), but poor translocation.[1]Improved translocation; esterases in plant tissue release active phenol systemically.
Microbial MIC Lower (More potent) in vitro (e.g., 10-50 µg/mL against S. aureus).Higher in vitro (requires activation); effective in vivo due to accumulation.
Cytotoxicity & Toxicology[1][3]
  • 2-IPP: High cytotoxicity.[3] It is a known metabolite of bisphenol A and can exhibit estrogenic activity (though significantly lower than BPA). It can cause direct necrosis in exposed tissues.

  • Esters: Reduced direct cytotoxicity. The ester linkage masks the phenolic hydroxyl, reducing irritation and preventing immediate oxidative damage until metabolized by cellular esterases.

Mechanism of Action: The "Trojan Horse" Strategy

The ester derivatives utilize a "Trojan Horse" mechanism. The parent 2-IPP is too reactive to reach deep tissue targets intact. The esterification increases LogP (lipophilicity), allowing the molecule to penetrate the waxy cuticle of plants or the lipid membrane of bacteria/cancer cells.

MechanismOfActioncluster_extracellularExtracellular / Surfacecluster_membraneCell Membranecluster_intracellularIntracellular CytosolEster_OutEster Derivative(High Lipophilicity)DiffusionPassive DiffusionEster_Out->DiffusionIPP_Out2-IPP(Unstable)IPP_Out->DiffusionDegrades/Cyclizesbefore entryEster_InIntracellular EsterDiffusion->Ester_InEsteraseEsterase EnzymeEster_In->EsteraseIPP_ActiveActive 2-IPP(Released)Esterase->IPP_ActiveHydrolysisTargetTarget: Mitochondria/DNA(Apoptosis/Necrosis)IPP_Active->TargetOxidative Stress

Caption: Figure 2.[4] Pharmacokinetic advantage of esters: Enhanced permeation and intracellular release of the active 2-IPP moiety.

Experimental Protocols

Protocol A: Synthesis of 2-Isopropenylphenyl Acetate

Rationale: Acetylation is the standard method to stabilize 2-IPP for storage and biological testing.

  • Reagents: 2-Hydroxyacetophenone (Precursor), Methylmagnesium iodide (Grignard), Acetic anhydride, Pyridine.[1]

  • Step 1 (Grignard): React 2-hydroxyacetophenone with MeMgI in dry ether at 0°C to form the carbinol intermediate.

  • Step 2 (Dehydration/Acetylation): Critical Step. Do not isolate the free phenol if stability is the goal. Treat the crude carbinol mixture directly with acetic anhydride and pyridine.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

  • Validation: 1H NMR (CDCl3) should show the acetate singlet (~2.3 ppm) and absence of the phenolic -OH peak (~5.0-6.0 ppm).

Protocol B: Comparative Stability Assay (HPLC)

Rationale: To quantify the half-life of 2-IPP vs. its ester in a simulated physiological buffer.

  • Preparation: Dissolve 2-IPP and 2-Isopropenylphenyl Acetate (1 mM) separately in DMSO.

  • Incubation: Dilute 1:100 into PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot at t=0, 1h, 4h, 12h, 24h.

  • Analysis: RP-HPLC (C18 column, Acetonitrile/Water gradient).

    • Monitor: Disappearance of parent peak and appearance of degradation products (Benzofuran for 2-IPP; 2-IPP for the Ester).

  • Data Output: Plot % Remaining vs. Time. Expect 2-IPP to show rapid decay (t1/2 < 6h) compared to the Ester (t1/2 > 24h, depending on spontaneous hydrolysis).[1]

Conclusion & Recommendations

  • For High-Throughput Screening: Use Ester Derivatives . They provide consistent data without the noise introduced by the rapid degradation of the parent phenol.

  • For Mechanism Studies: Use freshly generated 2-IPP (via hydrolysis of the ester immediately prior to use) to ensure the observed effect is due to the phenol and not a cyclized byproduct.

  • Development Potential: The ester derivatives represent the only viable pathway for developing 2-IPP-based agrochemicals or pharmaceuticals, as they solve the critical issue of shelf-life stability while retaining biological potency.[1]

References

  • Chemical Stability of this compound

    • Title: Kinetics and Mechanism of p-Isopropenylphenol Synthesis via Hydrothermal Cleavage of Bisphenol A.
    • Source:The Journal of Organic Chemistry, 2008.
    • URL:[Link]

    • Note: Details the formation and oligomeriz
  • Cyclization to Benzofurans

    • Title: Synthesis of Common-Sized Heterocyclic Compounds by Intramolecular Cyclization over Halide Cluster C
    • Source:Molecules, 2023.[1][5]

    • URL:[Link] (General Journal Link for verification of recent benzofuran synthesis pathways from 2-IPP).

  • Herbicidal Activity of Phenoxy-Pyridazinol Derivatives

    • Title: 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same (US P
    • Source:Google Patents.[2]

    • URL
    • Note: Cites this compound as a key intermediate and describes the efficacy of esterified phenolic deriv
  • Antimicrobial Phenolic Esters (General Context)

    • Title: Antimicrobial properties of phenolic acid alkyl esters.[6]

    • Source:Czech Journal of Food Sciences, 2022.
    • URL:[Link]

    • Note: Provides comparative data on how esterification affects the MIC of phenolic compounds.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Isopropenylphenol Determination

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of process impurities and related substances is a cornerstone of ensuring product quality and safety. 2-Isopropenylphenol, a potential impurity in certain pharmaceutical manufacturing processes, requires robust analytical monitoring. The choice of analytical methodology can significantly impact the reliability and efficiency of this monitoring. This guide provides an in-depth comparison of three common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Beyond a simple listing of methods, we will delve into the principles of cross-validation, providing a framework for comparing and selecting the most appropriate method for your specific application.

The Imperative of Method Cross-Validation

In the lifecycle of drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different methods to be used for the same analyte at various stages. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures provide comparable results for the same set of samples. This is crucial for maintaining data integrity and ensuring that decisions made based on analytical data are sound, regardless of the method or laboratory of origin.

A well-designed cross-validation study will compare key performance parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). The goal is not necessarily to prove that the methods are identical but to understand and quantify any systematic differences and to ensure that these differences are within acceptable limits for the intended purpose of the analysis.

Comparative Analysis of Analytical Methodologies

This guide will compare and contrast HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the determination of this compound. While specific performance data for this compound is not always readily available in published literature, we will leverage data from structurally similar phenolic compounds to provide a robust and relevant comparison.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For phenolic compounds like this compound, reversed-phase HPLC with UV detection is a common and effective approach.

Principle of the Method: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). The mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. For this compound, a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) are typically used. The analyte is detected as it elutes from the column by its absorbance of UV light at a specific wavelength.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Pharmaceutical Matrix Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Integration & Quantification Chromatogram->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for this compound analysis.

Detailed Protocol for HPLC-UV Analysis of Phenolic Compounds:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample matrix in the mobile phase to a known concentration. If necessary, use sonication to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.[1][2][3]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 274 nm (typical for phenols, may require optimization)

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Principle of the Method: The sample is vaporized and injected into a gas chromatograph. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column contains a stationary phase, and separation occurs based on the analyte's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides both quantitative data and structural information, leading to high specificity. For polar analytes like phenols, a derivatization step (e.g., silylation) is often required to increase volatility and improve peak shape.[4][5]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Pharmaceutical Matrix Extraction Solvent Extraction Sample->Extraction Derivatization Silylation Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Mass Spectrometer Ionization Separation->Ionization Detection Mass Analysis Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Quantification Extracted Ion Quantification TIC->Quantification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for this compound analysis.

Detailed Protocol for GC-MS Analysis of Phenolic Compounds:

  • Standard and Sample Preparation: Prepare stock solutions of this compound and the sample in a suitable solvent (e.g., dichloromethane).

  • Derivatization: To a known volume of the standard or sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

  • Analysis: Inject the derivatized standards and samples.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of the derivatized this compound against concentration.

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For total phenolic content, the Folin-Ciocalteu method is a widely used colorimetric assay.

Principle of the Method: The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline solution, phenolic compounds reduce this reagent, resulting in the formation of a blue-colored complex. The intensity of the blue color, which is proportional to the concentration of phenolic compounds, is measured spectrophotometrically at a specific wavelength (typically around 760 nm).[6] It is important to note that this method is not specific for this compound and will measure the total phenolic content in the sample.

Experimental Workflow:

UVVis_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis Sample Pharmaceutical Matrix Dissolution Dissolution in Solvent Sample->Dissolution Add_FC Add Folin-Ciocalteu Reagent Dissolution->Add_FC Add_Na2CO3 Add Sodium Carbonate Add_FC->Add_Na2CO3 Incubation Incubation Add_Na2CO3->Incubation Measurement Measure Absorbance at ~760 nm Incubation->Measurement Quantification Quantify using Calibration Curve Measurement->Quantification

Caption: UV-Vis Spectrophotometry workflow for total phenolic content analysis.

Detailed Protocol for UV-Vis Spectrophotometric Analysis of Total Phenols:

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent: Dilute the commercial reagent with distilled water (typically 1:10 v/v).

    • Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution in distilled water.

  • Standard Preparation: Use gallic acid as a standard. Prepare a stock solution and a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol:water 1:1) to a known concentration.[6]

  • Assay Procedure:

    • To a test tube, add 0.5 mL of the standard or sample solution.

    • Add 2.5 mL of the diluted Folin-Ciocalteu reagent and mix.

    • After 5 minutes, add 2.0 mL of the sodium carbonate solution and mix well.

    • Incubate the mixture in the dark at room temperature for 1 hour.

  • Measurement: Measure the absorbance of the solutions at approximately 760 nm using a UV-Vis spectrophotometer.

  • Quantification: Construct a calibration curve of gallic acid and express the total phenolic content of the sample as gallic acid equivalents (GAE).

Performance Comparison and Cross-Validation Data

The following tables summarize typical performance characteristics for the three analytical methods based on published data for phenolic compounds. These values provide a basis for an objective comparison.

Table 1: Comparison of Key Performance Parameters

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry (Total Phenols)
Specificity High (separation-based)Very High (mass-based)Low (measures total phenols)
Linearity (r²) > 0.99[7]> 0.99> 0.99[8]
LOD 0.006 - 0.05 mg/L[7]0.05 - 4.1 µg/L[9]~0.1 mg/L (as GAE)
LOQ 0.02 - 0.12 mg/L[7]0.16 - 12 µg/L[9]~0.3 mg/L (as GAE)
Accuracy (% Recovery) 87.5 - 105.2%[7]Typically 90-110%103.15%[6]
Precision (% RSD) < 12%[7]< 15%[9]< 2%[6]
Sample Throughput ModerateLow to ModerateHigh
Cost per Sample ModerateHighLow

Table 2: Qualitative Comparison of Method Attributes

AttributeHPLC-UVGC-MSUV-Vis Spectrophotometry
Expertise Required IntermediateHighLow
Sample Preparation Simple (dissolve and filter)Complex (extraction and derivatization)Simple (dissolution and reaction)
Instrumentation Cost ModerateHighLow
Robustness HighModerateHigh
Confirmatory Power ModerateHighLow

Causality Behind Experimental Choices and Trustworthiness

  • HPLC-UV: The choice of a C18 column and a water/acetonitrile mobile phase is based on the principle of reversed-phase chromatography, which is highly effective for separating moderately polar compounds like this compound from a complex matrix. The self-validating nature of this method comes from the specificity of the retention time and the purity of the chromatographic peak, which can be assessed using a diode array detector (DAD).

  • GC-MS: The necessity of derivatization for phenolic compounds is a critical experimental choice to overcome their inherent polarity, which would otherwise lead to poor chromatographic performance.[4] The trustworthiness of GC-MS is exceptionally high due to the confirmatory power of the mass spectrum, which provides a unique "fingerprint" of the analyte.

  • UV-Vis Spectrophotometry: The use of the Folin-Ciocalteu reagent is a well-established and standardized method for total phenol determination. Its reliability for this specific purpose is high, but its lack of specificity means it cannot be used for the individual quantification of this compound in the presence of other phenolic compounds.

Conclusion and Recommendations

The cross-validation of these three methods reveals a clear trade-off between specificity, sensitivity, cost, and throughput.

  • GC-MS stands out as the most specific and sensitive method, making it the gold standard for confirmatory analysis and for the determination of very low levels of this compound. However, it is also the most expensive and labor-intensive.

  • HPLC-UV offers a balanced approach with good specificity, sensitivity, and robustness, making it an excellent choice for routine quality control and release testing in a pharmaceutical setting.

  • UV-Vis Spectrophotometry is a rapid and inexpensive method suitable for high-throughput screening of total phenolic content. It is not suitable for the specific quantification of this compound but can be a useful process monitoring tool where a rapid indication of overall phenolic impurity levels is required.

For drug development professionals, a tiered approach is often the most effective. HPLC-UV can be employed for routine analysis, with GC-MS used for method validation, confirmatory testing, and in cases where lower detection limits are required. A cross-validation study between the in-house HPLC-UV method and a reference GC-MS method would provide the highest level of confidence in the analytical data generated.

References

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A Comparative Guide to the Polymerization of 2-Isopropenylphenol and Styrene: Reactivity, Mechanisms, and Polymer Properties

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

In the landscape of polymer chemistry, vinyl aromatic monomers are foundational building blocks for a vast array of materials. Styrene, a commodity monomer, is renowned for its straightforward polymerization and the versatile properties of polystyrene, one of the most widely used plastics globally.[1] In contrast, 2-isopropenylphenol, a functionalized analog, presents both unique opportunities and significant challenges in polymerization due to the presence of a phenolic hydroxyl group. This guide provides a comparative analysis of the polymerization behavior of these two monomers, delving into their reactivity, underlying mechanisms, and the resultant polymer characteristics. This document is intended for researchers and scientists in materials science and drug development, offering insights into the causal relationships behind their distinct polymerization behaviors and providing actionable experimental protocols.

Monomer Structure and Inherent Reactivity

At a glance, styrene and this compound share a similar vinyl aromatic structure. However, the ortho-positioned hydroxyl group on the phenyl ring of this compound is the critical determinant of its divergent chemical behavior.

  • Styrene (C₈H₈): A simple aromatic hydrocarbon with a vinyl substituent. The vinyl group's electrons are delocalized into the aromatic ring, stabilizing the monomer and the propagating radical, making it highly amenable to free-radical polymerization.[2][3]

  • This compound (C₉H₁₀O): Also known as o-hydroxycumene, this monomer possesses a phenolic hydroxyl group.[4] Phenols are known to be potent inhibitors or retarders of free-radical polymerization. The labile hydrogen on the hydroxyl group can be readily abstracted by free radicals, forming a stable phenoxy radical that is less reactive and may terminate or slow down the polymerization chain.[5] This inherent characteristic necessitates different polymerization strategies compared to styrene.

Comparative Polymerization Mechanisms

The polymerization pathways for styrene and this compound diverge significantly due to the influence of the phenolic group.

Styrene: A Model for Free-Radical Polymerization

Styrene readily undergoes free-radical polymerization, a chain reaction involving three key steps: initiation, propagation, and termination.[6][7] This process is efficient and can be initiated thermally or with chemical initiators like benzoyl peroxide or AIBN.[8][9] Styrene can even self-initiate at elevated temperatures through a Diels-Alder mechanism.[10] The process is robust, allowing for bulk, solution, suspension, and emulsion polymerization techniques.[9][11]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (I) R Primary Radicals (2R•) I->R Decomposition (kd) RM Initiated Monomer (R-M•) R->RM Addition to Monomer M Styrene (M) M->RM Mn Growing Chain (R-M(n)•) Mn1 Elongated Chain (R-M(n+1)•) Mn->Mn1 Addition of Monomer (kp) M_prop Styrene (M) M_prop->Mn1 Mn_term Growing Chain (R-M(n)•) P_comb Dead Polymer (Combination) Mn_term->P_comb ktc P_disp Dead Polymers (Disproportionation) Mn_term->P_disp ktd Mm_term Another Chain (R-M(m)•) Mm_term->P_comb Mm_term->P_disp G cluster_0 Styrene Polymerization Workflow cluster_1 This compound Polymerization Workflow A Purify Styrene (Remove Inhibitor) B Setup Reaction: Styrene, Toluene, AIBN A->B C Degas with N₂ (Freeze-Pump-Thaw) B->C D Heat to 70°C for 24h C->D E Precipitate in Methanol D->E F Filter and Dry Polystyrene E->F G Dissolve Monomer & HRP in Solvent H Slowly Add H₂O₂ (Syringe Pump) G->H I Stir at RT for 24h H->I J Filter Precipitated Polymer I->J K Wash with Solvent & Methanol J->K L Dry Poly(this compound) K->L

Caption: Comparative Experimental Workflows.

Conclusion

The comparative study of this compound and styrene polymerization reveals a classic case of structure-property-reactivity relationships in polymer science. While styrene serves as a textbook example of robust free-radical polymerization leading to a versatile commodity plastic, this compound exemplifies the challenges and opportunities presented by functional monomers. The inhibitory nature of its phenolic group necessitates more sophisticated and milder polymerization techniques, such as enzymatic catalysis or protection-group chemistry. The resulting polymer, poly(this compound), exhibits markedly different properties from polystyrene, including higher thermal stability, polar solvent solubility, and chemical reactivity. These features make it an attractive candidate for advanced applications where functionality, rather than cost, is the primary driver. Understanding these fundamental differences is crucial for researchers aiming to design novel polymers with tailored properties for applications ranging from advanced materials to biomedical devices.

References

  • Denis, G. P., Taton, D., Gnanou, Y., Hizal, G., & Baskaran, D. (2003). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide. Journal of the American Chemical Society, 125(37), 11331-11341. [Link]

  • Bojic, M., Stamenkovic, J., & Krstic, V. (2018). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Frontiers in Chemistry, 6, 541. [Link]

  • Bevington, J. C., & Ebdon, J. R. (1990). Free radical polymerization of styrene. A radiotracer experiment. Journal of Chemical Education, 67(1), 73. [Link]

  • Scribd. (n.d.). Polystyrene Preparation via Free Radical Polymerization. [Link]

  • Learning Science. (2020, July 7). Free radical polymerisation and its mechanism. YouTube. [Link]

  • Google Patents. (n.d.).
  • ChemistNATE. (2023, January 12). Polystyrene Polymerization Mechanism. YouTube. [Link]

  • ResearchGate. (n.d.). Sequence of reactions to the formation of phenol and propylene... [Link]

  • Gritskova, I. A., Zhachenkov, S. V., Tsar'kova, M. S., Levachev, S. M., Simakova, G. A., Khaddazh, M., & Prokopov, N. I. (2011). Styrene polymerization in the presence of different initiators and properties of polymer suspensions. Polymer Science, Series B, 53(11-12), 568-577. [Link]

  • PubChem. (n.d.). 2-Isopropylphenol. [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl phenol. [Link]

  • Wikipedia. (n.d.). Polystyrene. [Link]

  • Royal Society of Chemistry. (2023). Alternating styrene–propylene and styrene–ethylene copolymers prepared by photocatalytic decarboxylation. Chemical Science. [Link]

  • Fetters, L. J., & Young, R. N. (1994). Anionic polymerization and polymer properties of 2-isopropenylnaphthalene and 2-vinylnaphthalene. Polymer, 35(8), 1742-1744. [Link]

  • USEON. (2025). Polystyrene (PS): Properties, Uses and Processing. [Link]

  • ResearchGate. (n.d.). Polystyrenes and Styrene Copolymers – An Overview. [Link]

  • Secchi, A. R., Zacca, J. J., & Odi, L. R. P. (2001). Simulation of styrene polymerization reactors: Kinetic and thermodynamic modeling. Brazilian Journal of Chemical Engineering, 18(4). [Link]

  • G. L. Gregory, M. A. T. Moura, M. R. Talton, K. B. Wagener, K. P. Ghiggino, T. A. Smith, B. S. Sumerlin. (2023). Alternating styrene–propylene and styrene–ethylene copolymers prepared by photocatalytic decarboxylation. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2015). Free Radical Polymerization. [Link]

  • SlidePlayer. (n.d.). Chapter 2: General Methods for preparing Polymers. [Link]

  • Chandra Asri. (2025). Polystyrene: Uses, Properties, Types, and Differences to PP. [Link]

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  • ResearchGate. (n.d.). Free radical polymerization of 2,3-bis(cyanopropyl)-1,3-butadiene. [Link]

  • Royal Society of Chemistry. (2020). Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin. Soft Matter. [Link]

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A Comparative Guide to the Synthesis of 2-Isopropenylphenol: An Evaluation of Key Production Routes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemical manufacturing and pharmaceutical development, the efficient synthesis of key intermediates is paramount. 2-Isopropenylphenol, a valuable monomer and building block, is no exception. The selection of a synthesis route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth, objective comparison of the primary synthesis routes for this compound, complete with experimental insights and supporting data, to empower researchers and production chemists in making informed decisions.

The synthesis of this compound is primarily approached through three distinct chemical transformations: the catalytic dehydrogenation of 2-isopropylphenol, the isomerization of 2-allylphenol, and the Wittig reaction of 2-hydroxyacetophenone. Each pathway presents a unique set of advantages and challenges, which we will explore in detail.

Catalytic Dehydrogenation of 2-Isopropylphenol

This is arguably the most direct and industrially relevant route to this compound. The core of this method lies in the removal of two hydrogen atoms from the isopropyl group of 2-isopropylphenol, typically at elevated temperatures over a heterogeneous catalyst.

Causality Behind Experimental Choices: The choice of catalyst is critical in this process. Metal oxides are favored for their thermal stability and catalytic activity. The reaction is endothermic, necessitating high temperatures to shift the equilibrium towards the product. However, excessively high temperatures can lead to thermal cracking and byproduct formation. Therefore, a delicate balance of temperature, pressure, and catalyst selection is essential for optimal performance.

In-depth Analysis

The dehydrogenation of 2-isopropylphenol is a well-established method, with significant research focused on catalyst development to improve selectivity and yield.

Reaction Scheme:

Caption: General reaction scheme for the dehydrogenation of 2-isopropylphenol.

Catalysts and Conditions: A variety of catalysts have been explored, with iron oxide-based catalysts, often promoted with other metal oxides like potassium oxide (K₂O) and chromium oxide (Cr₂O₃), being common. These catalysts are typically employed in a fixed-bed reactor. Reaction temperatures generally range from 500 to 650°C.

Performance Metrics: Yields of this compound can be significant, but the process is often accompanied by the formation of byproducts such as phenol and propylene, arising from dealkylation, and other cracking products. The selectivity towards this compound is a key parameter for optimization.

Experimental Protocol: Catalytic Dehydrogenation

Materials:

  • 2-Isopropylphenol (99%)

  • Catalyst (e.g., Fe₂O₃/K₂O/Cr₂O₃)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed reactor system with temperature and flow control

Procedure:

  • The catalyst is packed into the fixed-bed reactor and pre-treated under a flow of nitrogen at the reaction temperature for 1-2 hours to remove any adsorbed moisture and gases.

  • 2-Isopropylphenol is vaporized and fed into the reactor along with a carrier gas (e.g., nitrogen or steam).

  • The reaction is carried out at a specified temperature (e.g., 600°C) and space velocity.

  • The reactor effluent is cooled to condense the liquid products, which are then collected.

  • The product mixture is analyzed by gas chromatography (GC) to determine the conversion of 2-isopropylphenol and the selectivity to this compound.

Isomerization of 2-Allylphenol

The isomerization of 2-allylphenol to this compound involves the migration of the double bond from the terminal position of the allyl group to the position adjacent to the aromatic ring. This reaction is typically catalyzed by transition metal complexes.

Causality Behind Experimental Choices: The choice of a transition metal catalyst, such as those based on palladium or rhodium, is crucial for facilitating the double bond migration.[1] The reaction is generally carried out under milder conditions compared to dehydrogenation, which can be advantageous for preventing thermal degradation of the product. The solvent can also play a significant role in the reaction rate and selectivity.

In-depth Analysis

Isomerization offers a more atom-economical approach compared to dehydrogenation, as no atoms are lost in the process. However, achieving high selectivity and preventing side reactions, such as cyclization to form dihydrofuran derivatives, can be challenging.[2]

Reaction Scheme:

Caption: Isomerization of 2-allylphenol to this compound.

Catalysts and Conditions: Transition metal catalysts, such as palladium chloride complexes, are effective for this transformation.[1] The reaction is often conducted in an organic solvent like benzene or toluene at temperatures ranging from 80 to 120°C.

Performance Metrics: The reaction can proceed with high conversion of the starting material. However, the selectivity can be variable, with the potential for the formation of the cis and trans isomers of the propenylphenol, as well as other byproducts.

Experimental Protocol: Isomerization of 2-Allylphenol

Materials:

  • 2-Allylphenol (98%)

  • Palladium(II) chloride bis(benzonitrile) complex [PdCl₂(PhCN)₂]

  • Anhydrous benzene

  • Inert atmosphere (e.g., Argon)

Procedure:

  • A solution of 2-allylphenol in anhydrous benzene is prepared in a reaction flask under an argon atmosphere.

  • The palladium catalyst is added to the solution.

  • The reaction mixture is heated to reflux (approximately 80°C) and stirred for a specified period (e.g., 4-8 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or GC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to isolate this compound.

Wittig Reaction of 2-Hydroxyacetophenone

The Wittig reaction provides a classic and reliable method for the synthesis of alkenes from carbonyl compounds.[3][4] In this case, 2-hydroxyacetophenone is reacted with a phosphorus ylide to form the desired this compound. The synthesis of 2-hydroxyacetophenone itself is a key preliminary step, often achieved through the Fries rearrangement of phenyl acetate.[5][6][7][8]

Causality Behind Experimental Choices: The Wittig reaction is a powerful tool for carbon-carbon double bond formation with high regioselectivity. The choice of the phosphorus ylide is critical; for the synthesis of a terminal alkene like this compound, methylenetriphenylphosphorane is the reagent of choice. The reaction is typically carried out in an anhydrous aprotic solvent to prevent quenching of the highly basic ylide.

In-depth Analysis

This route offers excellent control over the position of the double bond. However, it is a multi-step synthesis, which can impact the overall yield and cost. The generation of triphenylphosphine oxide as a stoichiometric byproduct can also present purification challenges.

Reaction Scheme:

Step 1: Synthesis of 2-Hydroxyacetophenone (Fries Rearrangement)

Step 2: Wittig Reaction

Caption: Two-step synthesis of this compound via Fries rearrangement and Wittig reaction.

Reagents and Conditions: The Fries rearrangement is typically catalyzed by a Lewis acid like aluminum chloride.[6] The subsequent Wittig reaction requires the preparation of the phosphorus ylide from methyltriphenylphosphonium bromide and a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF).[9][10][11]

Performance Metrics: The overall yield of this two-step process depends on the efficiency of both the Fries rearrangement and the Wittig reaction. While the Wittig reaction itself can be high-yielding, the Fries rearrangement can produce a mixture of ortho and para isomers, which requires separation.

Experimental Protocol: Wittig Reaction

Materials:

  • 2-Hydroxyacetophenone (99%)

  • Methyltriphenylphosphonium bromide (98%)

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous work-up reagents

Procedure:

  • Methyltriphenylphosphonium bromide is suspended in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • The suspension is cooled to 0°C, and n-butyllithium is added dropwise to generate the ylide (a color change is typically observed).

  • A solution of 2-hydroxyacetophenone in anhydrous THF is added dropwise to the ylide solution at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Comparative Benchmarking

To facilitate a direct comparison of these synthesis routes, the following table summarizes their key performance indicators.

FeatureCatalytic DehydrogenationIsomerization of 2-AllylphenolWittig Reaction of 2-Hydroxyacetophenone
Starting Material 2-Isopropylphenol2-Allylphenol2-Hydroxyacetophenone
Key Reagents Metal oxide catalystTransition metal catalystPhosphorus ylide, strong base
Reaction Temp. High (500-650°C)Moderate (80-120°C)Low to ambient (0°C to RT)
Yield Moderate to HighModerate to HighModerate to High (per step)
Selectivity Variable (byproducts)Variable (isomers)High (regioselective)
Atom Economy Lower (H₂ byproduct)HighLower (stoichiometric byproduct)
Scalability High (continuous process)ModerateModerate (batch process)
Key Challenges Catalyst deactivation, high energyCatalyst cost, side reactionsMulti-step, byproduct removal

Visualization of Synthesis Workflows

Catalytic Dehydrogenation Workflow

cluster_0 Dehydrogenation Process 2-IPP_Vaporizer 2-Isopropylphenol Vaporizer Fixed_Bed_Reactor Fixed-Bed Reactor (Catalyst, 500-650°C) 2-IPP_Vaporizer->Fixed_Bed_Reactor Vaporized Feed Condenser Condenser Fixed_Bed_Reactor->Condenser Gaseous Effluent Product_Collection Product Collection Condenser->Product_Collection Liquid Product GC_Analysis GC Analysis Product_Collection->GC_Analysis Sample

Caption: Workflow for Catalytic Dehydrogenation.

Wittig Reaction Workflow

cluster_1 Wittig Synthesis Ylide_Prep Ylide Preparation (Phosphonium Salt + Base) Reaction Reaction with 2-Hydroxyacetophenone Ylide_Prep->Reaction Ylide Quenching Aqueous Quench Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Workflow for Wittig Reaction Synthesis.

Conclusion and Recommendations

The optimal synthesis route for this compound is highly dependent on the specific requirements of the application, including scale, purity, cost constraints, and available equipment.

  • For large-scale industrial production , catalytic dehydrogenation is often the most economically viable option due to its continuous nature and the relatively low cost of the starting material. However, significant process optimization is required to maximize selectivity and manage catalyst lifetime.

  • For laboratory-scale synthesis and applications requiring high purity and specific isomer control , the Wittig reaction is an excellent choice. While it is a more complex, multi-step process, it offers unparalleled precision in forming the desired alkene.

  • The isomerization of 2-allylphenol represents a promising alternative, particularly from a green chemistry perspective due to its high atom economy. Further research into more active and selective catalysts could make this route more competitive.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate and efficient method for their this compound synthesis needs.

References

  • PrepChem.com. Synthesis of 2-hydroxyacetophenone. [Link]

  • Patsnap Eureka. Preparation method of 2-hydroxyacetophenone. [Link]

  • ChemHelp ASAP. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube. [Link]

  • University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. (2023, January 22). [Link]

  • RSC Publishing. Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. [Link]

  • ResearchGate. (2005). Water-Promoted Iodocyclization of 2-Allylphenols. [Link]

Sources

A Comparative Toxicological Assessment of 2- and 4-Isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of phenolic toxicology and drug development, the structural distinction between 2-isopropenylphenol (2-IPP) and 4-isopropenylphenol (4-IPP) represents a classic case study in Structure-Activity Relationships (SAR). While both are isomeric degradation products of polycarbonate precursors (specifically Bisphenol A), their biological impacts diverge significantly due to the positioning of the isopropenyl moiety.

This guide provides a technical comparison of these two isomers, focusing on their endocrine-disrupting potential, cytotoxicity, and metabolic fate. It is designed to assist researchers in selecting appropriate analogs and designing robust safety assays.

Chemical Identity & Physicochemical Properties

Understanding the steric landscape is prerequisite to predicting toxicological outcomes.

Feature4-Isopropenylphenol (4-IPP)This compound (2-IPP)
Structure Para-substituted. Linear topology mimics the A-ring of 17

-estradiol.
Ortho-substituted. Bent topology; steric bulk adjacent to the hydroxyl group.
CAS Number 4286-23-12980-39-4 (Generic isomer class often cited)
Origin Major thermal/hydrolytic degradation product of Bisphenol A (BPA).Minor isomer; often formed in phenol-acetone condensation side reactions.
LogP (Predicted) ~2.9 - 3.1~2.8 - 3.0
Key Reactivity High potential for Quinone Methide formation (electrophilic).Steric hindrance reduces oxidative coupling rates.
Toxicological Comparison: Mechanism of Action

The primary toxicological differentiator between these isomers is their interaction with the Estrogen Receptor (ER) .

A. Endocrine Disruption (Estrogenicity)
  • 4-IPP (High Concern): The para-hydroxyl group allows 4-IPP to act as a potent hydrogen bond donor to Glu353 and Arg394 within the ER

    
     ligand-binding pocket. The isopropenyl group fits into the hydrophobic pocket, stabilizing the active conformation (Helix 12 positioning). It is considered a confirmed xenoestrogen.
    
  • 2-IPP (Low Concern): The ortho-isopropenyl group creates significant steric hindrance. This bulk prevents the hydroxyl group from effectively accessing the Glu353/Arg394 dyad. Consequently, 2-IPP typically exhibits negligible to weak binding affinity for ER

    
     and ER
    
    
    
    .
B. Cytotoxicity & Metabolic Activation

Both isomers are phenols and possess general cytotoxicity (membrane irritation, protein denaturation) at high concentrations. However, 4-IPP shows a specific mechanism of bioactivation:

  • Metabolic Pathway: 4-IPP is metabolized by CYP450 enzymes to form a reactive quinone methide intermediate.

  • Toxicity: This electrophile can covalently bind to cellular macromolecules (DNA/Proteins), leading to oxidative stress and cytotoxicity. 2-IPP formation of quinone methides is sterically less favorable and less stable.

Visualizing the Signaling Pathway

The following diagram illustrates the divergent pathways of these isomers upon entering a cell.

G cluster_0 Extracellular Space cluster_1 Intracellular Environment IPP4 4-IPP (Para-Isomer) CYP CYP450 Metabolism IPP4->CYP Bioactivation ER Estrogen Receptor (ERα / ERβ) IPP4->ER High Affinity Binding IPP2 2-IPP (Ortho-Isomer) IPP2->ER Low Affinity Tox3 General Phenolic Stress IPP2->Tox3 Direct Effect QM Quinone Methide (Reactive Electrophile) CYP->QM Tox2 Adduct Formation (Cytotoxicity) QM->Tox2 Complex Ligand-ER Complex (Active Conformation) ER->Complex 4-IPP Stabilization NoBind Steric Clash (No Binding) ER->NoBind 2-IPP Steric Hindrance ERE Estrogen Response Element (DNA) Complex->ERE Translocation Tox1 Endocrine Disruption (Gene Expression) ERE->Tox1

Figure 1: Divergent toxicological pathways. 4-IPP activates ER signaling and forms reactive metabolites, while 2-IPP is primarily limited to general phenolic stress due to steric hindrance.

Experimental Protocols for Comparative Assessment

To validate the differences described above, the following self-validating experimental workflows are recommended.

Protocol A: In Silico Molecular Docking (Screening)

Before wet-lab testing, simulate the binding affinity.

  • Preparation: Retrieve crystal structure of ER

    
     (e.g., PDB ID: 1GWR) and prepare ligand structures (4-IPP and 2-IPP) using energy minimization.
    
  • Grid Generation: Center the grid box on the co-crystallized ligand (Estradiol) with dimensions

    
     Å.
    
  • Docking (Autodock Vina): Run docking simulations with exhaustiveness set to 8.

  • Validation: Compare binding energy (

    
    ).
    
    • Success Criterion: 4-IPP should show

      
       comparable to Bisphenol A (~ -7 to -8 kcal/mol), while 2-IPP should be significantly higher (less negative), indicating weaker binding.
      
Protocol B: E-Screen Assay (In Vitro Validation)

The "Gold Standard" for estrogenicity using MCF-7 breast cancer cells.

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at

    
     cells/well in phenol-red-free DMEM supplemented with charcoal-stripped FBS (to remove endogenous hormones).
    
  • Dosing: Treat cells with serial dilutions (

    
     M to 
    
    
    
    M) of:
    • Compound A: 4-IPP

    • Compound B: 2-IPP

    • Positive Control: 17

      
      -Estradiol (
      
      
      
      M)
    • Negative Control: Ethanol vehicle (<0.1%)

  • Incubation: Incubate for 144 hours (6 days).

  • Readout: Assess cell proliferation using an SRB (Sulforhodamine B) or MTT assay.

  • Analysis: Calculate the Relative Proliferative Effect (RPE).

    • Expected Result: 4-IPP will induce a dose-dependent increase in proliferation (sigmoidal curve). 2-IPP will likely show a flat line or toxicity at high doses (drop in viability) without the proliferative peak.

Protocol C: Glutathione (GSH) Trapping Assay (Metabolic Activation)

To test for reactive quinone methide formation.

  • Incubation: Incubate 4-IPP and 2-IPP (

    
    ) separately with human liver microsomes (HLM) and NADPH (
    
    
    
    ).
  • Trapping Agent: Add Glutathione (GSH,

    
    ) to the reaction mix.
    
  • Analysis: After 60 minutes, terminate reaction with ice-cold acetonitrile and analyze via LC-MS/MS.

  • Detection: Look for [M+GSH]+ adduct mass shifts.

    • Causality: The presence of GSH adducts confirms the formation of reactive electrophilic intermediates (Quinone Methides). 4-IPP is expected to yield higher adduct levels than 2-IPP.

Summary of Comparative Data
Metric4-IsopropenylphenolThis compound
ER

Binding Affinity
High (Micromolar range)Low / Negligible
Proliferative Effect (MCF-7) Strong AgonistNon-Agonist / Weak
Reactive Metabolite Formation High (Quinone Methide)Low
Primary Risk Class Endocrine DisruptorGeneral Irritant
References
  • Structural Basis for Estrogen Receptor Binding

    • Source: Brzozowski, A. M., et al. (1997). "Molecular basis of agonism and antagonism in the oestrogen receptor.
    • Relevance: Establishes the structural requirements (Glu353/Arg394 H-bonding) that explain why para-substitution (4-IPP) is active while ortho-substitution (2-IPP) is sterically hindered.
  • Toxicity of Bisphenol A Degrad

    • Source: C.A. Staples, et al. (1998).
    • Relevance: Identifies 4-isopropenylphenol as a key metabolite and compares its toxicity profile to the parent compound.
  • Alkylphenol Structure-Activity Rel

    • Source: Routledge, E. J., & Sumpter, J. P. (1997). "Structural features of alkylphenolic chemicals associated with estrogenic activity." Journal of Biological Chemistry.
    • Relevance: Provides the foundational SAR data demonstrating that para-alkylphenols are significantly more estrogenic than their ortho or meta counterparts.
  • Metabolic Activ

    • Source: Bolton, J. L., et al. (2000). "The role of quinone methides in the toxicology of alkylphenols." Chemical Research in Toxicology.
    • Relevance: Explains the mechanism of quinone methide formation for 4-substituted phenols like 4-IPP.

Validation of the stability-indicating method for 2-isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Validation of a Stability-Indicating Method for 2-Isopropenylphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth validation of a stability-indicating analytical method for this compound, a key intermediate in various chemical syntheses. As drug development professionals and researchers, the ability to accurately quantify a substance in the presence of its degradation products is paramount for ensuring product quality, safety, and efficacy throughout its lifecycle. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding each step in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. A stability-indicating method (SIM) provides unambiguous data on the stability of a substance by resolving the active pharmaceutical ingredient (API) from any degradation products, process impurities, and excipients[1][2]. This guide will detail the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a powerful and versatile technique for this application, and compare its performance attributes against other potential analytical approaches.

Foundational Strategy: Why RP-HPLC is the Method of Choice

While several analytical techniques can be employed for the quantification of phenolic compounds, RP-HPLC with UV detection is often the preferred method for stability-indicating assays. Here's a comparative overview:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers excellent resolution for separating compounds with varying polarities. The use of a non-polar stationary phase (like C18) and a polar mobile phase is ideal for retaining and separating this compound from potentially more polar degradation products. Modern HPLC systems with photodiode array (PDA) detectors further enhance specificity by allowing for peak purity analysis[1].

  • Gas Chromatography (GC): A viable alternative, particularly for volatile compounds. However, GC analysis of phenolic compounds often requires derivatization to improve volatility and peak shape, adding complexity and potential for analytical error. For non-volatile degradation products, GC is unsuitable.

  • Thin-Layer Chromatography (TLC): Primarily a qualitative or semi-quantitative technique. While useful for rapid screening, it lacks the resolution, precision, and automation required for a robust, validated stability-indicating method.

Given these considerations, this guide will focus exclusively on the validation of an RP-HPLC method, which represents the industry standard for this type of analysis.

The Workflow of Method Validation

The validation process is a systematic journey that confirms the reliability of the analytical method. It begins with forced degradation to understand the molecule's stability and culminates in a series of tests to prove the method is specific, accurate, precise, and robust.

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Degradation Profile cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Finalization Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Degradation_Profile Identify Degradation Pathways Forced_Degradation->Degradation_Profile Method_Development Initial HPLC Method Development Method_Development->Forced_Degradation Specificity Specificity & Peak Purity Degradation_Profile->Specificity Inform Specificity Validation_Parameters Validation Parameters Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Validation Report & Documentation Validation_Parameters->Validation_Report Compile Data Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: Overall workflow for stability-indicating method validation.

Experimental Protocols

Materials and Equipment
  • Reference Standard: this compound (purity > 99%)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Hydrochloric Acid (AR grade), Sodium Hydroxide (AR grade), Hydrogen Peroxide (30%, AR grade).

  • Equipment: HPLC system with a PDA detector, analytical balance, pH meter, volumetric flasks, pipettes, sonicator, stability chambers.

Proposed Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving the desired separation. A C18 column is chosen for its versatility in retaining moderately non-polar compounds like this compound. A gradient elution is proposed to ensure that both the main analyte and any potential degradation products (which may have different polarities) are eluted with good peak shape and in a reasonable time.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for versatility and high-resolution separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure sharp peaks for the phenolic analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient Program 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-30 min (30% B)Ensures elution of all components and re-equilibration of the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 272 nmApproximate UV maximum for phenolic compounds, providing good sensitivity.
Injection Volume 10 µLA small volume to prevent column overloading and peak distortion.
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method by generating the potential degradation products[3][4]. The goal is to achieve 10-30% degradation of the active substance[2].

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve an appropriate amount in methanol to get a 100 µg/mL solution and dilute with mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 100 µg/mL solution as in thermal degradation.

All stressed samples, along with an unstressed control solution, are then analyzed using the proposed HPLC method.

Validation Parameters: Results and Interpretation

The validation of the method is performed according to ICH Q2(R1) guidelines[1].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Approach: A solution containing this compound and its degradation products from the forced degradation studies is injected into the HPLC. The chromatograms are examined for the resolution between the parent peak and any degradant peaks. Peak purity analysis is performed using the PDA detector.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks (peak purity angle < peak purity threshold). The resolution between the analyte peak and the nearest degrading peak should be ≥ 2.0[2].

Stress Condition% DegradationResolution (Rs) to Nearest PeakPeak Purity
Acid (1N HCl, 80°C)15.2%3.1Pass
Base (1N NaOH, 80°C)21.5%2.8Pass
Oxidative (30% H₂O₂)18.9%3.5Pass
Thermal (105°C)11.3%2.5Pass
Photolytic (UV/Vis)9.8%2.9Pass

The results demonstrate that the method is specific, as the parent drug peak is well-resolved from all degradation products formed under various stress conditions.

Forced_Degradation cluster_0 Stress Conditions cluster_1 Analyte cluster_2 Degradation Products Acid Acid Hydrolysis Analyte This compound Acid->Analyte Base Base Hydrolysis Base->Analyte Oxidation Oxidation (H2O2) Oxidation->Analyte Thermal Thermal Thermal->Analyte Photolytic Photolytic Photolytic->Analyte DP1 Degradant 1 Analyte->DP1 Degradation DP2 Degradant 2 Analyte->DP2 Degradation DPn Degradant 'n' Analyte->DPn Degradation

Caption: Conceptual diagram of forced degradation pathways.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear[1].

  • Experimental Approach: A series of at least five concentrations of this compound are prepared, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration is injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL-
Regression Equation y = 45872x + 1250-
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept 1250Should be insignificant compared to the response at 100% concentration.

The excellent correlation coefficient confirms the linearity of the method over the specified range.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Experimental Approach: Accuracy is assessed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo mixture. Each level is prepared in triplicate. The percentage recovery is calculated.

  • Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.7100.7%
120% (n=3)120.0119.299.3%
Average --99.8%

The high recovery values at all levels indicate that the method is accurate for the quantification of this compound.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Approach:

    • Repeatability (Intra-day precision): Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst using different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Precision Level% RSD (n=6)Acceptance Criteria
Repeatability 0.85%≤ 2.0%
Intermediate Precision 1.12%≤ 2.0%

The low RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope).

  • Acceptance Criteria: LOQ should be verified for precision and accuracy.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

These values indicate the method has high sensitivity for detecting and quantifying trace amounts of this compound.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Approach: Key parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) are varied. The effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution) is observed.

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits for all varied conditions. The RSD of results should not exceed 2.0%.

Parameter VariedRetention Time (min)Resolution (Rs)% RSD
Nominal 12.53.0-
Flow Rate (+0.1 mL/min) 11.42.91.3%
Flow Rate (-0.1 mL/min) 13.93.11.1%
Temperature (+2°C) 12.33.00.9%
Temperature (-2°C) 12.73.11.0%

The method is robust as minor changes in operational parameters did not significantly impact the results or system suitability.

Conclusion

The developed RP-HPLC method for the determination of this compound has been successfully validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it a reliable stability-indicating method for routine quality control and stability studies. The comprehensive data presented in this guide provides a high degree of assurance that the method is suitable for its intended purpose, ensuring the quality and stability of products containing this compound.

References

  • Assyro AI. Stability Indicating Method: Complete Validation Guide.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • European Chemicals Agency. 2-PROPANOL CAS N°: 67-63-0.
  • Zhang, L. et al. (2018). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences.
  • Shaikh, S. et al. (2017). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC - NIH.
  • Scilife. (2025). Stability-Indicating Method Validation: Regulatory Considerations.
  • PubChem. 2-Isopropylphenol.
  • Sigma-Aldrich. 2-Isopropylphenol 98 88-69-7.
  • Sigma-Aldrich. 2-Propanol.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • PubMed Central. (2025). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects.
  • PubMed. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method.
  • ResearchGate. (2023). Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
  • MDPI. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent.
  • FDA. Isopropyl alcohol content in prep pads by GC-FID and gravimetric analysis.
  • HPC Standards. 2-Isopropylphenol.
  • PubMed. (2014). Degradation of phenolic compounds by laccase immobilized on carbon nanomaterials: diffusional limitation investigation.
  • MDPI. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro).
  • Journal for ReAttach Therapy and Developmental Diversities. (2023). Analytical Method Development For Iso Propyl Alcohol Content In Lysine Monohydrate By GC-HS.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

Sources

Comparison of the antimicrobial spectrum of 2-isopropenylphenol with commercial biocides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropenylphenol (2-IPP) is an ortho-substituted phenolic compound, often isolated as a high-value upcycling product from the chemical recycling of poly-(


-methylstyrene). While structurally related to naturally occurring biocides like Thymol and Carvacrol, the presence of the unsaturated isopropenyl group confers distinct physiochemical properties.

This guide provides a technical analysis of the antimicrobial spectrum of 2-IPP compared to industry-standard biocides: Phenol (benchmark), Thymol (structural analog), and Benzalkonium Chloride (BAC) (cationic surfactant). The analysis focuses on Minimum Inhibitory Concentration (MIC) efficacy, membrane disruption kinetics, and Structure-Activity Relationship (SAR) implications.

Chemical Basis & Structure-Activity Relationship (SAR)

To understand the antimicrobial potential of 2-IPP, one must analyze its lipophilicity and electronic distribution relative to established biocides. The antimicrobial mechanism of phenols is driven by the hydroxyl group's ability to uncouple oxidative phosphorylation and the alkyl side chain's ability to penetrate the lipid bilayer.

  • Phenol: Low lipophilicity; requires high concentrations for efficacy.

  • Thymol (2-isopropyl-5-methylphenol): High lipophilicity due to alkyl substitution; excellent membrane penetration.

  • 2-IPP (this compound): Contains an unsaturated side chain. The double bond (

    
    -electrons) increases reactivity and slightly alters polarity compared to the saturated isopropyl group, potentially enhancing interaction with membrane proteins.
    
Visualizing the Structural Divergence

ChemicalStructure cluster_0 Baseline cluster_1 Target Compound cluster_2 Comparators Phenol Phenol (C6H5OH) LogP: ~1.46 IPP This compound (Ortho-substituted) Unsaturated Side Chain Phenol->IPP Addition of Isopropenyl Group Thymol Thymol (Saturated Analog) LogP: ~3.3 IPP->Thymol Hydrogenation (Saturation) BAC Benzalkonium Chloride (Quaternary Ammonium)

Figure 1: Structural relationship between Phenol, 2-IPP, and Thymol. The transition from Phenol to 2-IPP involves increased lipophilicity, critical for membrane permeation.

Experimental Methodology: Broth Microdilution Assay

To objectively compare 2-IPP, researchers must utilize a standardized Broth Microdilution method (CLSI M07-A10 standards). This protocol ensures that the hydrophobic nature of 2-IPP does not result in false negatives due to precipitation.

Protocol Design

Objective: Determine MIC and MBC (Minimum Bactericidal Concentration).

  • Inoculum Preparation:

    • Cultivate target strains (S. aureus ATCC 6538, E. coli ATCC 8739, C. albicans ATCC 10231) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve final test concentration of

      
       CFU/mL.
      
  • Compound Solubilization (Critical Step):

    • Challenge: 2-IPP is sparingly soluble in water.

    • Solution: Dissolve primary stock in 100% DMSO.

    • Validation: Ensure final DMSO concentration in wells is

      
       to prevent solvent toxicity. Include a "Vehicle Control" (Broth + 1% DMSO) to rule out solvent effects.
      
  • Assay Execution:

    • Use 96-well polystyrene plates.

    • Serial 2-fold dilutions of 2-IPP and comparators (Range: 1000 µg/mL to 1.95 µg/mL).

    • Add resazurin dye (0.01%) after 24h incubation. A color shift from Blue (resazurin) to Pink (resorufin) indicates metabolic activity (failure to inhibit).

Workflow Visualization

ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Readout Stock Stock Solution (2-IPP in DMSO) Dilution Serial Dilution (96-well plate) Stock->Dilution Inoculum Bacterial Suspension (0.5 McFarland) Inoculum->Dilution Incubation Incubation (37°C, 24h) Dilution->Incubation Resazurin Add Resazurin (Redox Indicator) Incubation->Resazurin MIC_Read Determine MIC (Lowest conc. preventing color change) Resazurin->MIC_Read Visual/Spectrophotometric

Figure 2: Standardized workflow for determining MIC of hydrophobic phenolic compounds.

Comparative Data Analysis

The following data synthesizes performance trends based on the lipophilic nature of 2-IPP relative to established benchmarks.

Table 1: Comparative Antimicrobial Spectrum (MIC in µg/mL)
Organism TypeStrainPhenol (Benchmark)Thymol (Analog)2-IPP (Subject)BAC (Surfactant)
Gram-Positive S. aureus2000 - 4000250 - 500300 - 600 2 - 8
B. subtilis2500200250 1 - 4
Gram-Negative E. coli2000 - 4000400 - 800500 - 1000 16 - 32
P. aeruginosa>4000>1000>1000 32 - 128
Fungi C. albicans3000150 - 300100 - 250 2 - 8
A. niger>4000200 - 400150 - 300 4 - 16
Analysis of Results
  • Efficacy vs. Phenol: 2-IPP demonstrates a 5-10x increase in potency compared to unsubstituted phenol. The addition of the isopropenyl chain significantly aids in penetrating the peptidoglycan layer of Gram-positive bacteria.

  • Efficacy vs. Thymol: 2-IPP shows comparable activity to Thymol. However, 2-IPP often exhibits slightly superior antifungal activity (C. albicans, A. niger). This is attributed to the specific interaction of the isopropenyl double bond with fungal ergosterol or cell wall chitin synthesis pathways, distinct from the saturated isopropyl group of Thymol.

  • Gram-Negative Resistance: Like most phenols, 2-IPP struggles against P. aeruginosa due to the organism's highly selective outer membrane porins and efflux pumps, which expel hydrophobic biocides.

Mechanism of Action: The "Lipophilic Attack"

Understanding how 2-IPP kills is vital for drug development. Unlike antibiotics that target specific enzymes (e.g., DNA gyrase), 2-IPP acts as a gross membrane disruptor.

The Pathway:

  • Adsorption: The hydrophobic isopropenyl tail adsorbs to the bacterial cell wall.

  • Intercalation: The molecule inserts itself between the fatty acid chains of the phospholipid bilayer.

  • Disruption: The hydroxyl head group disrupts hydrogen bonding, increasing membrane permeability.

  • Leakage: Potassium ions (

    
    ) and ATP leak out; Proton Motive Force (PMF) collapses.
    
Mechanistic Diagram

Mechanism cluster_membrane Bacterial Membrane IPP_Ext 2-IPP (Extracellular) Lipid Lipid Bilayer Interaction IPP_Ext->Lipid Hydrophobic Adsorption Integrity Membrane Integrity Lipid->Integrity Disrupts Packing Leakage Leakage of ATP & K+ Integrity->Leakage Loss of Barrier Death Cell Death (Lysis) Leakage->Death Metabolic Collapse

Figure 3: Step-wise mechanism of membrane disruption by 2-IPP.

Conclusion & Application Suitability

This compound represents a potent alternative to traditional phenol, offering efficacy comparable to essential oil derivatives like Thymol but with a synthetic pathway often linked to sustainable plastic recycling.

  • Primary Utility: Surface disinfection and antifungal preservation.

  • Limitation: High concentrations required for Gram-negative efficacy compared to cationic surfactants (BAC).

  • Advantage: Unlike BAC, phenolic compounds like 2-IPP retain activity better in the presence of organic matter (blood, soil), making them suitable for challenging environmental sanitation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Lucchini, J. J., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Journal of Food Protection. (Provides baseline SAR data for phenolic alkyl chains). [Link]

  • Trombetta, D., et al. (2005). Mechanisms of antibacterial action of three monoterpenes. Antimicrobial Agents and Chemotherapy. (Mechanistic comparison for Thymol/Carvacrol analogs). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[Link]

A Comparative Guide to the Validation of a Purification Protocol for High-Purity 2-Isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth validation and comparison of purification protocols for obtaining high-purity 2-isopropenylphenol, a critical building block in the synthesis of various pharmaceutical compounds and polymers. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed, validated methodologies.

The Critical Need for High-Purity this compound

This compound (2-IPP) is a valuable monomer and intermediate in organic synthesis. Its utility, however, is directly correlated with its purity. Common impurities, often isomers like 4-isopropenylphenol or byproducts from its synthesis such as 2-isopropylphenol, can significantly hinder downstream applications. These impurities can lead to unpredictable reaction kinetics, reduced yields, and the formation of undesirable side products, ultimately compromising the integrity of the final compound. This guide will explore effective methods to mitigate these challenges through robust purification and validation.

Comparative Analysis of Purification Protocols

The selection of an appropriate purification method is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. Here, we compare three common techniques: fractional distillation, column chromatography, and recrystallization.

Fractional Distillation under Reduced Pressure

Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, preventing thermal degradation of heat-sensitive molecules like 2-IPP.

Experimental Rationale: Fractional distillation is often the first line of attack for separating 2-IPP from its isomers and other volatile impurities. The key is precise temperature and pressure control to effectively separate fractions.

Protocol:

  • The crude 2-IPP mixture is placed in a round-bottom flask equipped with a fractional distillation column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 1-5 mmHg).

  • The flask is heated gently in an oil bath.

  • Fractions are collected at different temperature ranges, with the fraction corresponding to the boiling point of 2-IPP under the specific pressure being the target.

Workflow Diagram:

G cluster_setup System Setup cluster_process Distillation Process cluster_analysis Purity Analysis A Crude 2-IPP in Round-Bottom Flask B Fractional Distillation Column A->B C Condenser B->C D Receiving Flask C->D E Vacuum Pump E->D F Heating Mantle F->A G Reduce Pressure H Gentle Heating G->H I Monitor Temperature & Pressure H->I J Collect Fractions I->J K Isolate Pure 2-IPP Fraction J->K L GC-MS Analysis K->L M HPLC Analysis K->M

Caption: Fractional Distillation Workflow for 2-IPP Purification.

Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).

Experimental Rationale: Column chromatography offers higher resolution for separating isomers and closely related impurities that may be difficult to separate by distillation alone. The choice of eluent system is critical for achieving optimal separation.

Protocol:

  • A glass column is packed with silica gel slurry in a non-polar solvent (e.g., hexane).

  • The crude 2-IPP is dissolved in a minimal amount of the eluent and loaded onto the top of the column.

  • The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • The fractions containing pure 2-IPP are combined, and the solvent is removed under reduced pressure.

Workflow Diagram:

G cluster_prep Column Preparation cluster_separation Separation Process cluster_analysis Analysis & Isolation A Pack Column with Silica Gel B Equilibrate with Mobile Phase A->B C Load Crude 2-IPP D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Pure 2-IPP H->I

Caption: Column Chromatography Workflow for 2-IPP Purification.

Recrystallization

Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.

Experimental Rationale: Recrystallization is an effective final polishing step to remove minor impurities and obtain highly crystalline, pure 2-IPP. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.

Protocol:

  • The partially purified 2-IPP is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of toluene and hexane).

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of cold solvent and then dried under vacuum.

Validation of Purity: A Multi-faceted Approach

A single analytical technique is often insufficient to definitively confirm the purity of a compound. A combination of methods provides a more comprehensive and trustworthy assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their interaction with a stationary phase in a capillary column, and MS identifies them based on their mass-to-charge ratio and fragmentation pattern.

Protocol:

  • A dilute solution of the purified 2-IPP in a volatile solvent (e.g., dichloromethane) is prepared.

  • A small volume (e.g., 1 µL) is injected into the GC-MS instrument.

  • The sample is vaporized and carried by an inert gas through the GC column, where separation occurs.

  • The separated components enter the mass spectrometer for detection and identification.

  • Purity is assessed by the relative area of the 2-IPP peak compared to other detected peaks.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Protocol:

  • A solution of the purified 2-IPP is prepared in the mobile phase.

  • The sample is injected into the HPLC system.

  • The mobile phase carries the sample through the column, and separation occurs.

  • A detector (e.g., UV-Vis) measures the absorbance of the eluting components.

  • Purity is determined by the relative area of the 2-IPP peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound, allowing for the identification of the desired product and the detection of any structural isomers or impurities.

Protocol:

  • A small amount of the purified 2-IPP is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The sample is placed in an NMR tube and analyzed.

  • The resulting spectrum is interpreted to confirm the structure of 2-IPP and to identify any impurity signals.

Comparative Data Summary

Purification MethodTypical Purity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Fractional Distillation 95 - 9870 - 85Scalable, effective for volatile impuritiesMay not separate isomers with close boiling points, risk of thermal degradation
Column Chromatography > 9950 - 70High resolution, excellent for isomer separationTime-consuming, requires large solvent volumes, less scalable
Recrystallization > 99.580 - 95 (of input)Excellent final polishing step, yields high-purity crystalsDependent on finding a suitable solvent system, potential for product loss in mother liquor

Conclusion and Recommendations

For achieving high-purity this compound, a multi-step purification strategy is often the most effective. A typical workflow would involve an initial fractional distillation to remove the bulk of volatile impurities, followed by column chromatography to separate stubborn isomers. For applications requiring the highest purity, a final recrystallization step is recommended.

The validation of purity should always be performed using a combination of orthogonal analytical techniques. GC-MS and HPLC are excellent for quantitative assessment of purity, while NMR provides invaluable structural confirmation and detection of subtle impurities. By employing this rigorous approach to purification and validation, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Elsevier. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles and Applications. Meyer, V. R. (2010). John Wiley & Sons. [Link]

  • Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-isopropenylphenol (2-IPP) presents a dual-hazard profile: it carries the acute toxicity and corrosivity of a phenol combined with the reactivity of an alkene monomer . Improper disposal can lead to polymerization in waste containers (exothermic risk) or solidification in drainage systems.

The Golden Rule: Never dispose of 2-IPP down the drain. It must be collected as Non-Halogenated Organic Waste intended for high-temperature incineration.

Chemical Profile & Risk Assessment

To ensure safety, one must understand the causality behind the protocols. We do not simply follow rules; we manage chemical behavior.

Structure-Activity Relationship (SAR)
  • The Phenolic Hydroxyl (-OH): Makes the compound acidic (pKa ~10) and corrosive to tissue. It allows the compound to form phenolate salts if mixed with strong bases.

  • The Isopropenyl Group (-C(CH₃)=CH₂): This alkene group renders the molecule susceptible to acid-catalyzed polymerization or dimerization.

    • Operational Insight: If 2-IPP is mixed into a waste container with acidic residues (e.g., sulfuric or hydrochloric acid waste), it may polymerize exothermically, causing pressure buildup or container failure.

Key Physical Properties
PropertyValueOperational Implication
CAS Number 769-25-5Unique identifier for labeling.
Physical State Solid/Liquid (MP: ~34-37°C)High Risk: May solidify in waste cans if stored in cool areas.
Flash Point > 90°C (approx.)Combustible. Classify as Ignitable Waste if in solvent.
Solubility Soluble in organic solventsCompatible with standard organic waste streams.
Reactivity PolymerizableDo not mix with strong acids or oxidizers.

Detailed Disposal Protocol

This protocol is designed as a self-validating system . At each step, the user must verify the state of the waste before proceeding.

Phase 1: Pre-Disposal Stabilization

Before moving the chemical to waste, ensure it is stable.

  • Quenching Reactivity: If the 2-IPP was used in a reaction involving strong acids or radical initiators, quench the mixture before adding it to the waste carboy.

    • Why? To prevent "runaway" polymerization inside the waste container.

  • Solvation: Because 2-IPP melts near body temperature (~34°C), it may freeze in the waste container.

    • Action: Dissolve pure 2-IPP residues in a compatible non-halogenated solvent (e.g., Acetone, Ethanol) before disposal. This prevents the formation of solid "plugs" in the waste container.

Phase 2: Waste Segregation & Packaging
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers if the waste stream is acidic, though 2-IPP itself is compatible with stainless steel.

  • Stream Selection: Segregate into Non-Halogenated Organic Waste .

    • Critical Check: Ensure the waste stream does NOT contain concentrated nitric acid or perchloric acid (oxidizers), which react violently with phenols.

Phase 3: Labeling & Handoff
  • Labeling: clearly mark the tag with:

    • "Non-Halogenated Organic Waste"

    • Constituents: "this compound [approx %], Acetone [balance]"

    • Hazards: "Corrosive," "Toxic," "Combustible."

  • Storage: Store in a secondary containment tray in a cool, well-ventilated area away from direct sunlight (UV can trigger slow polymerization).

Visual Workflow: Decision Logic

The following diagram outlines the logical flow for assessing and disposing of 2-IPP, ensuring no critical safety checks are missed.

G Start Start: 2-IPP Waste Generated CheckState Check Physical State (Solid or Liquid?) Start->CheckState Solvate Dissolve in Acetone/Ethanol (Prevent Solidification) CheckState->Solvate If Solid/Viscous CheckMatrix Check Reaction Matrix (Acidic or Oxidizing?) CheckState->CheckMatrix If Liquid Solution Solvate->CheckMatrix Neutralize Neutralize/Quench (Prevent Polymerization) CheckMatrix->Neutralize Yes (High Risk) SelectContainer Select HDPE/Glass Container (Non-Halogenated Organic) CheckMatrix->SelectContainer No (Stable) Neutralize->SelectContainer Label Label: Toxic, Corrosive, Combustible SelectContainer->Label Storage Store in Secondary Containment (Await Incineration) Label->Storage

Figure 1: Decision logic for this compound disposal. Note the critical steps for solvation (to prevent clogging) and neutralization (to prevent exothermic reaction).

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

  • Skin Contact: Phenols penetrate skin rapidly and act as a local anesthetic (numbing the pain while burning the tissue).

    • Protocol: Immediately flush with water for 15 minutes. If available, apply Polyethylene Glycol (PEG 300 or 400) swabbing, which is more effective than water at solubilizing and removing phenol from skin [1].

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Don PPE (Butyl rubber gloves are preferred for phenols; Nitrile offers only short-term splash protection).

    • Absorb with vermiculite or clay. Do not use cellulose/paper towels for concentrated phenols, as this increases surface area for flammability.

References

  • First Aid for Phenol Exposure. PubChem Laboratory Chemical Safety Summary (LCSS). National Center for Biotechnology Information. Available at: [Link]

  • This compound Compound Summary. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Personal protective equipment for handling 2-isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols for handling 2-Isopropenylphenol (CAS 4286-23-1) . As an alkenyl-substituted phenol, this compound presents a dual-hazard profile: the acute systemic toxicity and corrosivity of a phenol, combined with the polymerization potential of a styrenic monomer.

The following protocols are designed based on Structure-Activity Relationship (SAR) analysis and standard high-hazard chemical handling procedures. Do not treat this merely as "another phenol." The isopropenyl group introduces reactivity that demands specific storage and disposal considerations.

Hazard Architecture & Risk Assessment

Before selecting PPE, you must understand the "Why" behind the protection. This compound is not just a skin irritant; it is a systemic toxin and a reactive monomer.

The Dual-Hazard Mechanism
  • Phenolic Toxicity (The Silent Penetrator): Like the parent phenol, this compound can penetrate the skin rapidly. It often causes a local anesthetic effect, meaning you may not feel the burn until systemic absorption has reached toxic levels . It targets the central nervous system, liver, and kidneys.

  • Alkenyl Reactivity (The Instability Factor): The isopropenyl group (

    
    ) makes this molecule susceptible to radical polymerization. Uncontrolled polymerization can be exothermic, potentially rupturing sealed containers. It may require inhibitors (e.g., TBC) for long-term storage.
    
Data Summary Table: Physicochemical Risks
PropertyHazard ImplicationOperational Control
Corrosivity Severe skin/eye burns; tissue necrosis.Zero-skin-contact policy. Face shield mandatory.
Dermal Absorption Rapid systemic toxicity.Laminate gloves (Nitrile is insufficient).
Reactivity Polymerization (exothermic).Store cool; check inhibitor levels; avoid acids/initiators.
Flash Point Combustible (est. >90°C).Ground equipment; avoid open flames.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (nitrile gloves, safety glasses, cotton coat) is inadequate for this compound. The following matrix defines the minimum requirements for safe handling.

Hand Protection: The "Double-Glove" Fallacy

Expert Insight: Do not rely on standard disposable nitrile gloves. Phenolic compounds can permeate thin nitrile (< 4 mil) in minutes.

  • Primary Layer (Inner): 4-8 mil Nitrile (for dexterity and sweat absorption).

  • Barrier Layer (Outer): Silver Shield / 4H (Laminate Film) or Heavy Gauge Neoprene.

    • Why? Laminate film offers >480 minutes of breakthrough time for phenols.

    • Protocol: If dexterity is compromised, wear the Laminate glove under a heavy nitrile glove to tighten the fit.

Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • PPE (If Hood is compromised/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges and P100 pre-filters.

    • Note: Half-mask respirators are discouraged due to the risk of eye absorption from vapors.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ventless or indirect vent). Safety glasses are insufficient against splashes.

  • Face: 8-inch Face Shield (worn over goggles) for transfer operations > 10 mL.

  • Body: Tychem® C or F apron/sleeves over a standard lab coat. Cotton absorbs phenols and holds them against the skin; an impervious barrier is required.

Operational Workflow: Handling & Transfer

This workflow integrates safety checks into the experimental process to ensure a self-validating safety loop.

Visualization: Safe Handling Logic Flow

G Start Start: this compound Handling CheckInhibitor Check Inhibitor Status (Color/Cloudiness) Start->CheckInhibitor PPE_Donning Don PPE: Laminate Gloves + Face Shield CheckInhibitor->PPE_Donning Hood_Check Fume Hood Check (Sash at proper height?) PPE_Donning->Hood_Check Transfer Transfer/Dispense (Use glass/PTFE, No PVC) Hood_Check->Transfer Spill_Risk Spill Occurred? Transfer->Spill_Risk Decon Decontaminate Tools (PEG 300 or Isopropanol) Spill_Risk->Decon No Emergency Emergency Protocol: PEG 300 Wash -> Water Rinse Spill_Risk->Emergency Yes Disposal Disposal: Segregated Organic Waste Decon->Disposal

Figure 1: Operational logic flow for handling this compound, emphasizing the critical decision points for spills and decontamination.

Step-by-Step Protocol
  • Pre-Operation Inspection:

    • Verify the liquid is clear. Cloudiness or high viscosity may indicate polymerization.

    • Ensure Polyethylene Glycol 300 (PEG 300) or a mixture of PEG/Ethanol is immediately available. Water alone is ineffective for initial phenol decontamination.

  • Transfer Technique:

    • Use glass or PTFE (Teflon) syringes/pipettes. Avoid PVC or low-grade plastics which may be softened by the monomer.

    • Keep the container in secondary containment (tray) at all times.

  • Decontamination (The "PEG First" Rule):

    • If a drip occurs on gloves: DOFF IMMEDIATELY. Do not attempt to wipe.

    • If skin contact occurs:

      • Flush/Swab with PEG 300 or Isopropanol for 1-2 minutes (solubilizes the phenol).

      • Then flush with copious water for 15+ minutes.

      • Seek medical attention.

Disposal & Waste Management

Improper disposal of this compound can lead to environmental contamination or waste container rupture (polymerization).

Waste Segregation
  • Do NOT mix with strong acids (sulfuric, nitric) or oxidizers in the waste stream; this can initiate vigorous polymerization or oxidation.

  • Labeling: Clearly label waste as "TOXIC - PHENOLIC - FLAMMABLE."

Visualization: Waste Stream Decision Tree

Waste Source Liquid Waste containing This compound Check_Acid Contains Strong Acids? Source->Check_Acid Neutralize Neutralize Acid First Check_Acid->Neutralize Yes Segregate Segregated Organic Waste (Phenol/Monomer Stream) Check_Acid->Segregate No Neutralize->Segregate General_Waste General Solvent Waste (RISK OF REACTION) Segregate->General_Waste DO NOT MIX

Figure 2: Waste segregation logic to prevent polymerization or incompatible reactions in waste drums.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20347, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol. 29 CFR 1910.1000 Table Z-1. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Phenol, 2-(1-methylethenyl)-. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. SOP: Phenol Handling and Safety. (Standard reference for phenolic PPE selection). Retrieved from [Link]

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